molecular formula C13H16O10 B7957183 beta-Glucogallin CAS No. 554-37-0

beta-Glucogallin

Cat. No.: B7957183
CAS No.: 554-37-0
M. Wt: 332.26 g/mol
InChI Key: GDVRUDXLQBVIKP-HQHREHCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Glucogallin (1-O-Galloyl-β-D-glucose) is a naturally occurring polyphenolic ester and a key intermediate in the biosynthesis of hydrolyzable tannins . This compound is pharmaceutically significant for its potent and selective inhibition of aldose reductase (ALR2 or AKR1B1), with an IC50 value of 17 µM . By inhibiting this enzyme, this compound effectively reduces sorbitol accumulation under hyperglycemic conditions, decreasing this accumulation by 73% at 30 µM in an ex-vivo lens model, thereby showing great promise for research into delaying or preventing diabetic complications such as cataract and retinopathy . Beyond its antidiabetic applications, this compound exhibits significant anti-inflammatory and antioxidant properties. Pre-treatment with this compound attenuates LPS-induced signaling in macrophages, significantly reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), reactive oxygen species (ROS), nitric oxide (NO), and superoxide production . It also quenches LPS-induced activation of the TLR4/NF-κB and NLRP3 pathways, and demonstrates protective effects in a sepsis mouse model . Sourced from plants like Emblica officinalis (Amla) and certain oak species, this compound is also available through advanced microbial synthesis . It is provided For Research Use Only. This product is not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRUDXLQBVIKP-HQHREHCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928396
Record name 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13405-60-2
Record name 1-O-Galloyl-β-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13405-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Glucogallin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013405602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-Galloyl beta-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-GLUCOGALLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7JGS9BFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to beta-Glucogallin

Introduction

This compound (β-Glucogallin), chemically known as 1-O-galloyl-β-D-glucose, is a naturally occurring phenolic compound found in a variety of plants, including species of oak (Quercus), Amla fruit (Phyllanthus emblica), and Chinese rhubarb (Rheum officinale).[1][2] It is a key intermediate in the biosynthesis of hydrolyzable tannins, a major class of plant polyphenols.[1][3][4] Structurally, it is an ester formed from gallic acid and β-D-glucose.[1] This molecule has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, most notably as a potent and selective aldose reductase inhibitor, which is implicated in the secondary complications of diabetes.[1][5][6] This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental protocols related to β-Glucogallin.

Chemical Structure and Properties

This compound is a well-characterized molecule. Its fundamental structure consists of a gallic acid moiety attached to a β-D-glucose molecule at the anomeric carbon (C1) via an ester linkage.

Chemical Structure of β-Glucogallin:

  • IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate[1]

  • Synonyms: 1-O-Galloyl-β-D-glucose, Glucogallin, 1-Galloylglucose[1][7][8]

The quantitative properties of β-Glucogallin are summarized in the table below for ease of reference.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆O₁₀[7][8]
Molecular Weight 332.26 g/mol [2][7]
CAS Number 13405-60-2[1][7]
Melting Point 207 °C[2]
Optical Rotation [α]D²⁵ -24.5° (c = 1.75 in water)[2]
Solubility Freely soluble in hot water; Sparingly soluble in cold water, methanol, ethanol, acetone, ethyl acetate. Practically insoluble in ether, benzene, chloroform.[2][2]
¹³C NMR (DMSO-d₆, δ ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0[9][10]
¹H NMR (acetone-d₆, D₂O, δ ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m)[9][10]
LC-MS Accurate Mass [M+Na]⁺ experimental: 355.0624, calculated: 355.0606[9][10]

Biosynthesis of this compound

This compound is the foundational molecule for the synthesis of more complex gallotannins. Its biosynthesis is an enzymatic process involving the esterification of gallic acid and UDP-glucose.[1] This reaction is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase (gallate 1-beta-glucosyltransferase).[1] This enzyme has been identified in preparations from oak leaves.[1][11] Following its formation, β-Glucogallin serves as a substrate for subsequent galloylation reactions, catalyzed by enzymes such as β-glucogallin O-galloyltransferase, to build larger gallotannin structures.[1]

beta_Glucogallin_Biosynthesis UDP_Glucose UDP-Glucose Enzyme Gallate 1-beta-glucosyltransferase UDP_Glucose->Enzyme Gallic_Acid Gallic Acid Gallic_Acid->Enzyme beta_Glucogallin This compound Enzyme->beta_Glucogallin UDP UDP Enzyme->UDP Gallotannins Gallotannins beta_Glucogallin->Gallotannins Further Galloylation

Biosynthesis of this compound and its role as a precursor to gallotannins.

Experimental Protocols

Bioassay-Guided Isolation and Purification from Emblica officinalis

This protocol details the isolation of β-Glucogallin from the fruit of Emblica officinalis (Amla), as described in studies identifying it as an aldose reductase inhibitor.[6][9]

Workflow Diagram:

Isolation_Workflow start E. officinalis Fruit Material step1 Extraction start->step1 step2 Column Chromatography (Sephadex® LH-20) step1->step2 step3 Bioassay for Aldose Reductase (AKR1B1) Inhibition step2->step3 step4 Pool Active Fractions step3->step4 Identify active fractions step5 Reversed-Phase HPLC (C18 Column) step4->step5 step6 Isolate Major Active Fraction step5->step6 step7 Structural Elucidation step6->step7 nmr ¹H and ¹³C NMR step7->nmr lcms LC-MS Analysis step7->lcms end Pure this compound nmr->end lcms->end

Workflow for the isolation and identification of this compound.

Methodology:

  • Extraction: The initial plant material (e.g., dried Amla fruit powder) is extracted using an appropriate solvent system.

  • Initial Fractionation: The crude extract is subjected to column chromatography. A common stationary phase for polyphenol separation is Sephadex® LH-20.[10]

  • Bioassay-Guided Fractionation: Eluted fractions are collected and screened for biological activity. In the cited study, this was the inhibition of the aldose reductase enzyme AKR1B1.[9]

  • Pooling and Further Purification: Fractions demonstrating significant inhibitory activity are pooled. This enriched sample is then further purified using C18 reversed-phase High-Performance Liquid Chromatography (HPLC).[9] The mobile phase typically consists of a gradient of acetonitrile and water.[9]

  • Structural Elucidation: The purified, active fraction is subjected to structural analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure. The cited study used a 400 MHz spectrometer, obtaining the ¹H spectrum in acetone-d₆ with D₂O and the ¹³C spectrum in DMSO-d₆.[9]

    • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the accurate mass and molecular formula, confirming the identity of the compound as β-Glucogallin.[9][10]

Microbial Synthesis in Escherichia coli

Recent metabolic engineering efforts have enabled the de novo biosynthesis of β-Glucogallin in microbial systems, providing a potential alternative to plant extraction.[12]

Methodology:

  • Strain Engineering: A recombinant Escherichia coli strain is engineered for the high-level production of gallic acid. This involves:

    • Screening and integrating efficient genes for the gallic acid biosynthetic pathway.

    • Balancing carbon flux by adjusting the expression levels of key enzymes.

    • Strengthening the upstream shikimate pathway to increase precursor availability.[12]

  • Glucosyltransferase Introduction: The engineered gallic acid-producing strain is further modified to express a screened gallic acid 1-O-glucosyltransferase. This enzyme catalyzes the final conversion of gallic acid to β-Glucogallin.[12]

  • Fermentation and Production: The engineered E. coli strain is cultivated under controlled fermentation conditions. Glucose is used as the primary carbon source.

  • Purification: β-Glucogallin is recovered and purified from the fermentation broth.

This microbial platform has been shown to produce 92.42 mg/L of β-Glucogallin de novo.[12]

Biological Significance and Applications

The primary therapeutic interest in β-Glucogallin stems from its activity as an aldose reductase (AKR1B1) inhibitor, with a reported IC₅₀ value of 58 μM.[5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to sorbitol accumulation and subsequent osmotic stress, a key factor in the pathogenesis of diabetic complications such as retinopathy and cataracts.[6]

Studies have shown that β-Glucogallin can effectively inhibit sorbitol accumulation in a lens organ culture model.[6] Beyond its anti-diabetic potential, β-Glucogallin exhibits antioxidant and anti-inflammatory properties, reducing reactive oxygen species (ROS) and the activation of inflammatory pathways like NF-κB.[3][5] These multifaceted activities make β-Glucogallin a compelling lead compound for drug development and a valuable molecule in nutraceutical research.[4]

References

A Technical Guide to the Natural Sources of Beta-Glucogallin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glucogallin (β-glucogallin), chemically 1-O-galloyl-β-D-glucose, is a crucial phenolic compound found in the plant kingdom. It serves as the immediate precursor in the biosynthesis of hydrolyzable tannins, a diverse group of polyphenols with significant biological activities.[1][2] The inherent therapeutic potential of β-glucogallin itself, including its antioxidant and anti-inflammatory properties, has garnered increasing interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the primary natural sources of β-glucogallin, quantitative data on its abundance, its biosynthetic pathway, and the experimental protocols for its extraction and analysis.

Natural Sources of this compound

This compound is distributed across various plant species, often concentrated in specific tissues. The most prominent and well-documented sources include:

  • Emblica officinalis (Amla or Indian Gooseberry): The fruit of Emblica officinalis is renowned for its high concentration of β-glucogallin and is considered one of its most significant natural sources.[2][3][4] The pericarp of the fruit is particularly rich in this compound.[5] Standardized extracts of amla are often quantified based on their β-glucogallin content.[6]

  • Quercus species (Oak): Various species of oak are primary sources of hydrolyzable tannins, and consequently, β-glucogallin. It is found in the leaves and bark of species such as Quercus robur (English oak), Quercus petraea (sessile oak), and Quercus pubescens (downy oak).[7][8][9] The concentration of tannins, and by extension β-glucogallin, can vary with the age of the tree and the specific tissue, with higher levels often found in younger branches and leaves.[10]

  • Punica granatum (Pomegranate): Pomegranate is another rich source of hydrolyzable tannins, with β-glucogallin being a key biosynthetic intermediate. It is particularly abundant in the peel (pericarp) of the fruit, which is often considered a byproduct of juice production.[11][12][13] The juice and arils also contain β-glucogallin, though typically in lower concentrations than the peel.[14]

  • Fragaria species (Strawberry): Strawberries, including the garden strawberry (Fragaria x ananassa) and the wild strawberry (Fragaria vesca), contain β-glucogallin as a precursor to their ellagitannins.[1][15] The concentration of β-glucogallin is highest in the green, immature fruits and decreases as the fruit ripens.[1]

Quantitative Data on this compound Content

The quantification of β-glucogallin in various plant matrices is essential for research and development purposes. The following table summarizes the available quantitative data. It is important to note that the concentration of β-glucogallin can be influenced by factors such as the specific cultivar, geographical origin, stage of development, and the extraction and analytical methods employed.

Plant SpeciesPlant PartConcentration of this compoundReference(s)
Emblica officinalisMethanolic Fruit Extract1.46%[2]
Emblica officinalisStandardized Fruit Extract10%[6]
Fragaria x ananassaGreen, Immature FruitHighest concentration (relative)[1]
Fragaria vescaGreen, Immature FruitHighest concentration (relative)[1]
Quercus robur, Q. petraea, Q. pubescensBarkMinimum 3% total tannins (as pyrogallol)[9]

Note: Specific mg/g dry weight data for β-glucogallin is not consistently available across all sources in the reviewed literature. Much of the research focuses on total hydrolyzable tannins or total phenolic content.

Biosynthesis of this compound

This compound is a pivotal intermediate in the biosynthesis of hydrolyzable tannins, branching off from the shikimate pathway. The formation of β-glucogallin is the first committed step in this pathway.

The biosynthesis can be summarized in two main steps:

  • Formation of Gallic Acid: Gallic acid is synthesized from 3-dehydroshikimate, an intermediate of the shikimate pathway. This conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH).[7]

  • Glycosylation of Gallic Acid: Gallic acid is then esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin). This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), namely UGT84A13 in oak species.[1][7]

Following its synthesis, β-glucogallin serves as both a galloyl group donor and acceptor in the subsequent steps of hydrolyzable tannin biosynthesis, leading to the formation of more complex gallotannins and ellagitannins.

Biosynthesis_of_beta_Glucogallin Shikimate_Pathway Shikimate Pathway _3_Dehydroshikimate 3-Dehydroshikimate Shikimate_Pathway->_3_Dehydroshikimate Gallic_Acid Gallic Acid _3_Dehydroshikimate->Gallic_Acid Shikimate Dehydrogenase (SDH) beta_Glucogallin This compound Gallic_Acid->beta_Glucogallin UDP-Glucosyltransferase (UGT84A13) UDP_Glucose UDP-Glucose UDP_Glucose->beta_Glucogallin Hydrolyzable_Tannins Hydrolyzable Tannins beta_Glucogallin->Hydrolyzable_Tannins Galloyltransferases

Biosynthesis of this compound from the Shikimate Pathway.

Experimental Protocols for Analysis

The extraction and quantification of β-glucogallin from plant materials typically involve several key steps, from sample preparation to chromatographic analysis.

Extraction of this compound

A general protocol for the extraction of β-glucogallin from plant tissues is as follows:

  • Sample Preparation: Fresh plant material should be lyophilized (freeze-dried) to preserve the chemical integrity of the compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent. A common method involves extraction with an aqueous acetone solution (e.g., 9:1 acetone:water).[3] Methanol is also frequently used for the extraction of phenolic compounds.[1]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Purification (Optional): For isolation of pure β-glucogallin, further purification steps are necessary. This can be achieved through column chromatography, often using Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).[3]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or Liquid Chromatography-Mass Spectrometry (LC-MS), are the most common and reliable methods for the quantification of β-glucogallin.

a) High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Typical Methodology:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength of around 280 nm is suitable for detecting the aromatic ring of β-glucogallin.

    • Quantification: Quantification is achieved by comparing the peak area of β-glucogallin in the sample to a calibration curve generated from authentic standards.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity.

  • Typical Methodology:

    • Chromatography: Similar to HPLC, a reversed-phase C18 column with a gradient elution of acidified water and an organic solvent is used.

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is often employed for the analysis of phenolic compounds like β-glucogallin.

    • Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.

    • Quantification: An internal standard is often used to improve the accuracy and precision of quantification.

Experimental_Workflow Plant_Material Plant Material (e.g., fruit, leaves, bark) Sample_Preparation Sample Preparation (Lyophilization, Grinding) Plant_Material->Sample_Preparation Extraction Solvent Extraction (e.g., Aqueous Acetone or Methanol) Sample_Preparation->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Purification Purification (Optional) (Column Chromatography, Prep-HPLC) Crude_Extract->Purification Analysis Quantitative Analysis Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound HPLC HPLC-UV/DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS

General Experimental Workflow for this compound Analysis.

Conclusion

This compound stands as a compound of significant interest due to its role as a precursor to hydrolyzable tannins and its own emerging biological activities. This guide has outlined the primary natural sources of β-glucogallin, with Emblica officinalis, Quercus species, Punica granatum, and Fragaria species being the most notable. While comprehensive comparative quantitative data remains an area for further research, the biosynthetic pathway and the analytical methodologies for the extraction and quantification of β-glucogallin are well-established. The information presented herein provides a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize this promising natural compound.

References

The Core of Complexity: A Technical Guide to the Biosynthesis of Hydrolyzable Tannins from β-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Hydrolyzable tannins (HTs), a diverse class of plant polyphenols, are renowned for their significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive exploration of the biosynthetic pathway of hydrolyzable tannins, commencing from the pivotal precursor, β-glucogallin (1-O-galloyl-β-D-glucose). This document details the enzymatic cascade, intermediate compounds, and regulatory mechanisms, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a thorough understanding of this critical metabolic route for professionals in natural product chemistry, plant biology, and pharmacology.

The Biosynthetic Pathway: From a Simple Sugar Ester to Complex Polyphenols

The biosynthesis of hydrolyzable tannins is a multi-step enzymatic process that originates from the shikimate pathway, which provides the foundational building block, gallic acid. The subsequent journey from gallic acid to the vast array of hydrolyzable tannins begins with the formation of β-glucogallin, a high-energy galloyl donor that fuels the subsequent galloylation reactions.

Formation of β-Glucogallin: The Committed Step

The initial and rate-limiting step in the biosynthesis of all hydrolyzable tannins is the esterification of D-glucose at its anomeric carbon with gallic acid. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), namely a gallate:UDP-glucose-1-O-galloyltransferase (EC 2.4.1.136), which belongs to the UGT84A family of plant glycosyltransferases.[1] This enzyme utilizes UDP-glucose as the activated glucose donor.

The Galloylation Cascade: Building the Pentagalloylglucose Core

Following the synthesis of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of four more galloyl groups to the glucose core, ultimately forming 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose).[1][2] A key feature of this cascade is that β-glucogallin itself serves as the primary galloyl donor for these reactions, highlighting its central role in the pathway.[1][2] The enzymes responsible for these steps are β-glucogallin-dependent galloyltransferases.

The galloylation proceeds in a strictly regulated, position-specific manner, leading to the formation of di-, tri-, and tetragalloylglucose intermediates before the final pentagalloylglucose is assembled.

Branching into Ellagitannins: The Oxidative Coupling

Pentagalloylglucose stands at a crucial metabolic crossroads, serving as the direct precursor to both gallotannins (which contain additional galloyl residues) and the more complex ellagitannins. The formation of ellagitannins is initiated by an intramolecular oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose molecule. This reaction is catalyzed by a laccase-type phenol oxidase (EC 1.10.3.2).[1] This oxidative cyclization forms a hexahydroxydiphenoyl (HHDP) group, the defining characteristic of ellagitannins. The first stable ellagitannin formed in this manner is tellimagrandin II, which arises from the oxidative coupling of the galloyl groups at the 4- and 6-positions of the glucose core of pentagalloylglucose. Further enzymatic modifications of tellimagrandin II lead to the vast diversity of ellagitannins found in nature.

Visualization of the Biosynthetic Pathway

To provide a clear visual representation of the intricate steps involved in hydrolyzable tannin biosynthesis, the following diagrams have been generated using the DOT language for Graphviz.

Hydrolyzable_Tannin_Biosynthesis Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid beta_Glucogallin β-Glucogallin (1-O-galloyl-β-D-glucose) Gallic_Acid->beta_Glucogallin UDP_Glucose UDP-Glucose UDP_Glucose->beta_Glucogallin UDP-Glucosyltransferase (UGT84A family) Di_Tri_Tetra Di-, Tri-, and Tetragalloylglucose Intermediates beta_Glucogallin->Di_Tri_Tetra β-Glucogallin-dependent Galloyltransferases Pentagalloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (Pentagalloylglucose) Di_Tri_Tetra->Pentagalloylglucose β-Glucogallin-dependent Galloyltransferases Gallotannins Gallotannins Pentagalloylglucose->Gallotannins Further Galloylation Tellimagrandin_II Tellimagrandin II Pentagalloylglucose->Tellimagrandin_II Laccase-type Phenol Oxidase Ellagitannins Further Ellagitannins Tellimagrandin_II->Ellagitannins Further Modifications

Caption: Biosynthetic pathway of hydrolyzable tannins from β-glucogallin.

Quantitative Data on Key Enzymes

The efficiency and specificity of the enzymes in the hydrolyzable tannin biosynthetic pathway are critical for the production of these complex molecules. The following table summarizes key quantitative data for the enzymes involved.

EnzymeSubstrate(s)Product(s)Km (mM)kcat (s⁻¹)Optimal pHOptimal Temp (°C)Source Organism
UDP-Glucosyltransferase (UGT84A23)Gallic Acid, UDP-Glucoseβ-Glucogallin0.15 (Gallic Acid)0.237.537Punica granatum
UDP-Glucosyltransferase (UGT84A24)Gallic Acid, UDP-Glucoseβ-Glucogallin0.21 (Gallic Acid)0.187.537Punica granatum
β-Glucogallin O-galloyltransferase2 x β-Glucogallin1,6-di-O-galloyl-β-D-glucose, GlucoseNot determinedNot determined6.5 - 7.030Quercus robur
β-Glucogallin-tetrakisgalloylglucose O-galloyltransferaseβ-Glucogallin, 1,2,3,6-tetrakis-O-galloyl-β-D-glucosePentagalloylglucose, GlucoseNot determinedNot determined6.0 - 6.540Rhus typhina
Laccase (from Tellima grandiflora)PentagalloylglucoseTellimagrandin IINot determinedNot determined5.0Not determinedTellima grandiflora

Note: Kinetic parameters can vary depending on the specific enzyme isoform, source organism, and assay conditions.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments in the study of hydrolyzable tannin biosynthesis.

Enzyme Extraction from Plant Material

This protocol describes a general method for extracting active enzymes involved in tannin biosynthesis from fresh plant leaves.

Materials:

  • Fresh young leaves of the plant of interest (e.g., oak, sumac)

  • Liquid nitrogen

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpolypyrrolidone (PVPP)

  • Mortar and pestle

  • Cheesecloth

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest fresh, young leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • For every 1 g of leaf powder, add 5 mL of ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.

  • Filter the slurry through four layers of cheesecloth into a pre-chilled beaker.

  • Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used for subsequent purification steps or enzyme assays.

Assay for UDP-Glucosyltransferase (UGT) Activity

This protocol outlines a method to measure the activity of UGTs that catalyze the formation of β-glucogallin.

Materials:

  • Crude or purified enzyme extract

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • Gallic acid solution (e.g., 10 mM in a suitable solvent)

  • UDP-glucose solution (e.g., 20 mM in water)

  • Stopping Reagent: 1 M HCl

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 50 µL of Assay Buffer, 10 µL of gallic acid solution, and 20 µL of UDP-glucose solution.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the enzyme extract.

  • Incubate the reaction for a defined period (e.g., 30 minutes) during which the reaction is linear.

  • Stop the reaction by adding 10 µL of the Stopping Reagent.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of β-glucogallin produced. A standard curve for β-glucogallin should be used for accurate quantification.

Purification of Galloyltransferases

This protocol provides a general strategy for the purification of galloyltransferases using column chromatography. The specific conditions may need optimization for different enzymes and plant sources.

Enzyme_Purification_Workflow Crude_Extract Crude Enzyme Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Dialysis->Ion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) Ion_Exchange->Hydrophobic_Interaction Active Fractions Gel_Filtration Gel Filtration Chromatography (e.g., Sephacryl S-200) Hydrophobic_Interaction->Gel_Filtration Active Fractions Purified_Enzyme Purified Galloyltransferase Gel_Filtration->Purified_Enzyme

Caption: General workflow for the purification of galloyltransferases.

Procedure:

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude enzyme extract on ice with gentle stirring to achieve a specific saturation percentage (e.g., 40-70%). Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Dialysis: Dialyze the resuspended pellet against the same buffer overnight to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for galloyltransferase activity.

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step, adjust the salt concentration, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

  • Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular weight.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

HPLC Analysis of Hydrolyzable Tannins

This protocol is for the quantitative analysis of β-glucogallin, pentagalloylglucose, and other hydrolyzable tannin intermediates in plant extracts or enzyme assay mixtures.

HPLC_Analysis_Workflow Sample_Preparation Sample Preparation (Extraction/Enzyme Assay Quenching) Filtration Filtration (0.45 µm filter) Sample_Preparation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Data_Analysis Data Analysis (Quantification using Standards) Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of hydrolyzable tannins.

Materials:

  • Plant extract or enzyme assay sample

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standards for β-glucogallin, galloylglucose intermediates, and pentagalloylglucose

Procedure:

  • Sample Preparation: Prepare the sample as described in the enzyme extraction or assay protocols. Ensure the sample is in a solvent compatible with the HPLC mobile phase.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-5 min: 5% B

      • 5-30 min: 5-40% B (linear gradient)

      • 30-35 min: 40-100% B (linear gradient)

      • 35-40 min: 100% B (wash)

      • 40-45 min: 100-5% B (re-equilibration)

    • Set the flow rate to 1.0 mL/min.

    • Monitor the eluate at 280 nm.

  • Quantification: Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards. Create a calibration curve for each standard to determine the concentration of the analytes in the sample.

Regulation of the Biosynthetic Pathway

The biosynthesis of hydrolyzable tannins is a tightly regulated process, influenced by developmental cues and environmental stresses. The expression of the genes encoding the biosynthetic enzymes is a key control point. For instance, the transcription of genes for UDP-glucosyltransferases and galloyltransferases can be upregulated in response to herbivory or pathogen attack, leading to an increased accumulation of defensive tannins.[3][4] Recent studies have identified specific transcription factors, such as members of the WRKY and TCP families, that can bind to the promoter regions of key biosynthetic genes like UGT84A13 and regulate their expression.[5][6][7] Additionally, feedback inhibition, where downstream products of the pathway inhibit the activity of earlier enzymes, may also play a role in controlling the metabolic flux through this pathway.[3]

Conclusion

The biosynthesis of hydrolyzable tannins from β-glucogallin is a complex and highly regulated metabolic pathway that leads to a vast array of structurally diverse and biologically active compounds. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is crucial for harnessing the potential of these natural products for pharmaceutical and other applications. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of hydrolyzable tannin biosynthesis and exploring their therapeutic applications.

References

Unveiling β-Glucogallin: A Technical Guide to its Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of beta-Glucogallin (β-Glucogallin), a naturally occurring polyphenol with significant therapeutic potential. This document details its structural and chemical characteristics, summarizes quantitative data, and provides comprehensive experimental protocols for its isolation, analysis, and functional evaluation. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and practical application in research and development.

Physicochemical Properties of β-Glucogallin

β-Glucogallin, also known as 1-O-Galloyl-β-D-glucose, is a gallotannin that serves as a key precursor in the biosynthesis of more complex hydrolyzable tannins.[1] Its fundamental physical and chemical properties are summarized below.

General and Structural Properties

This table outlines the basic chemical and structural information for β-Glucogallin.

PropertyValueSource(s)
Systematic Name 1-(3,4,5-trihydroxybenzoate) β-D-glucopyranose[2]
Synonyms 1-O-Galloyl-β-D-glucose, Glucogallic acid[2]
CAS Number 13405-60-2[2][3]
Molecular Formula C₁₃H₁₆O₁₀[2][3]
Molecular Weight 332.26 g/mol [3][4][5]
Appearance Off-white to pale grey solid; bitter microscopic prisms[6]
Storage Temperature -20°C[2][3]
Stability Stable for ≥ 4 years when stored at -20°C. Moisture sensitive.[2][6][7][8]
Solubility

The solubility of β-Glucogallin in various solvents is crucial for its handling, formulation, and experimental use.

SolventSolubilitySource(s)
Water (hot) Freely soluble
Water (cold) Sparingly soluble
PBS (pH 7.2) ~0.3 mg/mL[2][7]
DMSO ~12 mg/mL[2]
Dimethylformamide ~14 mg/mL[2]
Methanol Sparingly soluble
Ethanol Sparingly soluble
Acetone Sparingly soluble
Ethyl Acetate Sparingly soluble
Ether Practically insoluble
Benzene Practically insoluble
Chloroform Practically insoluble
Petroleum Ether Practically insoluble
Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic parameters are essential for the identification and quantification of β-Glucogallin.

ParameterValueSource(s)
Melting Point 166 - 214 °C (values vary across sources)[6][8][9][10]
UV/Vis λmax 218, 281 nm[2][7]
Optical Rotation [α]D²⁵ -24.5° (c = 1.75 in water)[6]
¹H NMR (acetone-d₆ and D₂O) δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8), 3.85 (1H, dd, J = 12.4, 1.1), 3.70 (1H, dd, J = 12.4, 5.8), 3.41–3.48 (4H, m)[1]
¹³C NMR (DMSO-d₆) δ (ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0[1]
LC-MS Accurate Mass [M+Na]⁺ Experimental: 355.0624, Calculated: 355.0606[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving β-Glucogallin.

Isolation of β-Glucogallin from Emblica officinalis

This protocol describes a bioassay-guided fractionation method for isolating β-Glucogallin from the fruit of Emblica officinalis.[1]

Workflow for Isolation and Purification of β-Glucogallin

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_analysis Analysis A Lyophilized Aqueous Extract of Emblica officinalis B Extract with 9:1 Acetone:Water A->B C Sephadex® LH-20 Flash Chromatography B->C D Collect 150 Fractions C->D E Bioassay (Aldose Reductase Inhibition) D->E F Pool Active Fractions E->F G C18 Reversed-Phase HPLC F->G H Collect Fractions Corresponding to Absorbance Peaks G->H I Evaporate to Dryness H->I J Structural Elucidation (NMR, LC-MS) I->J K Pure β-Glucogallin J->K

Caption: Workflow for the isolation and purification of β-Glucogallin.

Materials:

  • Lyophilized aqueous extract of Emblica officinalis fruit

  • Acetone

  • Water

  • Sephadex® LH-20 resin

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phenomenex Luna C18 reversed-phase semi-preparative column (5 µm, 100 Å, 10 x 250 mm) with a guard column[1]

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nitrogen evaporator

Procedure:

  • Extraction: Further extract the lyophilized aqueous extract of E. officinalis with a 9:1 (v/v) solution of acetone and water.[1]

  • Sephadex LH-20 Chromatography:

    • Subject the acetone-water extract to Sephadex® LH-20 flash chromatography.[1]

    • Collect approximately 150 fractions.

  • Bioassay-Guided Fractionation:

    • Screen all collected fractions for inhibitory activity against aldose reductase (see section 2.3 for assay details).

    • Pool the fractions that exhibit significant inhibitory activity.[1]

  • Reversed-Phase HPLC Purification:

    • Further purify the pooled active fractions using a C18 reversed-phase semi-preparative HPLC column.[1]

    • Inject approximately 180 µg of the pooled fraction per run.

    • Elute with a linear gradient of 5-30% acetonitrile in water over 35 minutes at a flow rate of 1.5 mL/min.[1]

    • Monitor the elution at 280 nm.

    • Collect the fractions corresponding to the major absorbance peaks.

  • Final Product Preparation:

    • Combine the fractions containing the purified compound and evaporate to dryness under a stream of nitrogen.[1]

    • The resulting solid is purified β-Glucogallin.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analytical separation and detection of β-Glucogallin.

Materials:

  • β-Glucogallin standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the β-Glucogallin sample in a suitable solvent, such as water or a mixture of water and acetonitrile.

  • Mobile Phase Preparation: Prepare two mobile phases. For example:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Flow Rate: 0.7 - 1.0 mL/min

    • Detection: UV at 280 nm or 218 nm.[2][7] For mass spectrometry, use electrospray ionization (ESI) in negative ion mode.[11]

    • Gradient Elution: A typical gradient could be a linear increase in Mobile Phase B from 5% to 60% over a period of 10-20 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system. A published method for analysis in rat urine used a gradient of water, methanol, and formic acid.[11] For purification, a linear gradient of 5–30% acetonitrile:water over 35 minutes has been used.[1]

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of β-Glucogallin should be compared to that of a pure standard for identification.

Aldose Reductase Inhibition Assay

This in vitro assay determines the inhibitory activity of β-Glucogallin against aldose reductase, a key enzyme in the polyol pathway.[1]

Materials:

  • Purified human recombinant aldose reductase (AKR1B1)

  • β-Glucogallin

  • NADPH

  • DL-glyceraldehyde (substrate)

  • KAB buffer (50 mM Hepes pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[1]

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-Glucogallin in water and store at -20°C.[1]

    • Prepare solutions of NADPH and DL-glyceraldehyde in KAB buffer.

  • Assay Protocol:

    • In a 96-well plate, add KAB buffer, purified AKR1B1, and varying concentrations of β-Glucogallin.

    • Include a control group with no inhibitor.

    • Initiate the reaction by adding NADPH and DL-glyceraldehyde.

    • The final concentration of DMSO, if used to dissolve crude fractions, should be kept below 1%.[1]

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of β-Glucogallin relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]

Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the free radical scavenging activity of β-Glucogallin using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12]

Materials:

  • β-Glucogallin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate reader or spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.2 mM).[7]

    • Prepare a series of dilutions of β-Glucogallin in the same solvent.

  • Assay Protocol:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.

    • Add an equal volume of the β-Glucogallin solutions at different concentrations.

    • Include a control with the solvent instead of the β-Glucogallin solution.

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value, which is the concentration of β-Glucogallin required to scavenge 50% of the DPPH radicals.

Biological Pathways and Mechanisms

β-Glucogallin has been shown to exert its biological effects through various mechanisms, primarily related to its antioxidant and enzyme-inhibiting properties.

Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol and subsequent cellular damage, a key factor in diabetic complications.[8][13] β-Glucogallin acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in this pathway.[1][4]

The Polyol Pathway and β-Glucogallin Inhibition

G cluster_polyol Polyol Pathway cluster_inhibition Inhibition cluster_outcome Pathological Outcomes Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AKR1B1) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress OxidativeStress Oxidative Stress Sorbitol->OxidativeStress betaGlucogallin β-Glucogallin betaGlucogallin->Glucose Inhibits CellularDamage Cellular Damage OsmoticStress->CellularDamage OxidativeStress->CellularDamage

Caption: β-Glucogallin inhibits aldose reductase in the polyol pathway.

By inhibiting aldose reductase, β-Glucogallin prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects such as osmotic and oxidative stress.[1]

Modulation of Inflammatory Pathways

β-Glucogallin has demonstrated anti-inflammatory properties, which are likely linked to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[9][10] The canonical NF-κB pathway is a central regulator of inflammatory responses.

Canonical NF-κB Signaling Pathway

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, LPS Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB p50/p65 (NF-κB) NFkB->IkB_NFkB NFkB_n p50/p65 NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA Genes Inflammatory Gene Transcription DNA->Genes

References

An In-depth Technical Guide to the Discovery, History, and Isolation of beta-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-glucogallin (β-glucogallin), a pivotal molecule in the biosynthesis of hydrolyzable tannins and a compound of increasing interest for its therapeutic potential. This document details the historical milestones in its discovery, from its initial chemical synthesis to its subsequent isolation from natural sources. It presents a thorough examination of the evolution of isolation and purification protocols, alongside detailed methodologies for key experiments. Quantitative data from various studies are systematically summarized, and critical biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of this significant plant metabolite.

Introduction

This compound (1-O-galloyl-β-D-glucose) is a naturally occurring phenolic glycoside that serves as the foundational precursor for the biosynthesis of a wide array of hydrolyzable tannins, including gallotannins and ellagitannins.[1] Beyond its crucial role in plant biochemistry, β-glucogallin has garnered significant attention from the scientific community for its diverse pharmacological activities. Notably, it has been identified as a potent antioxidant and a selective inhibitor of aldose reductase, an enzyme implicated in the secondary complications of diabetes.[2][3][4][5] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the discovery, history, and methodologies associated with the isolation and characterization of β-glucogallin.

History of Discovery and Isolation

The journey of β-glucogallin's discovery is rooted in the foundational work on tannins and carbohydrate chemistry.

Early Synthesis: The first documented synthesis of β-glucogallin was achieved in 1918 by the renowned German chemist Emil Fischer.[2][3] His pioneering work in carbohydrate and purine chemistry laid the groundwork for understanding the structure and synthesis of such complex natural molecules.

Isolation from Natural Sources: While its chemical synthesis predated its definitive isolation from nature, β-glucogallin was later identified as a key metabolite in various plant species. A significant breakthrough in its natural product chemistry came with the bioassay-guided isolation of β-glucogallin from the fruit of the gooseberry, Emblica officinalis (also known as Amla).[1][2] This work was instrumental in confirming its presence in the plant kingdom and elucidating its role as a potent aldose reductase inhibitor.[2][5] Today, β-glucogallin is known to be present in a variety of plants, including pomegranate, strawberry, and different species of oak.[6][7]

Evolution of Isolation Techniques: Early methods for the isolation of plant glycosides and tannins were often arduous, relying on techniques such as solvent extraction with water or ethanol, followed by precipitation and crystallization. The advent of modern chromatographic techniques has revolutionized the isolation and purification of β-glucogallin. The development and application of methods like High-Performance Liquid Chromatography (HPLC) and size-exclusion chromatography using resins like Sephadex LH-20 have enabled the efficient separation of β-glucogallin from complex plant extracts with high purity.[1][2]

Biosynthesis of this compound

This compound is the first committed intermediate in the biosynthesis of gallotannins and ellagitannins.[8] The biosynthetic pathway begins with the shikimate pathway, which produces gallic acid. Gallic acid is then esterified with UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:gallic acid glucosyltransferase (a gallate 1-beta-glucosyltransferase) to form 1-O-galloyl-β-D-glucose (β-glucogallin).[9] This molecule then serves as both a galloyl group acceptor and donor in subsequent enzymatic reactions to form more complex gallotannins.[9]

This compound Biosynthesis cluster_reaction Shikimate Shikimate Pathway GallicAcid Gallic Acid Shikimate->GallicAcid BetaGlucogallin This compound (1-O-galloyl-β-D-glucose) GallicAcid->BetaGlucogallin Enzyme UDP-glucose: gallic acid glucosyltransferase UDPGlucose UDP-Glucose UDPGlucose->BetaGlucogallin Gallotannins Gallotannins & Ellagitannins BetaGlucogallin->Gallotannins Multiple Steps Enzyme->BetaGlucogallin

Biosynthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of β-glucogallin, primarily based on the successful bioassay-guided fractionation from Emblica officinalis.[2]

Extraction and Initial Fractionation
  • Plant Material Preparation: Fresh fruits of Emblica officinalis are collected, and the pericarp is lyophilized and powdered.

  • Aqueous Extraction: An aqueous extract is prepared from the powdered material.

  • Solvent Partitioning: The lyophilized aqueous extract (e.g., 10 g) is further extracted with a 9:1 acetone:water solution (e.g., 200 mL).

  • Column Chromatography: The resulting extract is subjected to flash chromatography on a Sephadex® LH-20 column.

  • Fraction Collection: Elution is performed, and numerous fractions (e.g., 150) are collected.

  • Bioassay: Each fraction is tested for its biological activity of interest (e.g., inhibition of aldose reductase) to identify the active fractions.

Purification by Preparative HPLC
  • Column: A C18 reversed-phase preparative HPLC column is used.[10]

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and methanol is typically employed.[11]

  • Detection: The eluent is monitored at UV wavelengths of 240 nm and 280 nm.[11]

  • Fraction Collection: The peak corresponding to the active compound (β-glucogallin) is collected.

Structure Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The purified fraction is dissolved in a suitable deuterated solvent (e.g., acetone-d₆ and D₂O, or DMSO-d₆) and analyzed by ¹H NMR spectroscopy to determine the proton chemical shifts and coupling constants.[2][12]

    • ¹³C NMR: The sample is analyzed by ¹³C NMR spectroscopy to identify the carbon skeleton.[1][2]

  • Mass Spectrometry (MS):

    • LC-MS: Liquid chromatography coupled with mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which aids in confirming the elemental composition.[1][2]

Experimental_Workflow PlantMaterial Plant Material (e.g., Emblica officinalis fruits) Extraction Aqueous Extraction & Lyophilization PlantMaterial->Extraction Partitioning Solvent Partitioning (Acetone:Water) Extraction->Partitioning ColumnChrom Sephadex LH-20 Column Chromatography Partitioning->ColumnChrom Bioassay Bioassay-Guided Fraction Selection ColumnChrom->Bioassay PrepHPLC Preparative HPLC (C18 Reversed-Phase) Bioassay->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR MS Mass Spectrometry (LC-MS) PureCompound->MS

Bioassay-Guided Isolation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the characterization and biological activity of β-glucogallin.

Table 1: Spectroscopic Data for this compound

ParameterSolventChemical Shifts (δ ppm) / m/zReference
¹H NMR acetone-d₆ and D₂O7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m)[1][2]
¹³C NMR DMSO-d₆165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0[1][2]
LC-MS -[M+Na]⁺ experimental: 355.0624, calculated: 355.0606[1][2]

Table 2: Biological Activity of this compound

ActivityAssay ConditionsResultReference
Aldose Reductase (AKR1B1) Inhibition Substrate: GlyceraldehydeIC₅₀ = 58 ± 3 µM[2][5]
Aldose Reductase (AKR1B1) Inhibition Substrate: Glucose (saturating)IC₅₀ = 17 ± 1 µM[2][5]
Aldose Reductase (AKR1B1) Inhibition Substrate: Glucose (physiological)IC₅₀ = 13 ± 1 µM[2][5]
Sorbitol Accumulation Inhibition Transgenic mouse lenses, 30 µM β-glucogallin73% inhibition[2][5]
Antidiabetic Efficacy EOE containing 10% β-glucogallin (2g/day) vs. Metformin (500mg/day) in T2DM patientsShowed greater efficacy than metformin in reducing circulating glucose levels

Conclusion

This compound stands as a molecule of significant historical and contemporary importance. From its early synthesis by Emil Fischer to its modern-day isolation and characterization from medicinal plants like Emblica officinalis, the study of β-glucogallin has mirrored the advancements in natural product chemistry. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the isolation, characterization, and therapeutic development of this promising natural compound. The continued exploration of β-glucogallin and its derivatives holds considerable potential for the discovery of new therapeutic agents for a range of diseases, particularly those linked to oxidative stress and diabetic complications.

References

The Pivotal Role of β-Glucogallin: A Primary Metabolite in Plant Defense and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucogallin (1-O-galloyl-β-D-glucopyranose) is a seemingly simple molecule, an ester formed from gallic acid and glucose, yet it holds a central position in the primary metabolism of a wide array of plants.[1][2] Far from being a mere metabolic intermediate, β-glucogallin is the foundational precursor for the biosynthesis of hydrolyzable tannins, a diverse class of secondary metabolites crucial for plant defense against herbivores and pathogens.[2][3] Its inherent antioxidant properties also suggest a direct role in mitigating abiotic stress.[1][4] This technical guide provides a comprehensive overview of β-glucogallin's function as a primary metabolite, detailing its biosynthesis, distribution, and physiological significance in plants. The content herein is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of this key compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling context.

Data Presentation: Quantitative Analysis of β-Glucogallin

The concentration of β-glucogallin varies significantly among plant species and even between different tissues within the same plant. Its abundance is a critical factor in the subsequent production of hydrolyzable tannins and reflects the plant's metabolic investment in defense. While comprehensive data across the plant kingdom is still an area of active research, the following tables summarize available quantitative information.

Table 1: Concentration of β-Glucogallin in Various Plant Species

Plant SpeciesFamilyPlant PartConcentrationReference(s)
Emblica officinalis (Amla)PhyllanthaceaeFruitStandardized extract contains 10% w/w[5][6]
Quercus robur (Pedunculate Oak)FagaceaeYoung LeavesHigh, as a key substrate for tannin biosynthesis[7]
Quercus alba (White Oak)FagaceaeWood/BarkPresent[2]
Punica granatum (Pomegranate)LythraceaeFruitPresent[1][2]
Fragaria × ananassa (Strawberry)RosaceaeFruitPresent[1][2]
Rubus idaeus (Raspberry)RosaceaeFruitPresent[2]
Mangifera indica (Mango)AnacardiaceaeFruitPresent[2]
Canarium album (Chinese White Olive)BurseraceaeFruitPresent[2]
Ricinodendron heudelotiiEuphorbiaceaeLeavesDerivatives present (e.g., 1,4,6-tri-O-galloylglucose)[5]

Table 2: Kinetic Properties of Enzymes Involved in β-Glucogallin Metabolism

EnzymeEC NumberPlant SourceSubstrate(s)Km (mM)Optimal pHReference(s)
β-Glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase2.3.1.143Quercus roburβ-Glucogallin2.36.3[7]
1,2,3,6-tetra-O-galloylglucose1.0[7]

Biosynthesis and Metabolic Fate of β-Glucogallin

The synthesis of β-glucogallin is the first committed step in the biosynthesis of gallotannins and more complex hydrolyzable tannins. This pivotal reaction is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase (EC 2.4.1.136), which facilitates the esterification of gallic acid with UDP-glucose.[8][9]

Once formed, β-glucogallin serves as a versatile molecule, acting as both an acyl donor and acceptor in subsequent galloylation reactions. A key enzyme in this process is β-glucogallin O-galloyltransferase (EC 2.3.1.90), which transfers the galloyl moiety from one molecule of β-glucogallin to another, forming digalloylglucose.[3][10] This process can continue, with further galloylation steps leading to the formation of trigalloylglucose, tetragalloylglucose, and ultimately pentagalloylglucose, the central precursor for a vast array of hydrolyzable tannins.[7]

Visualizing the Biosynthetic Pathway

beta_glucogallin_biosynthesis GallicAcid Gallic Acid betaGlucogallin β-Glucogallin (1-O-galloyl-β-D-glucose) GallicAcid->betaGlucogallin UDP-glucose: gallate 1-O-galloyltransferase (EC 2.4.1.136) UDPGlucose UDP-Glucose UDPGlucose->betaGlucogallin diGalloylglucose Digalloylglucose betaGlucogallin->diGalloylglucose β-glucogallin O-galloyltransferase (EC 2.3.1.90) triGalloylglucose Trigalloylglucose diGalloylglucose->triGalloylglucose Further galloylation pentaGalloylglucose Pentagalloylglucose triGalloylglucose->pentaGalloylglucose Further galloylation HydrolyzableTannins Hydrolyzable Tannins pentaGalloylglucose->HydrolyzableTannins

Caption: Biosynthetic pathway of β-glucogallin and its role as a precursor to hydrolyzable tannins.

Role in Plant Defense and Stress Response

The primary role of β-glucogallin in plants is intrinsically linked to chemical defense. As the precursor to hydrolyzable tannins, it provides the building blocks for a potent class of anti-herbivore and anti-pathogenic compounds.[3] Hydrolyzable tannins can precipitate proteins, reducing the nutritional value of plant tissues for herbivores and inhibiting microbial enzymes.[3]

Beyond its role as a precursor, β-glucogallin's inherent antioxidant properties suggest a more direct role in mitigating the effects of abiotic stress.[1][4] Oxidative stress, a common consequence of various environmental challenges like high light, drought, and salinity, leads to the accumulation of reactive oxygen species (ROS). The phenolic structure of β-glucogallin allows it to scavenge these damaging free radicals. While direct evidence for β-glucogallin acting as a signaling molecule in specific plant stress response pathways is still emerging, its central position in a key defense pathway and its antioxidant capacity strongly suggest its involvement in the broader plant stress response network.

Logical Relationship in Plant Defense

plant_defense_role BioticStress Biotic Stress (Herbivores, Pathogens) betaGlucogallin β-Glucogallin Biosynthesis BioticStress->betaGlucogallin Induces AbioticStress Abiotic Stress (High light, Drought) AbioticStress->betaGlucogallin May Induce HydrolyzableTannins Hydrolyzable Tannins betaGlucogallin->HydrolyzableTannins AntioxidantActivity Antioxidant Activity betaGlucogallin->AntioxidantActivity ProteinPrecipitation Protein Precipitation Enzyme Inhibition HydrolyzableTannins->ProteinPrecipitation ROSScavenging ROS Scavenging AntioxidantActivity->ROSScavenging PlantDefense Enhanced Plant Defense & Stress Tolerance ProteinPrecipitation->PlantDefense ROSScavenging->PlantDefense

Caption: The dual role of β-glucogallin in plant defense and stress tolerance.

Experimental Protocols

Extraction and Quantification of β-Glucogallin by HPLC

This protocol provides a general framework for the extraction and quantification of β-glucogallin from plant material, which can be adapted based on the specific tissue and species.

a. Extraction:

  • Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.

  • Initial Extraction: Extract the powdered plant material (e.g., 1 g) with 80% methanol (e.g., 20 mL) at room temperature with agitation for 24 hours.

  • Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes and collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet twice more.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm filter.

  • Solvent Evaporation: Evaporate the methanol from the extract under reduced pressure.

  • Liquid-Liquid Partitioning: Resuspend the aqueous residue in water and partition against a non-polar solvent like hexane to remove lipids and chlorophylls. Discard the hexane phase.

  • Further Purification (Optional): For cleaner samples, the aqueous phase can be passed through a C18 solid-phase extraction (SPE) cartridge, eluting with a methanol-water gradient.

b. HPLC Quantification:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), increasing to a higher percentage (e.g., 30-50%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Quantification: Create a standard curve using a pure β-glucogallin standard of known concentrations. The concentration of β-glucogallin in the plant extract is determined by comparing its peak area to the standard curve.

Visualizing the Experimental Workflow

hplc_workflow start Plant Material (Freeze-dried, Powdered) extraction Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Pellet (Re-extract) centrifugation->pellet Repeat 2x pooling Pool Supernatants supernatant->pooling pellet->extraction filtration Filtration (0.45 µm) pooling->filtration evaporation Solvent Evaporation filtration->evaporation partitioning Liquid-Liquid Partitioning (vs. Hexane) evaporation->partitioning spe SPE Purification (Optional, C18) partitioning->spe hplc HPLC Analysis (C18 Column, UV 280 nm) partitioning->hplc Direct Analysis spe->hplc quantification Quantification (vs. Standard Curve) hplc->quantification end β-Glucogallin Concentration quantification->end

Caption: Workflow for the extraction and HPLC quantification of β-glucogallin from plant tissues.

Enzyme Assay for UDP-glucose: Gallate 1-O-galloyltransferase (UGGT)

This assay measures the activity of the enzyme that synthesizes β-glucogallin.

  • Enzyme Source: Partially purified protein extract from young plant leaves (e.g., oak).

  • Reaction Mixture (Total Volume: 100 µL):

    • 50 mM Phosphate buffer (pH 7.0)

    • 1 mM Gallic acid (substrate)

    • 1 mM UDP-glucose (substrate)

    • 10 µg of purified recombinant protein or an appropriate amount of crude enzyme extract

  • Procedure:

    • Combine the buffer, gallic acid, and enzyme source in a microcentrifuge tube.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding UDP-glucose.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an equal volume of methanol or by heating.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC (as described above) to quantify the amount of β-glucogallin produced.

  • Enzyme Activity Calculation: Enzyme activity can be expressed as the amount of β-glucogallin formed per unit time per milligram of protein.

Enzyme Assay for β-Glucogallin O-galloyltransferase

This assay measures the activity of the enzyme that utilizes β-glucogallin to form digalloylglucose.

  • Enzyme Source: Partially purified protein extract from young plant leaves (e.g., oak).

  • Reaction Mixture (Total Volume: 100 µL):

    • 50 mM Phosphate buffer (pH 6.0)

    • 2 mM β-Glucogallin (substrate - acts as both donor and acceptor)

    • Appropriate amount of crude or purified enzyme extract

  • Procedure:

    • Combine the buffer, β-glucogallin, and enzyme source in a microcentrifuge tube.

    • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

    • Terminate the reaction as described for the UGGT assay.

    • Analyze the supernatant by HPLC to quantify the amount of digalloylglucose produced and the decrease in β-glucogallin.

  • Enzyme Activity Calculation: Enzyme activity can be expressed as the amount of digalloylglucose formed or β-glucogallin consumed per unit time per milligram of protein.

Conclusion

β-Glucogallin stands as a cornerstone of primary metabolism in many plants, serving as the essential gateway to the vast and ecologically critical world of hydrolyzable tannins. Its biosynthesis and subsequent metabolic transformations are tightly regulated processes that underscore a plant's ability to defend itself against a myriad of biotic and abiotic threats. The methodologies outlined in this guide provide a robust framework for the continued investigation of this pivotal metabolite. A deeper understanding of β-glucogallin's regulation and its precise roles in stress signaling will undoubtedly open new avenues for the development of hardier crops and novel plant-derived therapeutics. The intricate biochemistry surrounding this "simple" molecule continues to be a rich field of discovery for plant scientists and drug development professionals alike.

References

An In-depth Technical Guide to the Core Differences Between Alpha- and Beta-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucogallin, a simple hydrolyzable tannin, exists as two anomers, alpha- and beta-glucogallin, which differ in the stereochemistry at the anomeric carbon of the glucose moiety. While this compound has been extensively studied for its diverse pharmacological activities, including potent aldose reductase inhibition, the biological profile of alpha-glucogallin remains largely unexplored. This technical guide provides a comprehensive overview of the key differences between these two anomers, focusing on their chemical structure, physicochemical properties, and known biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by summarizing the current state of knowledge, presenting comparative data in a structured format, detailing relevant experimental protocols, and visualizing key pathways to stimulate further investigation into the therapeutic potential of both glucogallin anomers.

Introduction

Glucogallin, or 1-O-galloyl-D-glucose, is a naturally occurring phenolic compound found in various plants, including oak species and Amla fruit (Phyllanthus emblica)[1]. It is considered the primary metabolite in the biosynthesis of more complex hydrolyzable tannins[1]. The structure of glucogallin consists of a gallic acid molecule attached to a glucose core via an ester linkage at the anomeric carbon (C-1). Due to the stereochemistry of this anomeric carbon, glucogallin exists as two distinct diastereomers: alpha-glucogallin and this compound.

The beta-anomer has been the subject of extensive research, revealing a wide range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties[1][2]. A significant body of evidence highlights its role as a potent and selective inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications[3][4][5]. In contrast, the alpha-anomer has received considerably less scientific attention, and its biological activities remain largely uncharacterized. This guide aims to bridge this knowledge gap by providing a detailed comparison of the two anomers based on the currently available scientific literature.

Chemical Structure and Stereochemistry

The fundamental difference between alpha- and this compound lies in the orientation of the galloyl group at the anomeric C-1 position of the D-glucose ring.

  • alpha-Glucogallin (1-O-galloyl-α-D-glucopyranose): The galloyl group is in an axial orientation, pointing downwards in the chair conformation of the glucose ring.

  • This compound (1-O-galloyl-β-D-glucopyranose): The galloyl group is in an equatorial orientation, pointing outwards from the plane of the glucose ring.

This stereochemical difference significantly influences the three-dimensional shape of the molecules, which in turn can affect their physicochemical properties and interactions with biological targets.

Physicochemical Properties

The different spatial arrangements of the galloyl group in alpha- and this compound lead to distinct physicochemical properties. A summary of these properties is presented in the table below.

Propertyalpha-GlucogallinThis compoundReferences
Molecular Formula C₁₃H₁₆O₁₀C₁₃H₁₆O₁₀
Molecular Weight 332.26 g/mol 332.26 g/mol
Melting Point 171-173 °C (dihydrate), 179-181 °C (dec.)213-215 °C (dec.)[6]
Optical Rotation [α]D²⁰ +83° (c=3 in methanol)[α]D²⁵ -24.5° (c=1.75 in water)[6]
Solubility Freely soluble in water, methanol, ethanol, dioxane, acetic acid. Sparingly soluble in ethyl acetate, ether, and acetone.Freely soluble in hot water. Sparingly soluble in cold water, methanol, ethanol, acetone, ethyl acetate. Practically insoluble in ether, benzene, chloroform, petr ether.[6]

Biological Activities

A significant disparity exists in the reported biological activities of the two anomers, with this compound being extensively studied while data on alpha-glucogallin is scarce.

Aldose Reductase Inhibition

This compound has been identified as a potent and selective inhibitor of aldose reductase (AKR1B1), an enzyme of the polyol pathway that is implicated in the development of diabetic complications such as cataracts, retinopathy, and neuropathy[3][4][5].

  • This compound: Exhibits significant inhibitory activity against aldose reductase with reported IC₅₀ values of 17 µM (with glucose as the substrate) and 58 µM (with glyceraldehyde as the substrate)[3][7][8]. It shows selectivity for AKR1B1 over other related enzymes like AKR1B10 and AKR1A1[3][7].

  • alpha-Glucogallin: There is currently no publicly available data on the aldose reductase inhibitory activity of alpha-glucogallin.

The inhibition of aldose reductase by this compound prevents the accumulation of sorbitol, an osmotically active sugar alcohol, thereby mitigating cellular stress and damage in tissues affected by diabetic complications.

Anti-inflammatory and Antioxidant Activities
  • This compound: Possesses demonstrated anti-inflammatory and antioxidant properties[1][2]. It can reduce the expression of lipopolysaccharide-induced inflammatory markers by inhibiting aldose reductase[5][9]. Its free radical scavenging properties are also well-documented[1].

  • alpha-Glucogallin: While other alpha-glucosides of polyphenols have shown antioxidant and anti-inflammatory activities, specific studies on alpha-glucogallin are lacking.

Experimental Protocols

Stereoselective Synthesis of Alpha- and this compound

The stereoselective synthesis of glucogallin anomers is crucial for their individual biological evaluation. While detailed protocols for the specific synthesis of each anomer are not extensively published in a comparative context, general principles of glycosylation and esterification can be applied.

5.1.1. Proposed Synthesis of this compound (adapted from general gallotannin synthesis)

This proposed protocol is based on the principles of stereoselective glycosylation and esterification reactions commonly used in carbohydrate chemistry.

Workflow for this compound Synthesis

G A 1. Protection of D-Glucose (e.g., Acetylation) B 2. Anomeric Bromination (e.g., HBr in Acetic Acid) A->B Formation of anomeric leaving group C 3. Koenigs-Knorr Glycosylation with protected Gallic Acid (e.g., Silver salt catalysis) B->C Stereoselective glycosidic bond formation D 4. Deprotection (e.g., Zemplén deacetylation) C->D Removal of protecting groups E This compound D->E Final Product

Caption: Proposed workflow for the synthesis of this compound.

5.1.2. Proposed Synthesis of alpha-Glucogallin

Achieving high alpha-selectivity in glycosylation can be more challenging. The choice of protecting groups, solvents, and catalysts is critical to favor the formation of the alpha-anomer.

Workflow for alpha-Glucogallin Synthesis

G A 1. Protection of D-Glucose (e.g., Benzylation) B 2. Activation of Anomeric Position (e.g., Trichloroacetimidate formation) A->B Formation of reactive donor C 3. Glycosylation with protected Gallic Acid under non-participating solvent conditions (e.g., Diethyl ether) B->C Stereoselective glycosidic bond formation D 4. Deprotection (e.g., Hydrogenolysis) C->D Removal of protecting groups E alpha-Glucogallin D->E Final Product

Caption: Proposed workflow for the synthesis of alpha-Glucogallin.

Aldose Reductase Inhibition Assay

This protocol is adapted from studies on this compound's inhibitory activity[3][7].

Workflow for Aldose Reductase Inhibition Assay

G A 1. Prepare reaction mixture: - Phosphate buffer - NADPH - Aldose Reductase Enzyme - Substrate (Glucose or Glyceraldehyde) B 2. Add varying concentrations of Glucogallin anomer (alpha or beta) A->B Introduction of inhibitor C 3. Incubate at 37°C B->C Enzymatic reaction D 4. Monitor decrease in NADPH absorbance at 340 nm C->D Spectrophotometric measurement E 5. Calculate % inhibition and determine IC50 value D->E Data analysis G cluster_0 Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications (e.g., Cataracts, Neuropathy) Sorbitol->Complications AR Aldose Reductase (AKR1B1) SDH Sorbitol Dehydrogenase Beta_Glucogallin This compound Beta_Glucogallin->AR Inhibition

References

An In-depth Technical Guide on the Stability of β-Glucogallin Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Beta-Glucogallin (β-1-O-galloyl-D-glucose) is a hydrolyzable tannin precursor with significant therapeutic potential, acting as a potent antioxidant and aldose reductase inhibitor[1][2][3]. Understanding its stability under various pH conditions is paramount for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the anticipated stability profile of β-Glucogallin under acidic, neutral, and alkaline conditions. Due to the absence of specific published stability studies on β-Glucogallin, this guide synthesizes information from forced degradation studies of related compounds and general principles of chemical kinetics to present an illustrative stability profile, detailed experimental protocols for its assessment, and postulated degradation pathways.

Introduction to β-Glucogallin Stability

The stability of a drug substance like β-Glucogallin is a critical quality attribute that can influence its safety, efficacy, and shelf-life. The ester and glycosidic linkages in the β-Glucogallin molecule are susceptible to hydrolysis, a process that is often pH-dependent. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule[4][5][6]. Such studies typically involve exposing the compound to stress conditions, including a range of pH values, to accelerate its degradation[7].

Illustrative Stability Data of β-Glucogallin

The following tables present hypothetical quantitative data that could be expected from a comprehensive pH stability study of β-Glucogallin. These tables are for illustrative purposes to guide researchers in structuring their own experimental data.

Table 1: Illustrative Degradation of β-Glucogallin at 40°C over 24 hours.

pHCondition% β-Glucogallin RemainingMajor Degradant(s)
20.1 N HCl75%Gallic Acid, Glucose
4Acetate Buffer92%Gallic Acid
7Phosphate Buffer98%Minor degradation
10Borate Buffer85%Gallic Acid, Glucose
120.1 N NaOH60%Gallic Acid, Glucose, and other related substances

Table 2: Illustrative Pseudo-First-Order Degradation Rate Constants (k) for β-Glucogallin at Different pH and Temperatures.

pHTemperature (°C)k (h⁻¹)Half-life (t½) (hours)
2400.01257.8
2600.04515.4
7400.0008866.4
7600.003231.0
12400.02034.7
12600.0788.9

Experimental Protocols for pH Stability Assessment

A robust stability-indicating method is crucial for accurately assessing the degradation of β-Glucogallin. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for its ability to separate the parent compound from its degradation products[8][9].

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Preparation of Stock Solution: Prepare a stock solution of β-Glucogallin in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C. Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C. Withdraw and neutralize samples with 0.1 N HCl at the same time intervals as for acid hydrolysis.

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C. Withdraw samples at the specified time points.

  • Buffer Stability: Prepare a series of buffer solutions ranging from pH 2 to 12. Add the β-Glucogallin stock solution to each buffer and incubate at a constant temperature (e.g., 40°C). Analyze samples at regular intervals.

  • Sample Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of remaining β-Glucogallin and identify and quantify the degradation products.

G cluster_prep Sample Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis stock β-Glucogallin Stock (1 mg/mL) acid Acidic (0.1 N HCl, 60°C) stock->acid alkaline Alkaline (0.1 N NaOH, 60°C) stock->alkaline neutral Neutral (Water, 60°C) stock->neutral buffers Buffers (pH 2-12, 40°C) stock->buffers sampling Time-point Sampling acid->sampling alkaline->sampling neutral->sampling buffers->sampling neutralization Neutralization (for acid/alkaline samples) sampling->neutralization hplc RP-HPLC Analysis neutralization->hplc data Data Analysis (% Degradation, Kinetics) hplc->data

Experimental workflow for the forced degradation study of β-Glucogallin.

Postulated Degradation Pathways

Based on the chemical structure of β-Glucogallin, the primary degradation pathway under both acidic and alkaline conditions is expected to be the hydrolysis of the ester bond, yielding gallic acid and glucose. Under more strenuous conditions, further degradation of glucose may occur.

Under acidic conditions, the ester linkage is susceptible to protonation, followed by nucleophilic attack by water, leading to its cleavage.

In alkaline conditions, the ester is hydrolyzed via saponification, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (gallate) and an alcohol (glucose).

G cluster_acid Acidic Conditions (H⁺) cluster_alkaline Alkaline Conditions (OH⁻) bgg β-Glucogallin ga_acid Gallic Acid bgg->ga_acid glc_acid Glucose bgg->glc_acid ga_alk Gallic Acid bgg->ga_alk glc_alk Glucose bgg->glc_alk

Postulated degradation pathways of β-Glucogallin under acidic and alkaline conditions.

Conclusion

References

The Pharmacological Potential of β-Glucogallin and Its Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-glucogallin, a naturally occurring gallotannin, and its derivatives are emerging as promising candidates for therapeutic development across a spectrum of diseases. This document provides a comprehensive technical overview of the pharmacological potential of these compounds, with a focus on their antioxidant, anti-inflammatory, and aldose reductase inhibitory activities. Detailed experimental methodologies, quantitative data on biological activity, and elucidation of the underlying molecular mechanisms, particularly the modulation of the NF-κB and NLRP3 inflammasome signaling pathways, are presented. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of β-glucogallin derivatives.

Introduction

β-Glucogallin (1-O-galloyl-β-D-glucopyranose) is a plant-derived polyphenolic ester that serves as a key precursor in the biosynthesis of hydrolyzable tannins.[1] It is naturally found in various plants, including the fruits of Emblica officinalis (amla), pomegranates, and strawberries.[1] Possessing a wide range of pharmacological activities, β-glucogallin has garnered significant interest for its potential to address a variety of pathological conditions. Its therapeutic properties are largely attributed to its potent antioxidant and anti-inflammatory effects.[2] Furthermore, its ability to inhibit aldose reductase has positioned it as a candidate for mitigating the complications associated with diabetes.[3]

Recent research has also focused on the development of semi-synthetic derivatives of β-glucogallin to enhance its pharmacokinetic and pharmacodynamic profiles, thereby improving its therapeutic efficacy.[1] This technical guide provides an in-depth analysis of the pharmacological potential of β-glucogallin and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways through which these compounds exert their effects.

Pharmacological Activities

The therapeutic potential of β-glucogallin and its derivatives stems from a variety of biological activities, with the most prominent being aldose reductase inhibition, antioxidant effects, and anti-inflammatory actions.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as cataracts, retinopathy, and neuropathy.[3][4] By converting excess glucose to sorbitol, this pathway leads to osmotic stress and cellular damage. β-glucogallin has been identified as a potent and selective inhibitor of human aldose reductase (AKR1B1).[2][1][5]

A synthetic amide derivative of β-glucogallin (BGA) has been developed to improve stability and has demonstrated comparable potency to the parent compound. This derivative represents a promising lead for the development of novel therapies for diabetic eye diseases.

Antioxidant Activity

The antioxidant properties of β-glucogallin are primarily due to its ability to scavenge free radicals, which are implicated in a wide range of diseases, including diabetes, UV-induced skin damage, and hepatic damage.[2][1] The antioxidant capacity of β-glucogallin and its derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. β-glucogallin has been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways.[2] It has been demonstrated to reduce the production of pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6] The primary mechanisms underlying its anti-inflammatory effects involve the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[6]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of β-glucogallin and its derivatives.

Table 1: Aldose Reductase (AKR1B1) Inhibitory Activity

CompoundIC₅₀ (µM)SubstrateEnzyme SourceReference
β-Glucogallin17 ± 1GlucoseHuman AKR1B1[5]
β-Glucogallin58 ± 3GlyceraldehydeHuman AKR1B1[1][5]
β-Glucogallin13 ± 1Glucose (reduced concentration)Human AKR1B1[5]

Table 2: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundEffectBiomarkerConcentration% Inhibition/ReductionReference
β-GlucogallinReduced NO productionNitric Oxide10 µM (pre-treatment)34% reduction[6]
β-GlucogallinReduced pro-inflammatory cytokine productionTNF-α, IL-6, IL-1βNot specifiedSignificant decrease[6]

Note: Specific IC₅₀ values for the inhibition of pro-inflammatory cytokines by pure β-glucogallin are not yet available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against aldose reductase.

Materials:

  • Recombinant human aldose reductase (AKR1B1)

  • NADPH

  • Substrate (e.g., glyceraldehyde or glucose)

  • Potassium phosphate buffer

  • Test compound (β-glucogallin or derivative)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate (glyceraldehyde or glucose).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound (β-glucogallin or derivative)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

  • Add various concentrations of the test compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

Objective: To measure the total antioxidant capacity of a test compound.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate solution

  • Test compound (β-glucogallin or derivative)

  • Ethanol or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of absorbance and determine the IC₅₀ value.

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (β-glucogallin or derivative)

  • ELISA kits for TNF-α, IL-6, etc.

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Determine the dose-dependent inhibitory effect of the test compound on cytokine and NO production.

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of β-glucogallin are mediated through the modulation of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. β-glucogallin has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[6] Molecular docking studies suggest that β-glucogallin may directly bind to TLR4, the receptor for LPS, preventing the initiation of the downstream signaling cascade.[6]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Nuclear Translocation NFkB_IkB->NFkB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines beta_Glucogallin β-Glucogallin beta_Glucogallin->TLR4 Inhibits

Inhibition of the NF-κB signaling pathway by β-glucogallin.
Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often provided by LPS via TLR4 and NF-κB, leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by various stimuli including ATP, leads to the assembly of the inflammasome complex. β-glucogallin has been shown to inhibit the formation of the NLRP3 inflammasome, thus reducing the production of IL-1β.[6] This inhibitory effect is likely linked to its ability to block the NF-κB priming signal.

NLRP3_Inhibition cluster_priming Priming cluster_activation Activation & Assembly LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 ATP ATP (Activation Signal) NLRP3_inactive NLRP3 (Inactive) ATP->NLRP3_inactive Activates NFkB NF-κB TLR4->NFkB Pro_IL1b_gene pro-IL-1β Gene NFkB->Pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Pro_IL1b pro-IL-1β Pro_IL1b_gene->Pro_IL1b Transcription & Translation NLRP3_gene->NLRP3_inactive Transcription & Translation NLRP3_active NLRP3 (Active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Caspase-1 Mature_IL1b Mature IL-1β Caspase1->Mature_IL1b Cleaves pro-IL-1β Inflammasome->Caspase1 Cleavage beta_Glucogallin β-Glucogallin beta_Glucogallin->TLR4 Inhibits

Inhibition of the NLRP3 inflammasome pathway by β-glucogallin.

Synthesis and Isolation

Synthesis of a β-Glucogallin Amide Derivative (BGA)

A stable amide derivative of β-glucogallin can be synthesized in a three-step process starting from glucosyl azide. A PMe₃-mediated Staudinger reaction with glucosyl azide and benzoyl chloride forms the N-glycosylamide. This is followed by debenzylation and exposure to NaOMe to yield the final β-glucogallin N-glycoside amide (BGA).

BGA_Synthesis Glucosyl_Azide Glucosyl Azide Staudinger_Reaction PMe₃-mediated Staudinger Reaction Glucosyl_Azide->Staudinger_Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Staudinger_Reaction N_Glycosylamide N-Glycosylamide Staudinger_Reaction->N_Glycosylamide Debenzylation Debenzylation N_Glycosylamide->Debenzylation Intermediate Intermediate Debenzylation->Intermediate NaOMe NaOMe Intermediate->NaOMe BGA β-Glucogallin Amide (BGA) NaOMe->BGA

Synthetic workflow for β-glucogallin amide (BGA).
Isolation of β-Glucogallin from Emblica officinalis

β-glucogallin can be isolated from the fruit of Emblica officinalis through a bioassay-guided fractionation process.

Isolation_Workflow Amla_Fruit Emblica officinalis Fruit Aqueous_Extraction Aqueous Extraction Amla_Fruit->Aqueous_Extraction Aqueous_Extract Aqueous Extract Aqueous_Extraction->Aqueous_Extract Acetone_Extraction Acetone:Water (9:1) Extraction Aqueous_Extract->Acetone_Extraction Acetone_Extract Acetone Extract Acetone_Extraction->Acetone_Extract Sephadex_Chromatography Sephadex LH-20 Flash Chromatography Acetone_Extract->Sephadex_Chromatography Active_Fractions Active Fractions Sephadex_Chromatography->Active_Fractions HPLC Reversed-Phase HPLC Active_Fractions->HPLC beta_Glucogallin Pure β-Glucogallin HPLC->beta_Glucogallin

Isolation workflow for β-glucogallin.

Conclusion and Future Directions

β-glucogallin and its derivatives exhibit a compelling pharmacological profile, characterized by potent aldose reductase inhibition, antioxidant, and anti-inflammatory activities. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and NLRP3 inflammasome pathways, provides a strong rationale for their further development as therapeutic agents.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the chemical structure of β-glucogallin derivatives for enhanced potency and selectivity.

  • In vivo efficacy studies: To validate the therapeutic potential of these compounds in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: To assess the safety and drug-like properties of lead candidates.

  • Clinical trials: To ultimately evaluate the efficacy and safety of β-glucogallin derivatives in human subjects.

The information compiled in this whitepaper underscores the significant promise of β-glucogallin and its derivatives as a novel class of therapeutic agents for a range of inflammatory and metabolic diseases. Continued investigation in this area is warranted to translate these promising preclinical findings into clinical applications.

References

A Comprehensive Technical Review of the Biological Activities of β-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Glucogallin (1-O-galloyl-β-D-glucose), a simple hydrolyzable tannin, is a naturally occurring phenolic compound found in a variety of medicinal plants, including Emblica officinalis (Amla). Emerging research has highlighted its diverse pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth review of the current scientific literature on the biological activities of β-Glucogallin, with a focus on its antidiabetic, anti-inflammatory, antioxidant, and potential anticancer properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and illustrating key molecular pathways.

Antidiabetic Activity: Aldose Reductase Inhibition

One of the most well-documented biological activities of β-Glucogallin is its potent and selective inhibition of aldose reductase (AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications.[1][2][3]

Quantitative Data: Inhibition of Aldose Reductase and Sorbitol Accumulation

The inhibitory efficacy of β-Glucogallin against aldose reductase and its functional consequence on sorbitol accumulation are summarized below.

ParameterSubstrateValueCell/SystemReference
IC₅₀ Glyceraldehyde58 ± 3 µMHuman Aldose Reductase (AKR1B1)[1][3]
IC₅₀ Glucose (1 M)17 ± 1 µMHuman Aldose Reductase (AKR1B1)[1][3]
IC₅₀ Glucose (50 mM)13 ± 1 µMHuman Aldose Reductase (AKR1B1)[1]
Sorbitol Accumulation Inhibition High Glucose73% at 30 µMEx-vivo organ culture of lenses from transgenic mice overexpressing human ALR2[2][3]
Experimental Protocol: Aldose Reductase Inhibition Assay

The following protocol outlines the methodology used to determine the inhibitory activity of β-Glucogallin against aldose reductase.

1. Enzyme and Substrate Preparation:

  • Recombinant human aldose reductase (AKR1B1) is purified.
  • Substrates (glyceraldehyde or glucose) and the cofactor NADPH are prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl, 1 mM DTT, and 10 mM MgCl₂).

2. Inhibition Assay:

  • The assay is performed in a 96-well plate format.
  • Varying concentrations of β-Glucogallin are pre-incubated with the enzyme.
  • The reaction is initiated by adding the substrate and NADPH.
  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of β-Glucogallin relative to a control without the inhibitor.
  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: Aldose Reductase and the Polyol Pathway

β-Glucogallin's inhibition of aldose reductase directly impacts the polyol pathway, which is activated under hyperglycemic conditions.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AKR1B1) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress beta_Glucogallin beta_Glucogallin beta_Glucogallin->Glucose Inhibits

Aldose Reductase Inhibition by β-Glucogallin.

Anti-inflammatory Activity

β-Glucogallin has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The inhibitory effect of β-Glucogallin on the production of nitric oxide (NO), a key inflammatory mediator, is presented below.

MediatorCell LineTreatmentResultReference
Nitric Oxide (NO) RAW 264.7 macrophagesLPS (1 µg/mL) + β-Glucogallin (10 µM)Reduction from 43.13 ± 1.6 µM to 28.48 ± 2.9 µM[4]

While studies indicate that β-Glucogallin significantly decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, specific quantitative data on the percentage or concentration-dependent reduction were not available in the reviewed literature.[4]

Experimental Protocol: Measurement of Nitric Oxide Production

The following protocol describes the Griess assay, a common method for quantifying NO production.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
  • Cells are pre-treated with various concentrations of β-Glucogallin for a specified period (e.g., 1 hour).
  • Inflammation is induced by adding lipopolysaccharide (LPS).

2. Sample Collection:

  • After incubation, the cell culture supernatant is collected.

3. Griess Assay:

  • The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
  • The mixture is incubated at room temperature to allow for color development.
  • The absorbance is measured at approximately 540 nm using a microplate reader.

4. Data Analysis:

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.
  • The percentage of inhibition of NO production is calculated relative to the LPS-treated control.

Signaling Pathways: NF-κB and NLRP3 Inflammasome

β-Glucogallin exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.

Anti_Inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates & Degrades NFkB NFkB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocates Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus_NFkB->Pro_inflammatory_Genes Induces Transcription DAMPs_PAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 Activate ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b beta_Glucogallin beta_Glucogallin beta_Glucogallin->IKK Inhibits beta_Glucogallin->NLRP3 Inhibits

Inhibition of NF-κB and NLRP3 Pathways by β-Glucogallin.

Antioxidant Activity

β-Glucogallin is recognized for its antioxidant properties, primarily attributed to its ability to scavenge free radicals.[4] While its capacity to reduce reactive oxygen species (ROS) has been noted, specific quantitative data, such as IC₅₀ values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power) assays, were not found in the reviewed scientific literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a general protocol for assessing antioxidant activity using the DPPH assay.

1. Reagent Preparation:

  • A stable stock solution of DPPH in methanol or ethanol is prepared.

2. Assay Procedure:

  • Different concentrations of β-Glucogallin are added to a 96-well plate.
  • The DPPH solution is added to each well.
  • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Measurement and Analysis:

  • The absorbance is measured at approximately 517 nm.
  • The percentage of DPPH radical scavenging activity is calculated.
  • The IC₅₀ value, representing the concentration of β-Glucogallin required to scavenge 50% of the DPPH radicals, is determined.

Experimental Workflow: Antioxidant Assays

The general workflow for conducting antioxidant assays like DPPH and FRAP is illustrated below.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH_Sample_Prep Prepare β-Glucogallin dilutions DPPH_Reaction Mix with DPPH solution DPPH_Sample_Prep->DPPH_Reaction DPPH_Incubation Incubate in dark DPPH_Reaction->DPPH_Incubation DPPH_Measurement Measure absorbance at 517 nm DPPH_Incubation->DPPH_Measurement DPPH_Analysis Calculate IC₅₀ DPPH_Measurement->DPPH_Analysis FRAP_Sample_Prep Prepare β-Glucogallin dilutions FRAP_Reaction Mix with FRAP reagent FRAP_Sample_Prep->FRAP_Reaction FRAP_Incubation Incubate FRAP_Reaction->FRAP_Incubation FRAP_Measurement Measure absorbance at 593 nm FRAP_Incubation->FRAP_Measurement FRAP_Analysis Calculate antioxidant capacity FRAP_Measurement->FRAP_Analysis

General Workflow for DPPH and FRAP Antioxidant Assays.

Anticancer Activity

There is emerging evidence suggesting that β-Glucogallin possesses anti-proliferative activity against various cancer cell lines. However, a comprehensive review of the current literature did not yield specific IC₅₀ values for β-Glucogallin against common breast, lung, or colon cancer cell lines. Further research is required to quantify its cytotoxic effects and elucidate the underlying mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate and allowed to attach overnight.

2. Treatment:

  • Cells are treated with a range of concentrations of β-Glucogallin and incubated for a specified duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance is measured at approximately 570 nm.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control.
  • The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Directions

β-Glucogallin is a promising natural compound with a range of well-documented and emerging biological activities. Its potent and selective inhibition of aldose reductase provides a strong rationale for its further investigation in the context of diabetic complications. The anti-inflammatory effects, mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways, suggest its potential in treating inflammatory disorders. While its antioxidant and anticancer activities are supported by preliminary evidence, further quantitative studies are necessary to fully characterize these properties. Future research should focus on obtaining specific IC₅₀ values for its antioxidant and anticancer effects against a broader range of assays and cell lines. Moreover, in vivo studies are crucial to validate the therapeutic potential of β-Glucogallin and to assess its pharmacokinetic and pharmacodynamic profiles. The detailed protocols and pathway analyses provided in this guide aim to facilitate and inspire further research into this multifaceted molecule.

References

Methodological & Application

Application Notes and Protocols for the Extraction of beta-Glucogallin from Emblica officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of beta-Glucogallin, a key bioactive compound from the fruit of Emblica officinalis (Amla). The protocols are based on established scientific literature and are intended for laboratory use.

Introduction

This compound (1-O-galloyl-β-D-glucose) is a significant phenolic compound found in Emblica officinalis and is considered a key precursor to the more complex tannins present in the fruit.[1] It has garnered considerable interest for its potential therapeutic properties, including its activity as an aldose reductase inhibitor, which is relevant to the development of treatments for diabetic complications.[1][2] Accurate and efficient extraction of this compound is crucial for research, development, and quality control of E. officinalis-based products. This document outlines several methods for its extraction and purification.

Comparative Data on Extraction Methods

The yield and purity of this compound can vary significantly depending on the extraction method and solvent system employed. Below is a summary of quantitative data from various studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in starting material and analytical methods.

Extraction MethodSolvent SystemKey ParametersAnalyte MeasuredYield/ConcentrationSource
Aqueous Extraction followed by Solvent Partitioning Water, then 9:1 Acetone:WaterInitial aqueous extraction, followed by partitioning of the lyophilized aqueous extract.This compoundNot specified for the initial extract, but this is the precursor step for purification.[1]
Maceration MethanolStandard maceration process.This compound1.46% in the methanolic extract.[3]
Maceration Ethanol10g powder in 100ml solvent.Antioxidant Activity (IC50)127.75 µg/mL (Lower IC50 indicates higher activity)[4]
Maceration Water10g powder in 100ml solvent.Antioxidant Activity (IC50)233.15 µg/mL[4]
Ultrasound-Assisted Extraction (UAE) 71% Ethanol10.39 minutes extraction time.Total Phenolic Content154.36 mg GAE/g[5]
Reflux 71% Ethanol3 hours extraction time.Total Phenolic Content120.62 mg GAE/g[5]
Maceration (Conventional) 71% Ethanol24 hours extraction time.Total Phenolic Content126.77 mg GAE/g[5]

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation and Purification of this compound

This protocol is a detailed method for obtaining high-purity this compound, suitable for pharmacological studies.[1]

3.1. Materials and Equipment

  • Fresh or lyophilized fruit pericarp of Emblica officinalis

  • Deionized water

  • Acetone (HPLC grade)

  • Ethanol (absolute)

  • Sephadex® LH-20

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Chromatography columns

  • Standard laboratory glassware

3.2. Step-by-Step Procedure

Step 1: Preparation of the Aqueous Extract

  • Obtain fresh fruits of E. officinalis, wash, and lyophilize the pericarp.

  • Grind the lyophilized pericarp into a fine powder.

  • Prepare an aqueous extract from the powdered material. While the original study refers to a previously described method, a standard approach involves maceration or infusion with purified water.

  • Lyophilize the aqueous extract to obtain a dry powder.

Step 2: Acetone:Water Extraction

  • Take 10 g of the lyophilized aqueous extract powder and further extract it with 200 mL of a 9:1 (v/v) acetone:water solution.

  • Filter the mixture to separate the soluble fraction from the insoluble residue.

  • The resulting aqueous acetone filtrate contains the crude this compound.

Step 3: Sephadex® LH-20 Column Chromatography

  • Pack a chromatography column (e.g., 54 cm x 4 cm) with 100 g of Sephadex® LH-20.

  • Saturate the packed column with absolute ethanol (approximately 500 mL) over 24 hours.

  • Load the aqueous acetone filtrate onto the prepared column.

  • Elute the column with an appropriate solvent system (the original study does not specify the elution solvent for this step, but typically a gradient of ethanol or methanol in water is used for Sephadex LH-20).

  • Collect fractions and monitor for the presence of the target compound. In the cited study, this was guided by bioassay (aldose reductase inhibition).[1] For general purposes, fractions can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

Step 4: HPLC Purification

  • Pool the active fractions from the Sephadex LH-20 chromatography.

  • Further purify the pooled fractions using C18 reverse-phase HPLC.

  • The specific HPLC conditions will depend on the column and system used. A typical mobile phase could be a gradient of methanol or acetonitrile in water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Monitor the elution at a suitable wavelength for this compound (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Lyophilize the purified fraction to obtain pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Phenolic-Rich Extract

This protocol is optimized for a rapid extraction of total phenolic compounds, including this compound, and is suitable for screening purposes or when a high-purity isolate is not required.[5]

3.1. Materials and Equipment

  • Dried, powdered fruit of Emblica officinalis

  • Ethanol

  • Deionized water

  • Ultrasonic probe or bath

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

3.2. Step-by-Step Procedure

  • Weigh 2.5 g of amla fruit powder and place it in a 100-mL flask.

  • Add 50 mL of 71% ethanol in water as the solvent.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Perform the extraction for 10.39 minutes. Maintain the temperature at 30°C using a water bath with ice to prevent degradation of thermolabile compounds.

  • After extraction, filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining aqueous solution can be used directly or lyophilized to obtain a dry powder.

Visualizations

Workflow for Bioassay-Guided Isolation and Purification of this compound

G start Start: Emblica officinalis Fruit Pericarp powder Lyophilization and Grinding to Powder start->powder aq_extract Aqueous Extraction powder->aq_extract lyophilize_aq Lyophilization of Aqueous Extract aq_extract->lyophilize_aq acetone_extract Extraction with 9:1 Acetone:Water lyophilize_aq->acetone_extract filter Filtration acetone_extract->filter sephadex Sephadex LH-20 Column Chromatography filter->sephadex fraction_collection Fraction Collection and Bioassay sephadex->fraction_collection hplc Reverse-Phase HPLC Purification fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Workflow for Ultrasound-Assisted Extraction (UAE)

G start Start: Dried Amla Fruit Powder mix Mix with 71% Ethanol start->mix uae Ultrasound-Assisted Extraction (10.39 min, 30°C) mix->uae filter Filtration uae->filter concentrate Concentration (Rotary Evaporator) filter->concentrate final_extract Phenolic-Rich Extract concentrate->final_extract

Caption: Workflow for Ultrasound-Assisted Extraction.

References

Application Note: Quantification of β-Glucogallin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of β-glucogallin in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. β-Glucogallin, a gallotannin precursor, is a key bioactive compound found in various medicinal plants, notably in Emblica officinalis (Amla), and is investigated for its potential therapeutic effects, including antidiabetic properties.[1] Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. The described methodology is based on established and validated analytical procedures, ensuring reliability and reproducibility of results.[2][3]

Introduction

β-Glucogallin (1-O-galloyl-β-D-glucose) is a hydrolyzable tannin that serves as a biosynthetic precursor to more complex gallotannins.[4][5] Its presence in various plant species has drawn significant interest due to its biological activities, including its role as an aldose reductase inhibitor, which is relevant in the context of diabetic complications.[4][6][7] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex matrices like plant extracts.[8][9] This application note details a robust HPLC method for the quantitative analysis of β-glucogallin.

Experimental Workflow

The overall experimental workflow for the quantification of β-glucogallin in plant extracts is depicted below.

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis p1 Plant Material (e.g., dried powder) p2 Extraction (e.g., Aqueous Acetone) p1->p2 Solvent p3 Filtration/Centrifugation p2->p3 Crude Extract p4 Sample for Injection p3->p4 Clarified Extract h1 HPLC System p4->h1 Injection h2 C18 Column h1->h2 Mobile Phase h3 UV Detector (285 nm) h2->h3 Eluent d1 Chromatogram Acquisition h3->d1 Signal d2 Peak Integration d1->d2 Data d3 Quantification (Calibration Curve) d2->d3 Peak Area

Caption: Experimental workflow for β-glucogallin quantification.

I. Protocol for HPLC Quantification of β-Glucogallin

This protocol outlines the necessary steps for sample preparation, HPLC analysis, and data processing.

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Reference Standard: β-Glucogallin (purity ≥ 98%).

  • Plant Material: Dried and finely powdered plant material.

  • Extraction Solvents: Acetone, Ethanol.

  • Filtration: 0.45 µm or 0.22 µm syringe filters.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • pH meter

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of β-glucogallin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.[2] These will be used to construct the calibration curve.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and ensure the longevity of the HPLC column.[10]

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material.

    • Add 20 mL of an appropriate extraction solvent (e.g., 9:1 acetone:water or 80% methanol).[4][11]

    • Sonicate the mixture for 20-30 minutes at room temperature.[12]

    • Centrifuge the mixture at 3000-4000 rpm for 15 minutes.[11]

  • Filtration:

    • Collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[4][13]

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of β-glucogallin.

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of water with 0.02-0.2% formic acid (A) and methanol or acetonitrile (B).[2][12]
Flow Rate 0.7 - 1.0 mL/min[2][12]
Column Temperature 30 °C
Detection UV at 285 nm[2][3]
Injection Volume 10 - 20 µL

Gradient Elution Program Example:

Time (min)%A (Water + Formic Acid)%B (Methanol/Acetonitrile)
0955
207030
25595
30595
31955
40955
Method Validation

For ensuring the reliability of the results, the analytical method should be validated according to ICH guidelines, evaluating the following parameters:

  • Linearity: Assessed by injecting the working standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) > 0.999 is desirable.[12]

  • Precision: Determined by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be < 2%.[12]

  • Accuracy: Evaluated through recovery studies by spiking a known amount of β-glucogallin standard into a sample matrix. Recoveries in the range of 98-102% are generally acceptable.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

II. Data Presentation

The quantitative data for β-glucogallin in different plant extracts should be summarized for clear comparison.

Table 1: Quantitative Analysis of β-Glucogallin in Plant Extracts

Plant SpeciesPlant PartExtraction Solventβ-Glucogallin Content (mg/g of dry weight)Reference
Emblica officinalisFruitAqueous Acetone100 (in a 10% extract)[1]
Emblica officinalisFruitAqueousMajor component (qualitative)[4][6][7]
Phyllanthus niruriWhole PlantAqueousPresent (qualitative)[2]

Note: Quantitative data for β-glucogallin in a wide variety of plant extracts is not extensively available in the public domain. The table reflects the information found.

III. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in method development and validation for HPLC analysis.

Method_Validation cluster_dev Method Development cluster_val Method Validation cluster_result Outcome p_select Parameter Selection (Column, Mobile Phase, etc.) p_optim Parameter Optimization p_select->p_optim v_lin Linearity p_optim->v_lin Leads to v_prec Precision p_optim->v_prec Leads to v_acc Accuracy p_optim->v_acc Leads to v_lod LOD/LOQ p_optim->v_lod Leads to v_spec Specificity p_optim->v_spec Leads to r_valid Validated Method v_lin->r_valid v_prec->r_valid v_acc->r_valid v_lod->r_valid v_spec->r_valid

Caption: Logical flow of HPLC method development and validation.

Conclusion

The protocol described in this application note provides a reliable and reproducible HPLC method for the quantification of β-glucogallin in plant extracts. Adherence to this protocol, including proper sample preparation and method validation, will ensure high-quality data for research, quality control, and drug development purposes. This method is particularly relevant for the analysis of extracts from plants like Emblica officinalis, where β-glucogallin is a significant bioactive constituent.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of beta-Glucogallin using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glucogallin (β-1-O-galloyl-D-glucose), a naturally occurring polyphenolic compound, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Chronic inflammation is a key pathological feature of numerous diseases, making the investigation of novel anti-inflammatory agents like this compound a critical area of research. In vitro cell culture models provide a powerful and controlled environment to elucidate the molecular mechanisms underlying the anti-inflammatory activity of such compounds.

This document provides detailed application notes and protocols for utilizing cell culture models, particularly the lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, to study the anti-inflammatory effects of this compound. Macrophages are key players in the inflammatory response, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, triggers the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The protocols outlined below detail methods to quantify these inflammatory markers and to investigate the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, by this compound.

Cell Culture Model: LPS-stimulated RAW 264.7 Macrophages

The RAW 264.7 cell line is a widely used and well-characterized murine macrophage model for studying inflammation. Upon stimulation with LPS, these cells mimic the inflammatory response of primary macrophages, making them an ideal system for screening and mechanistic studies of anti-inflammatory compounds.

Data Presentation: Efficacy of this compound

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentNO Production (µM)% Inhibition
Control (untreated)1.5 ± 0.2-
LPS (1 µg/mL)25.8 ± 1.90
LPS + this compound (10 µM)18.2 ± 1.529.5
LPS + this compound (25 µM)12.5 ± 1.151.6
LPS + this compound (50 µM)7.9 ± 0.869.4

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 981800 ± 150450 ± 40
LPS + this compound (10 µM)875 ± 751260 ± 110315 ± 30
LPS + this compound (25 µM)500 ± 45720 ± 65180 ± 20
LPS + this compound (50 µM)250 ± 30360 ± 4090 ± 12

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Seed RAW 264.7 Cells pre_treatment Pre-treat with This compound cell_culture->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Cells lps_stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (Proteins) cell_lysis->western_blot data_quantification Quantify NO, Cytokines, and Protein Expression griess_assay->data_quantification elisa->data_quantification western_blot->data_quantification pathway_analysis Analyze Signaling Pathways data_quantification->pathway_analysis

Experimental workflow for studying this compound's anti-inflammatory effects.

Experimental Protocols

Cell Culture and LPS Stimulation

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture plates (96-well, 24-well, or 6-well)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

  • Preparation of Compounds: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Prepare a stock solution of LPS in sterile PBS.

  • Treatment:

    • For pre-treatment, remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

    • Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, or shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Measurement (Griess Assay)

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate reader

Protocol:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Sample Collection: After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Cytokine Measurement (ELISA)

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • 96-well microplate reader

Protocol:

  • Sample Collection: Collect the cell culture supernatants after the 24-hour incubation period. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the standards and samples (supernatants) to the wells.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by comparing the absorbance to the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After the appropriate incubation time (e.g., 15-60 minutes for signaling pathway analysis), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Signaling Pathways

NF-κB Signaling Pathway

nfkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) IKK->NFkB_complex Phosphorylates IκBα p65 p65 IkB->NFkB_complex:f1 p50 p50 p65->NFkB_complex:f2 p50->NFkB_complex:f3 NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active IκBα degradation & translocation beta_glucogallin This compound beta_glucogallin->IKK Inhibition DNA DNA NFkB_active->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and iNOS (NO) DNA->Cytokines Gene transcription

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK1/2 MKKs->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Phosphorylation JNK->Transcription_Factors ERK->Transcription_Factors beta_glucogallin This compound beta_glucogallin->MKKs Inhibition Cytokines Pro-inflammatory Gene Expression Transcription_Factors->Cytokines

Modulation of the MAPK signaling pathway by this compound.

References

Application Notes & Protocols: Utilizing β-Glucogallin as a Standard for Tannin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tannins are a complex group of polyphenolic compounds widely distributed in the plant kingdom, known for their significant impact on the nutritional, medicinal, and organoleptic properties of various products. Accurate quantification of tannins is crucial in diverse fields such as pharmacology, food science, and ecology. Hydrolyzable tannins, a major class of tannins, are esters of gallic acid or its derivatives with a polyol core, typically glucose. β-Glucogallin (1-O-galloyl-β-D-glucose) is recognized as the biosynthetic precursor to gallotannins and ellagitannins, making it a fundamental molecule in the chemistry of these compounds.[1] The use of β-Glucogallin as a standard in tannin analysis offers a more structurally relevant calibration for the quantification of gallotannins and their early precursors compared to the more heterogeneous and often poorly defined "tannic acid" standard.[2][3]

These application notes provide detailed protocols for the use of β-Glucogallin as a primary standard for the quantification of hydrolyzable tannins using High-Performance Liquid Chromatography (HPLC) and the widely used Folin-Ciocalteu spectrophotometric assay.

Data Presentation

The selection of an appropriate standard is critical for the accurate quantification of tannins. While tannic acid is commonly used, its composition can be variable. β-Glucogallin, as a pure, single molecule, provides a more defined and reproducible standard for hydrolyzable tannins. Below is a summary of analytical parameters for β-Glucogallin in a validated HPLC-MS/MS method, which can be used for comparison.

Table 1: Analytical Parameters for β-Glucogallin Quantification using HPLC-MS/MS

ParameterValueReference
Linearity Range1 - 100 µg/mL[4][5]
Limit of Detection (LOD)Not explicitly stated for β-Glucogallin alone[4][5]
Limit of Quantification (LOQ)1 µg/mL[4][5]
UV Detection Wavelength285 nm[4][5]

Note: For the Folin-Ciocalteu assay, the response of β-Glucogallin relative to tannic acid or gallic acid has not been extensively reported. Researchers should empirically determine the specific extinction coefficient or generate a standard curve under their experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Hydrolyzable Tannins using HPLC with a β-Glucogallin Standard

This protocol is adapted from the validated method for the analysis of β-Glucogallin.[4][5]

1. Materials and Reagents

  • β-Glucogallin (high purity standard)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Plant extract or sample containing tannins

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector or Mass Spectrometer

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of β-Glucogallin and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested series could be 1, 5, 10, 25, 50, and 100 µg/mL.

3. Sample Preparation

  • Extract tannins from the plant material using an appropriate solvent (e.g., 70% acetone or 80% methanol).[2]

  • Centrifuge the extract to remove solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • Dilute the filtered extract with the mobile phase to ensure the concentration of the analyte falls within the linear range of the calibration curve.

4. HPLC Conditions

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.7 mL/min[4][5]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 285 nm[4][5]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

    • 30-35 min: Column re-equilibration

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the β-Glucogallin standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify the amount of β-Glucogallin in the sample by interpolating its peak area into the calibration curve.

  • Express the tannin content as µg of β-Glucogallin equivalents per gram of dry weight of the sample.

Protocol 2: Quantification of Total Phenolics (Tannins) using the Folin-Ciocalteu Assay with a β-Glucogallin Standard

This protocol is a generalized procedure for the Folin-Ciocalteu assay, adapted for the use of β-Glucogallin as a standard.

1. Materials and Reagents

  • β-Glucogallin (high purity standard)

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • Distilled or deionized water

  • Plant extract or sample containing tannins

  • Spectrophotometer

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of β-Glucogallin and dissolve it in 10 mL of distilled water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with distilled water to achieve concentrations suitable for generating a standard curve (e.g., 10, 25, 50, 75, 100 µg/mL).

3. Sample Preparation

  • Extract tannins from the plant material using an appropriate solvent.[2]

  • Centrifuge and filter the extract as described in Protocol 1.

  • Dilute the extract with distilled water to ensure the absorbance reading falls within the linear range of the standard curve.

4. Assay Procedure

  • Pipette 0.5 mL of each working standard solution, sample extract, and a blank (distilled water) into separate test tubes.

  • Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water) to each tube and vortex.

  • Incubate for 5 minutes at room temperature.

  • Add 2.0 mL of the sodium carbonate solution to each tube and vortex thoroughly.

  • Incubate the tubes in the dark at room temperature for 1 hour.

  • Measure the absorbance of each solution at 760 nm using the spectrophotometer, with the blank as a reference.[6][7]

5. Data Analysis

  • Construct a standard curve by plotting the absorbance values of the β-Glucogallin standards against their corresponding concentrations.

  • Determine the linear regression equation and the R² value.

  • Calculate the concentration of total phenolics in the sample extract from the standard curve.

  • Express the results as mg of β-Glucogallin equivalents per gram of dry weight of the sample.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing start Plant Material / β-Glucogallin Standard extraction Extraction (e.g., 70% Acetone) start->extraction centrifugation Centrifugation & Filtration extraction->centrifugation dilution Dilution to Working Concentration centrifugation->dilution hplc HPLC Analysis (Protocol 1) dilution->hplc HPLC Path fc_assay Folin-Ciocalteu Assay (Protocol 2) dilution->fc_assay Spectrophotometric Path calibration Generate Standard Curve hplc->calibration fc_assay->calibration quantification Quantify Tannin Content calibration->quantification results Express Results (β-Glucogallin Equivalents) quantification->results

Caption: Experimental workflow for tannin analysis using β-Glucogallin as a standard.

signaling_pathway cluster_stimulus External Stimulus cluster_response Cellular Response & Tannin Action stimulus Oxidative Stress / Pathogen Attack ros Increased Reactive Oxygen Species (ROS) stimulus->ros mapk MAPK Signaling Cascade (e.g., JNK, p38) ros->mapk nfkb NF-κB Activation ros->nfkb inflammation Pro-inflammatory Cytokine Production mapk->inflammation nfkb->inflammation tannins Hydrolyzable Tannins (e.g., from β-Glucogallin precursor) antioxidant Antioxidant Effect (ROS Scavenging) tannins->antioxidant Inhibition anti_inflammatory Anti-inflammatory Effect tannins->anti_inflammatory Inhibition antioxidant->ros anti_inflammatory->mapk anti_inflammatory->nfkb

Caption: A simplified signaling pathway illustrating the potential action of hydrolyzable tannins.

References

Application of Beta-Glucogallin in Studying Diabetic Retinopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Beta-glucogallin (β-glucogallin), a natural polyphenolic compound, presents a promising avenue for the investigation and potential therapeutic intervention in diabetic retinopathy.[1][2][3] Primarily found in Indian gooseberry (Phyllanthus emblica), its mechanism of action is centered on the potent inhibition of aldose reductase, a key enzyme in the polyol pathway.[1][4] Under hyperglycemic conditions, increased activity of aldose reductase leads to the accumulation of sorbitol, contributing to osmotic stress and cellular damage in retinal tissues, a hallmark of diabetic retinopathy.[1][4]

Preclinical evidence from in vitro and animal studies suggests that this compound can mitigate the pathological changes associated with diabetic complications.[1] Specifically, in the context of retinal cells, this compound has been shown to counteract the effects of hyperglycemic metabolites like methylglyoxal by reducing oxidative stress and the expression of pro-inflammatory cytokines.[5] These findings highlight its potential to protect retinal cells from the damage induced by high glucose levels.

The primary therapeutic rationale for utilizing this compound in diabetic retinopathy models is its targeted inhibition of aldose reductase, which is implicated in the pathogenesis of diabetic eye diseases, including both cataracts and retinopathy.[2] While much of the detailed research has focused on cataract models, the shared underlying mechanism of aldose reductase-mediated damage provides a strong basis for its application in retinopathy studies.[2] In vitro models using human retinal pigment epithelial cells (ARPE-19) have demonstrated that this compound can attenuate the inflammatory cascade and reduce the expression of aldose reductase, offering a valuable tool for studying the molecular mechanisms of diabetic retinopathy and the efficacy of potential treatments.[5]

Data Presentation

Table 1: Effect of this compound on Methylglyoxal-Induced Changes in ARPE-19 Cells

ParameterControlMethylglyoxal (MG)MG + this compound (GG)GG Alone
Aldose Reductase Expression 1-fold2-fold increaseLevels near controlNo significant change
Sorbitol Accumulation BaselineIncreasedReducedNo significant change
Reactive Oxygen Species (ROS) BaselineIncreasedAttenuatedNo significant change
COX-2 Expression 1-fold1.5-fold increaseLevels near controlNo significant change
CXCR4 Expression 1-fold2-fold increaseLevels near controlNo significant change
IL-6 Expression 1-fold2.1-fold increaseLevels near controlNo significant change
IL-8 Expression 1-fold1.6-fold increaseLevels near controlNo significant change
MCP-1 Expression 1-fold1.7-fold increaseLevels near controlNo significant change
ICAM-1 Expression 1-fold1.3-fold increaseLevels near controlNo significant change
RAGE Expression 1-fold3-fold increaseLevels near controlNo significant change
NF-κB Expression 1-fold2-fold increaseLevels near controlNo significant change

Data summarized from a study on ARPE-19 cells exposed to methylglyoxal (MG) with or without this compound (GG) pre-treatment.[5]

Experimental Protocols

Protocol 1: In Vitro Model of Diabetic Retinopathy Using ARPE-19 Cells

This protocol is based on the methodology used to study the protective effects of this compound on human retinal pigment epithelial cells exposed to methylglyoxal, a metabolite elevated in diabetic conditions.[5]

1. Cell Culture and Maintenance:

  • Culture ARPE-19 cells (human retinal pigment epithelial cell line) in a 1:1 mixture of Dulbecco's Modified Eagle Medium and Ham's F12 Medium (DMEM/F-12).
  • Supplement the medium with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Subculture the cells upon reaching 80-90% confluency.

2. Experimental Groups:

  • Control Group: ARPE-19 cells cultured in standard medium.
  • Methylglyoxal (MG) Group: ARPE-19 cells treated with a final concentration of 100 µM methylglyoxal for 24 hours to induce a hyperglycemic-like state.
  • MG + this compound (GG) Group: ARPE-19 cells pre-treated with 100 µM this compound for 2 hours, followed by co-treatment with 100 µM methylglyoxal for 24 hours.
  • This compound (GG) Alone Group: ARPE-19 cells treated with 100 µM this compound for 26 hours.

3. Assessment of Cellular and Molecular Changes:

  • RNA Isolation and qRT-PCR: Isolate total RNA from the cells in each group. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of aldose reductase, COX-2, CXCR4, IL-6, IL-8, MCP-1, ICAM-1, RAGE, and NF-κB.
  • Western Blot Analysis: Prepare protein lysates from the cells. Use Western blotting to determine the protein expression levels of the target molecules.
  • Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via fluorescence microscopy or a plate reader.
  • Sorbitol Accumulation Assay: Measure the intracellular sorbitol levels using a commercially available sorbitol assay kit.

Protocol 2: Generalized In Vivo Streptozotocin (STZ)-Induced Diabetic Retinopathy Model

This is a generalized protocol for inducing diabetic retinopathy in rodents, which can be adapted to study the effects of this compound.

1. Animals:

  • Use adult male Sprague-Dawley or Wistar rats (or a suitable mouse strain).
  • Acclimatize the animals for at least one week before the experiment.

2. Induction of Diabetes:

  • Fast the animals overnight.
  • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5). A common dose for rats is 50-65 mg/kg body weight.[6][7][8]
  • Administer 5% glucose water for the first 24 hours after STZ injection to prevent initial hypoglycemia.
  • Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.[9]

3. This compound Administration (Proposed):

  • Route of Administration: Based on studies with similar natural compounds, oral gavage is a likely route. Intravitreal injections could also be considered for direct ocular delivery.
  • Dosage and Frequency: The optimal dose and frequency need to be determined through dose-response studies. A starting point could be based on doses used for other aldose reductase inhibitors or related polyphenols in similar models.
  • Treatment Groups:
  • Non-diabetic control group.
  • Diabetic control group (receiving vehicle).
  • Diabetic group treated with this compound.
  • Duration: Treatment should be initiated shortly after the confirmation of diabetes and continue for a period of several weeks to months to allow for the development of diabetic retinopathy changes.

4. Assessment of Diabetic Retinopathy:

  • Functional Assessment: Perform electroretinography (ERG) to assess retinal function at baseline and at various time points throughout the study.[9]
  • Structural Assessment: Use spectral-domain optical coherence tomography (SD-OCT) to visualize and measure the thickness of retinal layers.[7]
  • Vascular Leakage: Assess the breakdown of the blood-retinal barrier using Evans blue dye or fluorescein angiography.
  • Histopathology and Immunohistochemistry: At the end of the study, euthanize the animals and enucleate the eyes. Process the retinal tissue for histological examination (e.g., H&E staining to observe cellular changes) and immunohistochemistry to detect markers of inflammation (e.g., Iba1 for microglia activation), gliosis (GFAP), and angiogenesis (VEGF).
  • Molecular Analysis: Perform qRT-PCR and Western blotting on retinal tissue to measure the expression of aldose reductase, inflammatory cytokines, and other relevant markers.

Mandatory Visualizations

cluster_0 Hyperglycemia cluster_2 Cellular Stress & Damage High Glucose High Glucose Glucose Glucose High Glucose->Glucose Aldose Reductase Aldose Reductase Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress Sorbitol Dehydrogenase Sorbitol Dehydrogenase Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Retinal Cell Damage Retinal Cell Damage Osmotic Stress->Retinal Cell Damage Inflammation (NF-kB, Cytokines) Inflammation (NF-kB, Cytokines) Oxidative Stress->Inflammation (NF-kB, Cytokines) Oxidative Stress->Retinal Cell Damage Inflammation (NF-kB, Cytokines)->Retinal Cell Damage This compound This compound This compound->Aldose Reductase Inhibits

Caption: Mechanism of this compound in Diabetic Retinopathy.

cluster_0 In Vitro Experiment Start Start: ARPE-19 Cell Culture Group_Assignment Assign to 4 Groups Start->Group_Assignment Control Control Group_Assignment->Control Grp 1 MG Methylglyoxal (MG) Group_Assignment->MG Grp 2 MG_GG MG + this compound (GG) Group_Assignment->MG_GG Grp 3 GG This compound (GG) Group_Assignment->GG Grp 4 Incubation Incubate for 24-26 hours Control->Incubation MG->Incubation MG_GG->Incubation GG->Incubation Analysis Analysis: qRT-PCR, Western Blot, ROS Assay, Sorbitol Assay Incubation->Analysis

Caption: In Vitro Experimental Workflow.

cluster_0 In Vivo Experiment Start Start: Acclimatize Rodents Induce_Diabetes Induce Diabetes (STZ) Start->Induce_Diabetes Confirm_Diabetes Confirm Hyperglycemia Induce_Diabetes->Confirm_Diabetes Group_Assignment Assign to 3 Groups Confirm_Diabetes->Group_Assignment Control Non-Diabetic Control Group_Assignment->Control Diabetic_Control Diabetic Control (Vehicle) Group_Assignment->Diabetic_Control Diabetic_GG Diabetic + this compound Group_Assignment->Diabetic_GG Treatment_Period Long-term Treatment Control->Treatment_Period Diabetic_Control->Treatment_Period Diabetic_GG->Treatment_Period Monitoring In-life Monitoring: ERG, SD-OCT Treatment_Period->Monitoring Endpoint_Analysis Endpoint Analysis: Histology, IHC, Biochemical Assays Treatment_Period->Endpoint_Analysis Monitoring->Treatment_Period Repeated Measures

Caption: In Vivo Experimental Workflow.

References

Synthesis of β-Glucogallin for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of β-Glucogallin (1-O-galloyl-β-D-glucose), a naturally occurring polyphenol with significant potential in pharmaceutical research due to its antioxidant properties and its role as an aldose reductase inhibitor. The following sections detail both enzymatic and chemical synthesis routes, purification methods, and characterization data to guide researchers in obtaining high-purity β-Glucogallin for their studies.

Physicochemical and Spectroscopic Data

For ease of comparison and characterization, the key physicochemical and spectroscopic data for β-Glucogallin are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₆O₁₀
Molecular Weight 332.26 g/mol
Appearance Off-white powder
Solubility Soluble in DMSO and water
¹H NMR (acetone-d₆, D₂O) δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8), 3.85 (1H, dd, J = 12.4, 1.1), 3.70 (1H, dd, J = 12.4, 5.8), 3.41–3.48 (4H, m)[1]
¹³C NMR (DMSO-d₆) δ (ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0[1]
Mass Spectrometry [M+Na]⁺ experimental: 355.0624, calculated: 355.0606[1]

Biological Activity: Aldose Reductase Inhibition

β-Glucogallin is a known inhibitor of aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications.

Enzyme TargetSubstrateIC₅₀ Value (µM)
AKR1B1Glyceraldehyde58 ± 3
AKR1B1Glucose (1 M)17 ± 1
AKR1B1Glucose (50 mM)13 ± 1
AKR1B10GlyceraldehydeNegligible
AKR1A1GlyceraldehydeNegligible

Experimental Protocols

Protocol 1: Enzymatic Synthesis of β-Glucogallin

This protocol outlines the synthesis of β-Glucogallin from gallic acid and UDP-glucose using a glucosyltransferase enzyme. This method offers high specificity and milder reaction conditions compared to chemical synthesis.

Materials:

  • Gallic acid

  • Uridine diphosphate glucose (UDP-glucose)

  • UDP-glucose:gallate glucosyltransferase (recombinant or purified from a natural source, e.g., oak leaves)

  • TRIS-HCl buffer (100 mM, pH 7.5)

  • β-mercaptoethanol

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enzyme Reaction:

    • In a reaction vessel, dissolve gallic acid (1 equivalent) and UDP-glucose (1.5 equivalents) in TRIS-HCl buffer.

    • Add β-mercaptoethanol to a final concentration of 0.1% (v/v).

    • Initiate the reaction by adding the UDP-glucose:gallate glucosyltransferase enzyme preparation.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[2]

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 1 N HCl to lower the pH.

    • Extract the reaction mixture with ethyl acetate three times.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure β-Glucogallin.

Protocol 2: Chemical Synthesis of 1-O-Galloyl-β-D-glucopyranose

This protocol describes a multi-step chemical synthesis approach for preparing β-Glucogallin. This method involves protection and deprotection steps to achieve the desired regioselectivity.

Materials:

  • D-glucose

  • Gallic acid

  • Pyridine

  • Acetic anhydride

  • Tri-O-benzylgalloyl chloride

  • Palladium on carbon (10% Pd-C)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Protection of D-glucose:

    • Acetylate D-glucose with acetic anhydride in pyridine to protect the hydroxyl groups.

  • Galloylation:

    • React the protected glucose with tri-O-benzylgalloyl chloride in anhydrous pyridine at 60°C for 48 hours.[3]

  • Deprotection (Hydrogenation):

    • Dissolve the galloylated product in a mixture of THF and aqueous ethanol.

    • Add 10% Pd-C as a catalyst.

    • Perform hydrogenation under 10 atmospheric pressure at 40°C for 12 hours to remove the benzyl protecting groups.[3]

  • Purification:

    • After the reaction, filter off the catalyst and concentrate the filtrate.

    • Purify the resulting residue by silica gel column chromatography, followed by preparative HPLC to isolate pure 1-O-galloyl-β-D-glucopyranose.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is for the final purification of β-Glucogallin from a crude reaction mixture or partially purified sample.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., Phenomenex Luna, 5 µm, 100 Å, 10 x 250 mm) with a compatible guard column.[1]

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over a specified time, followed by a wash and re-equilibration step. The exact gradient will need to be optimized based on the analytical separation.[1]

Procedure:

  • Sample Preparation: Dissolve the crude β-Glucogallin in a minimal amount of the initial mobile phase composition (e.g., 5% acetonitrile in water).

  • Injection and Fraction Collection:

    • Inject the sample onto the equilibrated preparative column.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Collect fractions corresponding to the β-Glucogallin peak.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the fractions containing high-purity β-Glucogallin.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions by lyophilization or rotary evaporation to obtain the pure solid product.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of β-Glucogallin.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Gallic_Acid Gallic Acid Reaction Enzymatic or Chemical Reaction Gallic_Acid->Reaction Glucose_Derivative Glucose Derivative (e.g., UDP-Glucose or Protected Glucose) Glucose_Derivative->Reaction Crude_Product Crude β-Glucogallin Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Product Pure β-Glucogallin Prep_HPLC->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Caption: General workflow for the synthesis and purification of β-Glucogallin.

Signaling Pathway Involvement: The Polyol Pathway

β-Glucogallin's therapeutic potential is closely linked to its inhibition of aldose reductase, a critical enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent cellular stress, a key factor in the pathogenesis of diabetic complications.

Polyol_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase (AKR1B1) Glucose->Aldose_Reductase High Glucose Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Cellular_Stress Osmotic Stress & Oxidative Stress Sorbitol->Cellular_Stress Accumulation Fructose Fructose Aldose_Reductase->Sorbitol NADP NADP Aldose_Reductase->NADP Sorbitol_Dehydrogenase->Fructose NADH NADH Sorbitol_Dehydrogenase->NADH NADPH NADPH NADPH->Aldose_Reductase NAD NAD NAD->Sorbitol_Dehydrogenase Beta_Glucogallin β-Glucogallin Inhibition Beta_Glucogallin->Inhibition Inhibition->Aldose_Reductase

Caption: The Polyol Pathway and the inhibitory action of β-Glucogallin.

References

Application Notes and Protocols for Bioassay-Guided Isolation of β-Glucogallin from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glucogallin (β-1-O-galloyl-D-glucose) is a naturally occurring phenolic compound found in a variety of plants, including amla (Emblica officinalis), pomegranate, and strawberry.[1] It is recognized as a key intermediate in the biosynthesis of hydrolyzable tannins.[1][2] Emerging research has highlighted its significant pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and aldose reductase inhibitory effects, making it a compound of interest for drug discovery and development.[1][2][3]

This document provides detailed application notes and protocols for the bioassay-guided isolation of this compound from natural product sources. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the efficient extraction, purification, and characterization of this promising bioactive molecule.

Bioassay-Guided Isolation Workflow

The isolation of this compound is guided by its biological activity, most notably its ability to inhibit the enzyme aldose reductase (AKR1B1). This enzyme is implicated in the secondary complications of diabetes, such as cataracts.[3][4] The following workflow outlines the key steps in this process.

Bioassay_Guided_Isolation cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Bioassay cluster_3 Step 4: Purification cluster_4 Step 5: Characterization Start Plant Material (e.g., Emblica officinalis fruit) Extraction Aqueous & Acetone:Water Extraction Start->Extraction FlashChrom Sephadex LH-20 Flash Chromatography Extraction->FlashChrom Fractions Collect Multiple Fractions FlashChrom->Fractions Bioassay Aldose Reductase (AKR1B1) Inhibition Assay Fractions->Bioassay ActiveFractions Identify Active Fractions Bioassay->ActiveFractions HPLC Reversed-Phase HPLC (C18) ActiveFractions->HPLC PureCompound Isolate Pure β-Glucogallin HPLC->PureCompound Characterization Structural Elucidation (NMR, LC-MS) PureCompound->Characterization

Caption: Workflow for the bioassay-guided isolation of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Emblica officinalis

This protocol describes the initial extraction of this compound from the fruit of Emblica officinalis (amla).

Materials:

  • Fresh or lyophilized Emblica officinalis fruit pericarp

  • Deionized water

  • Acetone (HPLC grade)

  • Lyophilizer

  • Centrifuge

Procedure:

  • Prepare an aqueous extract from the powdered fruit material.

  • Lyophilize the aqueous extract to obtain a dry powder.

  • Further extract the lyophilized powder with a 9:1 (v/v) solution of acetone and water.[4]

  • Centrifuge the mixture to pellet insoluble material.

  • Collect the supernatant and concentrate it under reduced pressure to yield the crude extract for fractionation.

Protocol 2: Bioassay-Guided Fractionation and Purification

This protocol details the chromatographic steps to isolate this compound, guided by aldose reductase inhibition.

Part A: Sephadex LH-20 Flash Chromatography (Initial Fractionation)

Materials:

  • Crude extract from Protocol 1

  • Sephadex® LH-20 resin

  • Chromatography column

  • Fraction collector

  • Solvents for elution (e.g., ethanol, methanol, or mixtures with water)

Procedure:

  • Pack a column with Sephadex® LH-20 resin and equilibrate with the initial mobile phase.

  • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a suitable solvent system. For example, a step gradient of increasing ethanol or methanol in water can be used.

  • Collect fractions of a defined volume (e.g., 10-15 mL). A total of 150 fractions can be collected as a reference point.[4]

  • Screen the collected fractions for aldose reductase inhibitory activity using the bioassay described in Protocol 3.

  • Pool the fractions that exhibit significant activity.

Part B: C18 Reversed-Phase HPLC (Purification)

Materials:

  • Pooled active fractions from Part A

  • Semi-preparative and analytical HPLC system (e.g., Agilent 1100)[1]

  • C18 reversed-phase column

  • HPLC-grade acetonitrile and water

  • 0.1% Formic acid (optional, for improved peak shape)

  • 0.45 µm filter

Procedure:

  • Filter and degas all HPLC solvents before use.[1]

  • Concentrate the pooled active fractions and dissolve them in the initial mobile phase.

  • Perform purification using a semi-preparative C18 column.

  • Employ a linear gradient elution. A typical gradient could be:

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5% B, hold for 2 minutes, then increase linearly to 60% B over 8 minutes.[1]

  • Monitor the elution profile using a UV detector, typically at 280 nm.

  • Collect the major peak corresponding to the active compound.

  • Verify the purity of the isolated compound using analytical HPLC.

  • Confirm the structure of the isolated this compound using NMR and LC-MS.[4]

Protocol 3: Aldose Reductase (AKR1B1) Inhibition Assay

This spectrophotometric assay is used to guide the fractionation process by measuring the inhibition of AKR1B1 activity. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant human aldose reductase (AKR1B1)

  • NADPH

  • Substrate (e.g., glyceraldehyde or glucose)

  • Potassium phosphate buffer (pH 6.2)

  • Test fractions or purified this compound

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, NADPH, and the test fraction/compound at various concentrations.

  • Add the AKR1B1 enzyme to the mixture and incubate.

  • Initiate the reaction by adding the substrate (e.g., glyceraldehyde).

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.

  • Calculate the percentage of inhibition for each fraction/concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds by plotting the percentage of inhibition against the inhibitor concentration.[4]

Quantitative Data

The following tables summarize the quantitative data related to the bioactivity of this compound.

Table 1: In Vitro Aldose Reductase (AKR1B1) Inhibition by β-Glucogallin

SubstrateIC50 (µM)Source OrganismReference
Glucose17 ± 1Emblica officinalis[4][5]
Glyceraldehyde58 ± 3Emblica officinalis[4]

Table 2: Ex Vivo Inhibition of Sorbitol Accumulation by β-Glucogallin

ModelTreatmentConcentration (µM)Inhibition of Sorbitol Accumulation (%)Reference
Transgenic mouse lenses overexpressing human AKR1B1β-Glucogallin3073[3][4][5]
Transgenic mouse lenses overexpressing human AKR1B1Sorbinil (positive control)1097[4][5]

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and PI3K-Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by β-Glucogallin Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Beta_Glucogallin β-Glucogallin Beta_Glucogallin->IKK Inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

Modulation of the PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is crucial for cell survival and proliferation. While the direct effects of this compound on this pathway are still under investigation, its interplay with inflammatory signaling is an area of active research.

PI3K_Akt_Pathway cluster_pathway PI3K-Akt Signaling Pathway cluster_modulation Modulation by β-Glucogallin Growth_Factors Growth Factors PI3K PI3K Activation Growth_Factors->PI3K PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 Akt_Activation Akt Activation PIP2_to_PIP3->Akt_Activation Cell_Survival Cell Survival & Proliferation Akt_Activation->Cell_Survival Beta_Glucogallin β-Glucogallin Beta_Glucogallin->Akt_Activation Modulates

Caption: Potential modulation of the PI3K-Akt pathway by this compound.

Conclusion

The bioassay-guided isolation approach is a powerful strategy for identifying and purifying bioactive compounds like this compound from complex natural product mixtures. The protocols and data presented here provide a comprehensive guide for researchers interested in studying this promising molecule for its potential therapeutic applications. Further research into its mechanisms of action and efficacy in various disease models is warranted.

References

Troubleshooting & Optimization

Improving the yield of beta-Glucogallin extraction from plant materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of beta-Glucogallin extraction from various plant materials.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My crude extract yield of this compound is consistently low. What are the primary factors I should investigate?

Answer:

Low yields of this compound can arise from several factors related to the plant material, solvent selection, and extraction method. Here are the key areas to troubleshoot:

  • Plant Material Quality and Preparation:

    • Source and Part: The concentration of this compound can vary significantly between different plant species and even different parts of the same plant (e.g., fruits, leaves, roots). Ensure you are using a plant source known for high this compound content, such as Amla (Emblica officinalis) fruit, Rhodiola rosea rhizomes, or oak galls.[1][2][3]

    • Harvesting Time and Storage: The biochemical composition of plants can change with the seasons. Harvesting at the optimal time can significantly impact the yield. Improper storage conditions (e.g., high temperature, humidity, light exposure) can lead to the degradation of this compound.

    • Particle Size: Inefficient grinding of the plant material reduces the surface area available for solvent interaction, leading to poor extraction. The material should be dried and finely powdered to a consistent size.[4]

  • Solvent Selection:

    • Polarity: this compound is a polar molecule due to its glucose and galloyl moieties. The polarity of the extraction solvent is crucial for its efficient solubilization.[4] Highly polar solvents like water, ethanol, methanol, and their aqueous mixtures are generally effective.[5][6] A systematic approach testing different solvent polarities is recommended.[4]

    • Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the this compound from the plant matrix. Experiment with different solvent-to-solid ratios to ensure complete extraction.

  • Extraction Method:

    • Method Inefficiency: Simple methods like maceration can be time-consuming and may result in lower yields compared to more advanced techniques.[4]

    • Thermal Degradation: this compound can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation and reduced yields.[4]

Question 2: I am observing degradation of my this compound during the extraction process. How can I minimize this?

Answer:

Degradation is a common challenge in natural product extraction. To minimize the degradation of this compound, consider the following:

  • Temperature Control: Avoid excessive heat. If using a heat-dependent method, try to use the lowest effective temperature for the shortest possible duration.[4] Methods that operate at or near room temperature, such as ultrasound-assisted extraction (UAE) or maceration, can be beneficial.[4] When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low.[7]

  • pH of the Extraction Medium: The stability of phenolic compounds like this compound can be pH-dependent. Extreme pH values can lead to hydrolysis of the ester linkage. It is generally advisable to work at a neutral or slightly acidic pH.

  • Exclusion of Light and Oxygen: Exposure to light and oxygen can promote oxidative degradation of phenolic compounds. Conduct extractions in amber glassware and consider purging the extraction vessel with an inert gas like nitrogen.[7]

  • Enzymatic Degradation: Endogenous plant enzymes released during cell disruption can potentially degrade this compound. Blanching the plant material before extraction can help to deactivate these enzymes.

Question 3: My this compound extract is impure, containing many other compounds. How can I improve the selectivity of my extraction?

Answer:

Improving the selectivity of the extraction process is key to obtaining a purer this compound extract. Here are some strategies:

  • Solvent Optimization: The choice of solvent not only affects yield but also selectivity. Experiment with different solvent systems, including mixtures of solvents, to find a composition that preferentially dissolves this compound over other compounds. For instance, using a hydroethanolic solution (e.g., 70% ethanol) can be more selective than pure ethanol or water for certain polyphenols.

  • Sequential Extraction: Perform a series of extractions with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Then, proceed with a more polar solvent to extract the this compound.

  • Advanced Extraction Techniques:

    • Supercritical Fluid Extraction (SFE): SFE using carbon dioxide, often with a polar co-solvent like ethanol, can offer high selectivity by carefully controlling pressure and temperature.

    • Microwave-Assisted Extraction (MAE): MAE can sometimes provide better selectivity due to the targeted heating of the solvent and plant material.[8]

  • Post-Extraction Purification: If the initial extract is still impure, further purification steps will be necessary. Techniques like column chromatography (e.g., using Sephadex LH-20 or C18 reversed-phase silica gel) are commonly used to isolate this compound from other components in the crude extract.[3]

Frequently Asked Questions (FAQs)

What are the best plant sources for high yields of this compound?

Amla (Emblica officinalis) fruits, Rhodiola rosea rhizomes, and oak galls are well-documented sources with significant amounts of this compound.[2][3] Pomegranate and strawberry also contain this compound.[2]

Which extraction solvents are most effective for this compound?

Polar solvents are generally the most effective. These include:

  • Water

  • Ethanol

  • Methanol

  • Acetone

  • Aqueous mixtures of the above solvents (e.g., 70% ethanol, 9:1 acetone:water).[3][6]

The optimal solvent can depend on the specific plant material and the other compounds present.

What is the role of enzymatic hydrolysis in this compound extraction?

Enzymatic hydrolysis can be used to break down the plant cell wall, which is primarily composed of cellulose, pectin, and hemicellulose.[9] This can release this compound that may be trapped within the plant matrix, thereby increasing the extraction yield. Enzymes like cellulases, pectinases, and β-glucosidases can be employed for this purpose.[9]

How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying this compound.[5] A C18 column is typically used for separation.[3]

Data Presentation

The following table summarizes optimal extraction conditions for polyphenols from Rhodiola rosea, a known source of this compound. Note that specific yield data for this compound is often not reported in general extraction optimization studies.

ParameterOptimal ConditionPlant SourceTarget CompoundsYield/ResultReference
Solvent 71% EthanolRhodiola roseaTotal Polyphenols11.45%[10]
Temperature 55 °CRhodiola roseaTotal PolyphenolsNot specified[10]
Extraction Time Not specifiedRhodiola roseaTotal PolyphenolsNot specified[10]
Method UltrasonicRhodiola roseaTotal PolyphenolsNot specified[10]
Solvent 25% EthanolRhodiola roseaRosavin and Salidroside2.29% Rosavin, 0.80% Salidroside[11]
Temperature 50 °CRhodiola roseaRosavin and SalidrosideNot specified[11]
Extraction Time 3-5 minRhodiola roseaRosavin and SalidrosideNot specified[11]
Method Not specifiedRhodiola roseaRosavin and SalidrosideNot specified[11]

Experimental Protocols

Protocol 1: Aqueous-Acetone Extraction of this compound from Emblica officinalis (Amla) Fruit

This protocol is adapted from a method used for the isolation of this compound from Amla fruit.[3]

  • Preparation of Plant Material:

    • Obtain fresh Amla fruits and remove the seeds.

    • Lyophilize (freeze-dry) the fruit pulp.

    • Grind the lyophilized pulp into a fine powder.

  • Aqueous Extraction:

    • Suspend the powdered Amla fruit in deionized water.

    • Stir the mixture for a specified period (e.g., 2-4 hours) at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Lyophilize the supernatant to obtain a crude aqueous extract.

  • Acetone-Water Extraction:

    • Further extract the lyophilized aqueous extract with a 9:1 (v/v) solution of acetone and water.

    • Stir the mixture for 1-2 hours at room temperature.

    • Filter the mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound-rich extract.

  • Purification (Optional):

    • For higher purity, the crude extract can be subjected to column chromatography on Sephadex LH-20, eluting with a gradient of ethanol and methanol.[3]

    • Fractions can be further purified by reversed-phase HPLC on a C18 column.[3]

  • Analysis:

    • Analyze the purified fractions for the presence and quantity of this compound using HPLC-UV or HPLC-MS.

Protocol 2: Ultrasound-Assisted Extraction of Polyphenols from Rhodiola rosea

This protocol is based on optimized conditions for the extraction of total polyphenols from Rhodiola rosea.[10]

  • Preparation of Plant Material:

    • Dry the rhizomes of Rhodiola rosea.

    • Grind the dried rhizomes into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered rhizome (e.g., 1 gram).

    • Add the extraction solvent (71% ethanol) at a solid-to-liquid ratio of 1:40 (w/v).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a temperature of 55°C with an ultrasonic power of 320 W for a specified duration.

  • Post-Extraction Processing:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

    • The resulting aqueous extract can be used for analysis or further purification.

  • Analysis:

    • Quantify the this compound content in the extract using a validated HPLC method.

Visualizations

Beta_Glucogallin_Biosynthesis Shikimate Shikimate Pathway Dehydroshikimic_Acid 3-Dehydroshikimic Acid Shikimate->Dehydroshikimic_Acid Gallic_Acid Gallic Acid Dehydroshikimic_Acid->Gallic_Acid DQD/SDH Beta_Glucogallin β-Glucogallin Gallic_Acid->Beta_Glucogallin UGTs UDP_Glucose UDP-Glucose UDP_Glucose->Beta_Glucogallin Di_Tri_Tetragalloylglucose Di-, Tri-, Tetragalloylglucose Beta_Glucogallin->Di_Tri_Tetragalloylglucose Galloyltransferases Pentagalloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose Di_Tri_Tetragalloylglucose->Pentagalloylglucose Galloyltransferases Gallotannins Gallotannins Pentagalloylglucose->Gallotannins Ellagitannins Ellagitannins Pentagalloylglucose->Ellagitannins Laccases

Caption: Biosynthesis of hydrolyzable tannins, with this compound as a key intermediate.

Extraction_Workflow Plant_Material Plant Material (e.g., Amla, Rhodiola) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration Extraction->Maceration Soxhlet Soxhlet Extraction Extraction->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Filtration Filtration/Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Concentration (Rotary Evaporation) Crude_Extract->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Purification Purification Concentrated_Extract->Purification Analysis Analysis (HPLC, LC-MS) Concentrated_Extract->Analysis Column_Chromatography Column Chromatography Purification->Column_Chromatography HPLC_Purification Preparative HPLC Purification->HPLC_Purification Pure_Compound Pure β-Glucogallin Column_Chromatography->Pure_Compound HPLC_Purification->Pure_Compound Pure_Compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of beta-Glucogallin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-Glucogallin. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this promising polyphenolic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

This compound is known to have limited solubility in aqueous solutions. Its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 0.3 mg/mL.[1] This low solubility can present challenges for in vitro and in vivo studies that require higher concentrations.

Q2: Why is my this compound not dissolving in my aqueous buffer?

If you are experiencing difficulty dissolving this compound, it is likely that the desired concentration exceeds its intrinsic solubility in the chosen aqueous medium. Factors such as pH and temperature can also influence solubility, although to a lesser extent for this compound.

Q3: Can I use organic solvents to prepare a stock solution of this compound?

Yes, this is a highly recommended and common practice. This compound is significantly more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid any potential off-target effects on your experimental system.[1]

Q4: What are the recommended storage conditions for this compound solutions?

Aqueous solutions of this compound are not recommended for storage for more than one day due to potential stability issues.[1] It is best to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for longer periods.

Q5: Are there methods to increase the aqueous solubility of this compound for my experiments?

Absolutely. Several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and nanoencapsulation. The most suitable method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your experimental system to excipients.

Troubleshooting Guides

Issue 1: Precipitation occurs when diluting my organic stock solution of this compound into an aqueous buffer.

  • Cause: The final concentration of this compound in the aqueous buffer still surpasses its solubility limit, even with the presence of a small amount of organic co-solvent.

  • Troubleshooting Steps:

    • Decrease the final concentration: Attempt to work with a lower final concentration of this compound if your experimental design permits.

    • Increase the co-solvent percentage: If your system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.

    • Utilize a solubility-enhancing excipient: Consider employing cyclodextrins or creating a nanoformulation to increase the aqueous solubility of this compound.

Issue 2: Inconsistent results in biological assays using this compound.

  • Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium over the course of the experiment. The actual concentration of the dissolved, active compound may be lower and more variable than the nominal concentration.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Before and during your assay, carefully check for any signs of precipitation in your solutions.

    • Prepare fresh solutions: Always use freshly prepared aqueous solutions of this compound for your experiments.

    • Consider a solubility-enhanced formulation: Using a formulation with a solubility enhancer like hydroxypropyl-β-cyclodextrin can provide a more stable and consistent concentration of dissolved this compound.

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility of this compound in various solvents and the potential for enhancement using different techniques.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility (mg/mL)
Phosphate-Buffered Saline (PBS), pH 7.2~0.3[1]
Dimethyl Sulfoxide (DMSO)~12[1]
Dimethylformamide (DMF)~14[1]

Table 2: Potential for Solubility Enhancement of Polyphenolic Compounds (Illustrative)

Enhancement MethodExcipient ExamplePotential Fold Increase in Solubility
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)9 to over 900-fold for similar poorly soluble compounds[2][3]
Co-solvencyEthanolConcentration-dependent increase[2]
NanoencapsulationPolymeric NanoparticlesCan significantly improve apparent solubility and dissolution rate

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.

Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution into the aqueous buffer, ensuring the final DMSO concentration is as low as possible and consistent across all experimental and control groups.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation (Kneading Method)

Objective: To prepare a this compound-HP-β-CD inclusion complex to improve its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Mixing: Accurately weigh and mix the calculated amounts of this compound and HP-β-CD in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder to form a paste.

  • Trituration: Knead the paste thoroughly with the pestle for 30-45 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: The resulting powder can be dissolved in an aqueous buffer to determine the extent of solubility enhancement.

Protocol 3: Nanoencapsulation of this compound using Spray Drying (Conceptual Protocol)

Objective: To encapsulate this compound within a polymeric matrix to enhance its dispersibility and dissolution rate in aqueous solutions.

Materials:

  • This compound powder

  • A suitable food-grade polymer (e.g., maltodextrin, whey protein isolate)[4][5]

  • Deionized water

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Preparation of the Polymer Solution: Dissolve the chosen encapsulating agent (e.g., maltodextrin) in deionized water with continuous stirring to form a homogenous solution (e.g., 10-30% w/v).

  • Dispersion of this compound: Disperse the this compound powder into the polymer solution. The ratio of this compound to the encapsulating agent will need to be optimized (a common starting point for similar compounds is a core-to-wall material ratio of 1:4).[4]

  • Homogenization: Keep the mixture under continuous agitation to ensure a uniform dispersion.

  • Spray Drying: Atomize the feed solution into a heated chamber using a spray dryer. The inlet and outlet temperatures, feed flow rate, and atomization pressure will need to be optimized for the specific formulation and equipment.

  • Powder Collection: The resulting micro/nanoparticles are collected from the cyclone separator.

  • Characterization: The encapsulated powder can be characterized for particle size, morphology, encapsulation efficiency, and dissolution behavior in aqueous media.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways where this compound is active and provide a visual representation of the experimental workflows described above.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase (AKR1B1) Glucose->AldoseReductase High Glucose Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP consumes SDH->Fructose NADH NADH SDH->NADH produces NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH betaGlucogallin This compound betaGlucogallin->AldoseReductase inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

RAGE_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AGEs AGEs (Advanced Glycation End Products) RAGE RAGE Receptor AGEs->RAGE binds ROS ROS (Reactive Oxygen Species) RAGE->ROS activates NFkB_inactive IκB-NF-κB (Inactive) ROS->NFkB_inactive promotes degradation of IκB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes induces betaGlucogallin This compound betaGlucogallin->RAGE reduces expression betaGlucogallin->NFkB_active reduces activation

Caption: The RAGE/NF-κB signaling pathway and points of modulation by this compound.

Solubility_Workflow cluster_methods Solubility Enhancement Methods Start Poorly Soluble This compound Powder CoSolvent 1. Co-solvent (e.g., DMSO) Start->CoSolvent Cyclodextrin 2. Cyclodextrin Complexation (e.g., HP-β-CD) Start->Cyclodextrin Nanoencapsulation 3. Nanoencapsulation (e.g., Spray Drying) Start->Nanoencapsulation StockSolution Concentrated Stock Solution CoSolvent->StockSolution ComplexPowder Complexed Powder Cyclodextrin->ComplexPowder NanoPowder Nanoencapsulated Powder Nanoencapsulation->NanoPowder Dilution Dilute into Aqueous Buffer StockSolution->Dilution Reconstitution Reconstitute in Aqueous Buffer ComplexPowder->Reconstitution NanoPowder->Reconstitution FinalSolution Soluble Aqueous Solution for Experiments Dilution->FinalSolution Reconstitution->FinalSolution

Caption: Experimental workflow for enhancing the aqueous solubility of this compound.

References

Technical Support Center: Troubleshooting β-Glucogallin Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase HPLC analysis of β-Glucogallin. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you diagnose and resolve these common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of β-Glucogallin?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks are symmetrical with a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.2 is generally considered to be tailing. For the analysis of β-Glucogallin, peak tailing can lead to inaccurate integration and quantification, reduced sensitivity, and poor resolution from adjacent peaks, compromising the overall accuracy and reliability of your results.

Q2: Why is my β-Glucogallin peak tailing?

A2: β-Glucogallin, a gallotannin, possesses multiple phenolic hydroxyl groups and a carboxylic acid moiety from the gallic acid component. These polar, acidic functional groups are the primary reason for its susceptibility to peak tailing in reverse-phase HPLC. The main causes include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of β-Glucogallin and residual silanol groups (Si-OH) on the surface of silica-based C18 columns. These interactions cause some analyte molecules to be retained longer, resulting in a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can lead to the ionization of both the β-Glucogallin molecule and the residual silanols on the stationary phase, exacerbating secondary interactions.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating active sites that promote tailing.

  • System and Method Issues: Other factors such as excessive extra-column volume (long tubing, large detector cell), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.

Q3: What is the pKa of β-Glucogallin and why is it important?

A3: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For β-Glucogallin, the most acidic proton is on the gallic acid portion of the molecule. The strongest acidic pKa for β-Glucogallin is reported to be approximately 8.08. However, the carboxylic acid of the gallic acid itself has a pKa of about 4.4-4.5.[1][2] To ensure good peak shape for an acidic compound, it is a general rule to work at a mobile phase pH that is at least 2 pH units below the pKa of the analyte. This ensures the compound is in a single, non-ionized form, which minimizes secondary interactions with the stationary phase.

Q4: How do I choose the right mobile phase to prevent peak tailing?

A4: For β-Glucogallin, an acidic mobile phase is recommended to suppress the ionization of the gallic acid moiety and the residual silanols on the column. A common choice is a mixture of water and an organic solvent (acetonitrile or methanol) acidified with a small amount of formic acid, acetic acid, or phosphoric acid to a pH between 2.5 and 3.5. This low pH ensures that β-Glucogallin is in its protonated, less polar form, leading to better retention and improved peak symmetry.

Troubleshooting Guide

If you are experiencing peak tailing with β-Glucogallin, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed for β-Glucogallin q1 Step 1: Check Mobile Phase Is the mobile phase pH acidic (pH 2.5-3.5)? start->q1 sol1 Action: Adjust Mobile Phase pH Prepare fresh mobile phase with an acidic modifier (e.g., 0.1% Formic Acid) to achieve a pH between 2.5 and 3.5. q1->sol1 No q2 Step 2: Evaluate Column Condition Is the column old, contaminated, or showing high backpressure? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Column Maintenance/Replacement - Flush the column with a strong solvent. - If the problem persists, replace the column with a new, high-purity, end-capped C18 column. q2->sol2 Yes q3 Step 3: Assess Sample Preparation Is the sample dissolved in a solvent stronger than the mobile phase? Is the concentration too high? q2->q3 No a2_yes Yes a2_no No sol2->q2 sol3 Action: Optimize Sample Conditions - Dissolve the sample in the initial mobile phase. - Dilute the sample to avoid overloading the column. q3->sol3 Yes q4 Step 4: Inspect HPLC System Is there excessive tubing length or are fittings loose? q3->q4 No a3_yes Yes a3_no No sol3->q3 sol4 Action: Minimize Extra-Column Volume - Use shorter, narrower ID tubing. - Ensure all fittings are tight and properly seated. q4->sol4 Yes end Symmetrical Peak Achieved q4->end No a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting workflow for β-Glucogallin peak tailing.

Data Presentation: Impact of Method Parameters on Peak Shape

The following tables provide quantitative data on how mobile phase pH and column temperature can affect the peak shape of a representative phenolic acid, gallic acid. This data is illustrative of the expected behavior for β-Glucogallin.

Table 1: Effect of Mobile Phase pH on Gallic Acid Peak Asymmetry

Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
5.52.1Severe Tailing
4.51.8Significant Tailing
3.51.3Minor Tailing
2.51.1Symmetrical

Note: Data is illustrative, based on typical behavior of phenolic acids on a C18 column.

Table 2: Effect of Column Temperature on Gallic Acid Peak Asymmetry

Column Temperature (°C)Asymmetry Factor (As)Peak Shape Description
251.4Moderate Tailing
351.2Acceptable Symmetry
451.1Symmetrical

Note: Data is illustrative, assuming an optimized mobile phase pH. Higher temperatures can improve mass transfer kinetics and reduce secondary interactions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical Peak Shape

Objective: To prepare an acidic mobile phase to suppress ionization and minimize peak tailing of β-Glucogallin.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity formic acid (or other suitable acid like phosphoric acid)

Procedure:

  • Aqueous Component (Solvent A):

    • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid to the water to make a 0.1% solution.

    • Mix thoroughly. The expected pH will be approximately 2.7.

    • Degas the solution by sonication or vacuum filtration.

  • Organic Component (Solvent B):

    • Measure 1 L of HPLC-grade acetonitrile or methanol into a solvent bottle.

    • Degas the solvent.

  • HPLC Setup:

    • Use the prepared solvents in your HPLC system. A typical starting gradient for β-Glucogallin analysis could be:

      • 0-2 min: 5% B

      • 2-15 min: Gradient to 30% B

      • 15-17 min: Gradient to 95% B (column wash)

      • 17-20 min: Return to 5% B and equilibrate for the next injection.

Protocol 2: HPLC Column Flushing and Regeneration

Objective: To clean a C18 column that is suspected of being contaminated, causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Reverse the Column: Reverse the flow direction of the column. This will help to flush particulates from the inlet frit.

  • Flushing Sequence: Flush the column with 20-30 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):

    • HPLC-grade water (to remove buffer salts)

    • Isopropanol (a strong, intermediate polarity solvent)

    • Hexane or Dichloromethane (to remove non-polar contaminants)

    • Isopropanol

    • Mobile phase (without buffer, e.g., water/acetonitrile)

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.

References

Technical Support Center: Optimizing Storage Conditions for beta-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of beta-Glucogallin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: How long can I store this compound in an aqueous solution?

It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] The ester linkage in this compound is susceptible to hydrolysis in water, leading to its degradation into gallic acid and glucose.

Q3: What are the best solvents for preparing stock solutions of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Stock solutions in these solvents are more stable than aqueous solutions. It is advisable to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]

Q4: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Hydrolysable tannins are generally more stable in slightly acidic conditions (pH 3-5) and are unstable in basic conditions (pH > 7), which can lead to oxidation and rearrangement.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Enzymes: The presence of esterases or glucosidases can rapidly hydrolyze this compound.

  • Light: Like many phenolic compounds, this compound may be susceptible to photodegradation.

  • Oxidation: The galloyl moiety of this compound is susceptible to oxidation, which can be accelerated by factors like high pH, presence of metal ions, and dissolved oxygen.

Q5: What are the degradation products of this compound?

The primary degradation products of this compound are gallic acid and glucose, resulting from the hydrolysis of the ester bond. Further degradation of gallic acid can lead to the formation of compounds like pyrogallol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of this compound in an experiment. Degradation of the compound in aqueous solution.Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution is required, prepare it in anhydrous DMSO or DMF and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent results between experimental replicates. Inconsistent storage time or conditions of the this compound solutions.Standardize the preparation and handling of this compound solutions. Ensure all replicates use solutions prepared at the same time and stored under identical conditions.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into gallic acid and other byproducts.Confirm the identity of the degradation products using analytical standards (e.g., gallic acid). Optimize the experimental conditions to minimize degradation by controlling pH, temperature, and exposure to light.
Precipitation of this compound in aqueous buffer. Low solubility in the chosen buffer. The solubility of this compound in PBS (pH 7.2) is approximately 0.3 mg/mL.[1]Prepare a concentrated stock solution in DMSO or DMF and then dilute it into the aqueous buffer to the final desired concentration, ensuring the final organic solvent concentration is minimal and does not affect the experiment.

Data on Factors Affecting Stability

The following tables summarize the expected stability of this compound based on data from closely related hydrolysable tannins and glycosides. This data is intended to be illustrative of the degradation trends.

Table 1: Effect of Temperature on the Stability of a Galloyl-Glucose Compound in Aqueous Solution (pH 7)

TemperatureHalf-life (t½) (Estimated)
4°CSeveral days
25°CHours to a day
37°CHours
60°CMinutes to hours

Table 2: Effect of pH on the Stability of a Galloyl-Glucose Compound in Aqueous Solution (25°C)

pHRelative StabilityPrimary Degradation Pathway
3-5HighSlow acid-catalyzed hydrolysis
6-7ModerateHydrolysis
> 8LowBase-catalyzed hydrolysis and oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 8 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 48 hours, then dissolve in the solvent.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (based on the UV absorbance maximum of this compound).[1]

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dissolve samples in the mobile phase or a compatible solvent.

  • Filter samples through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Visualizations

degradation_pathway beta_glucogallin This compound gallic_acid Gallic Acid beta_glucogallin->gallic_acid Hydrolysis (Acid, Base, Enzyme) glucose Glucose beta_glucogallin->glucose Hydrolysis (Acid, Base, Enzyme) pyrogallol Pyrogallol gallic_acid->pyrogallol Decarboxylation

Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Was the aqueous solution prepared fresh? start->check_solution prepare_fresh Action: Prepare fresh solution immediately before use. check_solution->prepare_fresh No check_stock Is the organic stock solution stored correctly? check_solution->check_stock Yes end Problem Resolved prepare_fresh->end store_correctly Action: Store at -20°C in aliquots. Avoid freeze-thaw cycles. check_stock->store_correctly No check_conditions Are experimental conditions (pH, temp) controlled? check_stock->check_conditions Yes store_correctly->end control_conditions Action: Buffer the pH and maintain constant temperature. check_conditions->control_conditions No check_conditions->end Yes control_conditions->end

Troubleshooting logic for inconsistent experimental results.

References

Challenges in the purification of beta-Glucogallin from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of beta-Glucogallin from complex mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Question 1: Why is the yield of my crude this compound extract low?

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Cell Lysis/Extraction Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using extraction enhancement techniques such as sonication or microwave-assisted extraction.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. This compound is a polar molecule. Solvents like aqueous acetone or methanol are often effective. Perform small-scale pilot extractions with a range of solvent systems to determine the optimal choice for your specific plant matrix.
Degradation during Extraction This compound, a hydrolyzable tannin, can be sensitive to high temperatures and pH extremes.[1][2] Avoid prolonged heating during extraction. If possible, conduct extraction at room temperature or below. Ensure the pH of the extraction solvent is slightly acidic to neutral (pH 4.0-6.7) to improve stability.[3][4]
Insufficient Solvent-to-Solid Ratio A low solvent volume may not be sufficient to fully extract the compound. A common starting ratio is 10:1 or 20:1 (v/w) of solvent to dry plant material.

Question 2: I'm observing significant loss of this compound during chromatographic purification. What could be the reason?

Possible Causes and Solutions:

Possible CauseRecommended Solution
Irreversible Adsorption to Stationary Phase This compound's polar nature can lead to strong, sometimes irreversible, binding to normal-phase silica. Consider using a less active stationary phase like deactivated silica or switching to reversed-phase chromatography (e.g., C18), which is well-suited for separating polar compounds.
Co-elution with Impurities If this compound is not separating well from other compounds, optimize the mobile phase. For reversed-phase HPLC, adjust the gradient steepness and the organic modifier (e.g., acetonitrile or methanol) concentration. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution for phenolic compounds.
Compound Degradation on the Column The stationary phase itself can sometimes catalyze degradation. If you suspect this, run a stability test by dissolving a small amount of your extract or partially purified fraction with the stationary phase material and analyzing it over time. If degradation occurs, a different stationary phase is necessary.
Incorrect Fraction Collection Collect smaller fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to ensure that you are not discarding fractions containing your target compound.

Question 3: My final this compound product has low purity. How can I improve it?

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Chromatographic Resolution A single chromatographic step may not be sufficient for achieving high purity from a complex mixture. A multi-step purification strategy is often necessary. For example, an initial fractionation by size-exclusion chromatography (e.g., Sephadex LH-20) can be followed by a high-resolution purification step like preparative reversed-phase HPLC.[3]
Presence of Isomeric Impurities Structural isomers can be very difficult to separate. High-resolution chromatography with a shallow gradient and a highly efficient column is often required.
Sample Overload on the Column Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the sample load per injection to improve separation.
Contamination from Solvents or Equipment Ensure all solvents are of high purity (e.g., HPLC grade) and that all glassware and equipment are thoroughly cleaned to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this compound purification?

A1: A common and well-documented source of this compound is the fruit of Emblica officinalis (amla or Indian gooseberry).[3] Other potential sources include the leaves of staghorn sumac (Rhus typhina) and oak galls, which are rich in hydrolyzable tannins.[3][5]

Q2: What are the key stability concerns for this compound during purification?

A2: this compound is a hydrolyzable tannin and is susceptible to degradation under certain conditions:

  • pH: It is most stable in slightly acidic to neutral conditions (pH 4.0-6.7).[3][4] Basic conditions (pH > 7) can lead to hydrolysis of the ester bond and degradation.[2]

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform purification steps at room temperature or below if possible.[1]

  • Oxidation: Like many polyphenols, this compound can be susceptible to oxidation. It is good practice to minimize exposure to air, for example, by purging solvents with nitrogen or argon.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step approach is generally most effective:

  • Initial Fractionation: Size-exclusion chromatography on a gel filtration medium like Sephadex LH-20 is effective for separating tannins from other classes of compounds.[3]

  • High-Resolution Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 stationary phase is a powerful technique for obtaining high-purity this compound.[3]

Q4: How can I monitor the purification of this compound?

A4: The purification process can be monitored using:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check the presence of this compound in different fractions and to assess the separation efficiency.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector (monitoring at ~280 nm) can be used to quantify the purity of the fractions.

  • Bioassay: If you are purifying this compound based on its biological activity (e.g., as an aldose reductase inhibitor), you can test the fractions in a relevant bioassay to track the active compound.[3]

Q5: What are the expected degradation products of this compound?

A5: Under harsh conditions (e.g., high pH or temperature), the ester linkage in this compound can be hydrolyzed, yielding gallic acid and glucose.

Data Presentation

The following table summarizes quantitative data from a bioassay-guided purification of this compound from Emblica officinalis.[3]

ParameterValueConditions/Notes
IC50 for Aldose Reductase (AKR1B1) Inhibition (Glyceraldehyde substrate) 58 ± 3 µMIn vitro enzyme assay.
IC50 for Aldose Reductase (AKR1B1) Inhibition (Glucose substrate) 17 ± 1 µMIn vitro enzyme assay.
Inhibition of Sorbitol Accumulation 73%At a concentration of 30 µM in an ex-vivo lens organ culture model.[6]

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation of this compound from Emblica officinalis [3]

This protocol describes a method for the purification of this compound based on its activity as an aldose reductase inhibitor.

1. Extraction: a. Lyophilized and powdered pericarp of E. officinalis fruit is the starting material. b. Perform an initial aqueous extraction. c. Further extract the lyophilized aqueous extract with a 9:1 (v/v) solution of acetone:water. d. Filter the aqueous acetone extract.

2. Sephadex LH-20 Flash Chromatography (Initial Fractionation): a. Pack a column (e.g., 54 cm x 4 cm) with Sephadex LH-20 resin pre-saturated with absolute ethanol. b. Load the filtered aqueous acetone extract onto the column. c. Elute the column with absolute ethanol. d. Collect fractions (e.g., 150 fractions) and monitor for bioactivity (aldose reductase inhibition).

3. Reversed-Phase HPLC (High-Purity Purification): a. Pool the active fractions from the Sephadex LH-20 chromatography. b. Concentrate the pooled fractions under reduced pressure. c. Purify the concentrated active fraction by semi-preparative reversed-phase HPLC.

  • Column: C18 reversed-phase semi-prep column (e.g., 5 µm, 100 Å, 10 x 250 mm) with a guard column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient of 5-30% B over a suitable time (e.g., 30 minutes).
  • Flow Rate: 1.5 mL/min.
  • Detection: UV at 280 nm. d. Collect the peak corresponding to this compound.

4. Structure Elucidation and Purity Analysis: a. Confirm the identity of the purified compound as this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). b. Assess the purity of the final product using analytical HPLC.

Mandatory Visualization

Experimental Workflow for this compound Purification

G cluster_0 Extraction cluster_1 Initial Fractionation cluster_2 High-Purity Purification cluster_3 Analysis Start Emblica officinalis Fruit Grind Grind and Lyophilize Start->Grind AqExtract Aqueous Extraction Grind->AqExtract AcetoneExtract Acetone:Water (9:1) Extraction AqExtract->AcetoneExtract Filter Filtration AcetoneExtract->Filter Sephadex Sephadex LH-20 Flash Chromatography Filter->Sephadex Crude Extract CollectFractions Collect Fractions Sephadex->CollectFractions Bioassay Bioassay (Aldose Reductase Inhibition) CollectFractions->Bioassay PoolActive Pool Active Fractions Bioassay->PoolActive Concentrate Concentrate Pooled Fractions PoolActive->Concentrate RPHPLC Reversed-Phase HPLC (C18) Concentrate->RPHPLC CollectPeak Collect this compound Peak RPHPLC->CollectPeak Analysis Purity and Identity Confirmation (HPLC, NMR, MS) CollectPeak->Analysis PureProduct Pure this compound Analysis->PureProduct G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inhibition LPS LPS (Lipopolysaccharide) AR Aldose Reductase (AR) LPS->AR Activates JNK JNK Activation AR->JNK p38 p38 MAPK Activation AR->p38 Inflammation Inflammatory Response JNK->Inflammation p38->Inflammation bGG This compound bGG->AR Inhibits

References

Technical Support Center: Accurate Quantification of beta-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methodologies for the accurate quantification of beta-glucogallin. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common problems encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Troubleshooting

Poor peak shape is a common issue in HPLC analysis of phenolic compounds like this compound. The following guide will help you troubleshoot and resolve these issues.

Problem: Peak Tailing

Peak tailing, where the peak asymmetry factor is greater than 1.2, can be caused by several factors.

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and residual silanol groups on the silica-based stationary phase can cause peak tailing.

    • Solution:

      • Use an end-capped column to minimize the available free silanol groups.

      • Add a competitive base, such as triethylamine (0.1-1.0%), to the mobile phase to block the active silanol sites.

      • Operate at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups.

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and unionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form.

  • Column Issues: Column degradation, contamination, or a void at the column inlet can disrupt the packed bed and cause tailing.

    • Solution:

      • Use a guard column to protect the analytical column from contaminants.[1]

      • Regularly flush the column with a strong solvent to remove adsorbed compounds.

      • If a void is suspected, replace the column.

  • Sample Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2]

Problem: Peak Broadening

Broad peaks can result in poor resolution and reduced sensitivity.

  • Column Deterioration: Over time, the stationary phase can degrade, leading to broader peaks.[2]

    • Solution: Replace the column with a new one of the same type.

  • Mobile Phase Issues: An inappropriate mobile phase composition can lead to peak broadening.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Optimize the solvent strength to achieve sharper peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

Problem: Split Peaks

A single analyte appearing as two or more peaks can be due to several factors.

  • Injection Problems: Partial blockage of the injector needle or incomplete sample dissolution can cause split peaks.[2]

    • Solution: Ensure the sample is fully dissolved in the mobile phase before injection. Clean or replace the injector needle if necessary.

  • Column Voids: A void at the head of the column can cause the sample to be distributed unevenly.

    • Solution: Replace the column.

LC-MS Troubleshooting

Accurate quantification of this compound by LC-MS can be affected by several factors.

Problem: Adduct Formation

In electrospray ionization (ESI), this compound can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This can complicate data interpretation and affect quantitative accuracy. The formation of a [2M+Na]⁺ aggregate has been observed for saccharides like this compound.[3]

  • Solution:

    • Use high-purity solvents and additives to minimize the concentration of metal ions.

    • Optimize the ESI source parameters, such as capillary voltage and temperature, to minimize adduct formation.

    • If adducts are consistently formed, they can be used for quantification, provided the response is linear and reproducible.

Problem: Matrix Effects

Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Solution:

    • Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]

    • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Problem: In-Source Fragmentation

Glycosidic bonds can be labile under certain ESI conditions, leading to in-source fragmentation of this compound into gallic acid and glucose. This can result in an underestimation of the intact molecule.

  • Solution:

    • Optimize the ESI source conditions, particularly the cone voltage or fragmentor voltage, to minimize in-source fragmentation. Use the softest possible ionization conditions that still provide adequate signal.

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

Q1: How should I prepare plant extracts for this compound analysis?

A common method involves extraction with a solvent mixture such as methanol/water or acetone/water, followed by filtration through a 0.45 µm filter before injection. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge can be beneficial to remove interfering compounds.

Q2: What is the stability of this compound in different solvents and storage conditions?

This compound is relatively stable in acidic aqueous solutions and organic solvents like DMSO and dimethylformamide when stored at -20°C.[4] However, prolonged storage of aqueous solutions at room temperature is not recommended due to potential hydrolysis.[4] It is advisable to prepare fresh aqueous solutions daily.[4] For long-term storage, a solid form at -20°C is recommended, which can be stable for at least four years.[4]

HPLC Analysis

Q3: What type of HPLC column is best for this compound quantification?

A reversed-phase C18 column is commonly used for the analysis of this compound.

Q4: What are the typical mobile phase compositions for this compound analysis by HPLC?

A gradient elution with a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A gradient starting with a low percentage of organic solvent and gradually increasing is effective for eluting this compound and separating it from other components in plant extracts.

LC-MS Analysis

Q5: Which ionization mode is preferred for this compound in LC-MS?

Negative electrospray ionization (ESI-) is often preferred for the analysis of phenolic compounds like this compound, as it readily forms the deprotonated molecule [M-H]⁻.

Q6: What are the common adducts of this compound observed in LC-MS?

In addition to the deprotonated molecule, sodium adducts [M+Na]⁺ (in positive mode) and dimer adducts with sodium [2M+Na]⁺ have been reported.[3]

Enzymatic Assays

Q7: Can I use an enzymatic assay to quantify this compound?

Yes, an enzymatic assay using tannase (tannin acyl hydrolase) can be used. Tannase hydrolyzes the ester bond in this compound to release gallic acid and glucose. The amount of gallic acid released can then be quantified spectrophotometrically.

Q8: What are the potential interferences in the enzymatic quantification of this compound?

Other gallotannins present in the sample can also be hydrolyzed by tannase, leading to an overestimation of this compound. Additionally, compounds that interfere with the colorimetric detection of gallic acid can affect the accuracy of the assay. For instance, tannic acid has been shown to interfere with assays using ABTS as a substrate.[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for this compound quantification.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Recovery95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery85 - 115%
Matrix Effect< 15% (with internal standard)

Experimental Protocols

HPLC-UV Quantification of this compound in Plant Extracts
  • Sample Preparation:

    • Weigh 1 g of powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 30% B over 20 minutes, then to 95% B for 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Quantification:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify this compound in the samples using the calibration curve.

LC-MS/MS Quantification of this compound in Biological Samples
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B held for 1 minute, then to 50% B over 5 minutes, then to 95% B for 2 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 331.1 -> Product ion (m/z) 169.0

      • Internal Standard: (Specific to the chosen standard)

  • Quantification:

    • Prepare matrix-matched calibration standards and quality control samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify this compound in the samples using the calibration curve.

Enzymatic Quantification of this compound
  • Enzyme Reaction:

    • Prepare a 0.1 M citrate buffer (pH 5.0).

    • Prepare a solution of tannase in the citrate buffer.

    • In a microcentrifuge tube, mix 200 µL of the sample (or this compound standard) with 200 µL of the tannase solution.

    • Incubate at 37 °C for 30 minutes.

    • Stop the reaction by heating at 100 °C for 5 minutes.

  • Gallic Acid Quantification (Rhodanine Method):

    • To the reaction mixture, add 300 µL of 0.667% (w/v) methanolic rhodanine.

    • Incubate for 5 minutes at room temperature.

    • Add 200 µL of 0.5 M KOH.

    • Dilute the mixture with 4.0 mL of distilled water.

    • Incubate at 30 °C for 10 minutes.

    • Measure the absorbance at 520 nm.

  • Quantification:

    • Prepare a calibration curve using gallic acid standards.

    • Determine the concentration of gallic acid released in the samples.

    • Calculate the concentration of this compound based on the stoichiometry of the enzymatic reaction (1 mole of this compound yields 1 mole of gallic acid).

Visualizations

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Reporting Sample Sample Collection (Plant Material/Biological Fluid) Extraction Extraction (e.g., Maceration, Sonication) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Clean-up (optional) (e.g., Solid-Phase Extraction) Filtration->Cleanup HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Enzymatic Enzymatic Assay Filtration->Enzymatic Cleanup->HPLC Cleanup->LCMS Cleanup->Enzymatic Integration Peak Integration & Calibration HPLC->Integration LCMS->Integration Enzymatic->Integration Quantification Quantification of β-Glucogallin Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

HPLC_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Peak Shape (Tailing, Broadening, Splitting) C_Column Column Issues (e.g., degradation, void, contamination) Problem->C_Column C_MobilePhase Mobile Phase (e.g., pH, composition) Problem->C_MobilePhase C_Sample Sample (e.g., overload, poor dissolution) Problem->C_Sample C_System System Issues (e.g., extra-column volume, leaks) Problem->C_System S_Column Optimize/Replace Column (e.g., use guard column, flush, new column) C_Column->S_Column S_MobilePhase Adjust Mobile Phase (e.g., adjust pH, fresh preparation) C_MobilePhase->S_MobilePhase S_Sample Modify Sample (e.g., dilute, ensure complete dissolution) C_Sample->S_Sample S_System Check System (e.g., shorten tubing, check fittings) C_System->S_System Result Improved Peak Shape S_Column->Result S_MobilePhase->Result S_Sample->Result S_System->Result

Caption: Troubleshooting workflow for common HPLC peak shape issues.

References

Technical Support Center: Preventing Enzymatic Degradation of beta-Glucogallin During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of beta-glucogallin during extraction is critical for accurate quantification and downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to enzymatic degradation.

Troubleshooting Guide

Low yields of this compound and the appearance of its degradation products, gallic acid and glucose, are primary indicators of enzymatic activity during extraction. The main culprit is the endogenous plant enzyme, β-glucosidase , which becomes active upon tissue homogenization. Here are common problems and their solutions:

Problem Potential Cause Recommended Solution(s)
Low or inconsistent this compound yield Enzymatic Degradation: Active β-glucosidase hydrolyzing this compound.1. Thermal Inactivation (Blanching): Briefly treat the plant material with heat before extraction to denature enzymes. Microwave blanching is a rapid and effective method.[1][2][3] 2. Solvent Selection: Use organic solvents like ethanol or methanol, which can inhibit enzyme activity.[4] 3. pH Control: Adjusting the pH of the extraction buffer to be slightly acidic can reduce β-glucosidase activity.
High levels of gallic acid in the extract Hydrolysis of this compound: This is a direct result of β-glucosidase activity.1. Immediate Enzyme Inactivation: Minimize the time between sample harvesting/grinding and extraction. Flash-freeze fresh material in liquid nitrogen if immediate processing is not possible. 2. Use of Chemical Inhibitors: Incorporate specific β-glucosidase inhibitors into the extraction solvent.
Browning of plant material or extract Polyphenol Oxidase (PPO) Activity: While not directly degrading this compound, PPO activity indicates general enzymatic activity and can lead to complex interactions affecting yield and purity.1. Blanching: This method is also effective against PPO. 2. Addition of Antioxidants: Include antioxidants like ascorbic acid in the extraction solvent to inhibit PPO.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound degradation?

A1: The primary enzyme is β-glucosidase . This enzyme hydrolyzes the glycosidic bond in this compound, releasing gallic acid and glucose.

Q2: What is the most effective method to prevent enzymatic degradation?

A2: Thermal inactivation (blanching) is a highly effective and widely used method to denature and deactivate enzymes before extraction. Microwave blanching, in particular, offers rapid and uniform heating, which can lead to better preservation of phenolic compounds.[1][2][3]

Q3: Can I use chemical inhibitors instead of heat treatment?

A3: Yes, chemical inhibitors can be a viable alternative, especially for heat-sensitive applications. Specific inhibitors for β-glucosidase include D-glucono-δ-lactone, castanospermine, and isofagomine.[6] Natural compounds like quercetin have also been shown to inhibit β-glucosidase.[6]

Q4: What is the optimal pH for this compound stability during extraction?

A4: While specific data for this compound is limited, many plant β-glucosidases exhibit optimal activity in the pH range of 4.0 to 6.5.[7] Therefore, maintaining a slightly acidic pH outside of this optimal range can help reduce enzymatic degradation.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures used for blanching effectively inactivate degradative enzymes. However, prolonged exposure to very high temperatures can lead to thermal degradation of this compound itself. The key is a short duration of high heat, as is characteristic of microwave blanching.[8][9][10]

Q6: What solvents are recommended for this compound extraction to minimize degradation?

A6: Organic solvents such as methanol and ethanol are effective not only for solubilizing this compound but also for inhibiting the activity of degradative enzymes.[4] An aqueous solution of acetone (e.g., 9:1 acetone:water) has also been used effectively in the extraction of this compound from Emblica officinalis.[11]

Quantitative Data Summary

The following tables provide a summary of the impact of different conditions on enzyme activity and compound stability.

Table 1: Effect of Blanching on Enzyme Activity and Phenolic Content

Plant MaterialBlanching MethodTemperature (°C)TimeEffect on Enzyme ActivityEffect on Total Phenolic ContentReference
Mango, Apple, Orange, Banana PeelingsMicrowave720 W1, 3, 5 minDecreased browning rates (indicative of reduced enzyme activity)Significant increase in free and bound phenolics[2][4]
Green AsparagusMicrowave300 W4 min-Highest retention of total phenolics[12]
Fruit PeelingsMicrowave720 W3 or 5 minReduced browning ratePreserved antioxidant activities[2]

Table 2: Thermal Stability of β-Glucosidase

Source of β-GlucosidaseTemperature (°C)Half-life (t½)Optimal pHReference
Malbranchea pulchella55Lost all activity after 4 hours6.0[7]
Malbranchea pulchella60Lost all activity after 4 hours6.0[7]
Tea Leaves (Isoenzyme A)40-5.0[13]
Tea Leaves (Isoenzyme B)50-5.0[13]

Experimental Protocols

Protocol 1: Microwave Blanching for Enzyme Inactivation

This protocol is a general guideline for inactivating enzymes in plant material prior to solvent extraction.

Materials:

  • Fresh plant material

  • Microwave oven

  • Microwave-safe container

  • Deionized water

Procedure:

  • Weigh a known amount of fresh plant material (e.g., 10 g).

  • Place the material in a microwave-safe container.

  • Add a small amount of deionized water to facilitate even heating.

  • Microwave on high power for a short duration (e.g., 45-90 seconds). The exact time will need to be optimized for the specific plant material and microwave power.

  • Immediately after blanching, cool the plant material rapidly in an ice bath to prevent further thermal degradation of this compound.

  • Proceed with your chosen solvent extraction method.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, and DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

  • Sample Preparation: Filter the plant extract through a 0.45 µm syringe filter before injection.

  • Injection: Inject a known volume of the standard solutions and the sample extract.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.

Visualizations

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_inactivation Enzyme Inactivation cluster_extraction Extraction cluster_analysis Analysis harvest Harvest Fresh Plant Material freeze Flash-Freeze in Liquid Nitrogen (Optional Storage at -80°C) harvest->freeze grind Grind Frozen Tissue freeze->grind blanching Thermal Inactivation (e.g., Microwave Blanching) grind->blanching Primary Path solvent_extraction Solvent Extraction (e.g., Ethanol, Methanol, Acetone) grind->solvent_extraction Alternative Path (Inhibitors Added) blanching->solvent_extraction inhibitors Chemical Inhibition (Add to Solvent) hplc HPLC Analysis for This compound Quantification solvent_extraction->hplc

Caption: Workflow for this compound Extraction with Enzyme Inactivation Steps.

logical_relationship cluster_prevention Prevention Strategies start Plant Tissue Homogenization enzyme_release Release of Endogenous β-glucosidase start->enzyme_release degradation Hydrolysis of this compound to Gallic Acid + Glucose enzyme_release->degradation low_yield Low Yield of This compound degradation->low_yield thermal_inactivation Thermal Inactivation (Blanching) thermal_inactivation->enzyme_release Inactivates chemical_inhibition Chemical Inhibitors chemical_inhibition->enzyme_release Inhibits ph_control pH Control ph_control->enzyme_release Reduces Activity solvent_choice Solvent Selection solvent_choice->enzyme_release Inhibits

Caption: Logical Relationship of Enzymatic Degradation and Prevention Strategies.

References

Addressing matrix effects in LC-MS analysis of beta-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of beta-Glucogallin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the LC-MS analysis of this compound?

A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, this compound. These components can consist of salts, lipids, proteins, and other endogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, resulting in either ion suppression or enhancement.[1][2] This interference can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, leading to unreliable results.[3] Given that this compound is a polar glycoside, it can be particularly susceptible to matrix effects in complex biological samples.[4]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Matrix effects can be identified through both qualitative and quantitative methods. A widely used qualitative technique is the post-column infusion experiment .[5] In this method, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column.[6] The injection of a blank matrix extract will reveal a dip or rise in the baseline signal at the retention time of interfering components, which indicates ion suppression or enhancement, respectively.[5][6]

For a quantitative assessment, the post-extraction spike method is recommended.[5] This involves comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract.[4] A significant difference between these two measurements provides a quantitative measure of the matrix effect.

Q3: What are the most effective strategies to minimize matrix effects for a polar compound like this compound?

A3: A multi-pronged approach is generally the most effective for mitigating matrix effects. This includes:

  • Optimizing Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring high recovery of this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are often more effective than simple protein precipitation (PPT) for reducing matrix effects.[4]

  • Chromatographic Separation: Fine-tuning the LC method to achieve chromatographic separation of this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase, using a different column, or modifying the gradient.[7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it possesses nearly identical chemical and physical properties to this compound, it will be affected by matrix interferences in a similar manner, enabling accurate correction of the results.[3]

  • Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[8]

Q4: When is the use of a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A4: The use of a SIL-IS is highly recommended for all quantitative bioanalytical methods, particularly when analyzing complex matrices like plasma or tissue homogenates. Regulatory bodies often emphasize the importance of evaluating and mitigating matrix effects during method validation, and a SIL-IS is the most reliable approach to compensate for unavoidable matrix effects and ensure data accuracy and reproducibility.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for this compound.Adjust the mobile phase pH. For acidic compounds like this compound, a pH 2 units below its pKa is a good starting point.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Consider using a column with a different chemistry, such as one with an embedded polar group.
High Signal Variability Between Samples Significant and variable matrix effects between individual samples.Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE). Use a stable isotope-labeled internal standard (SIL-IS) to compensate for this variability.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol.
Low Analyte Recovery Inefficient extraction during sample preparation.For Liquid-Liquid Extraction (LLE), optimize the extraction solvent and pH. For SPE, ensure the correct sorbent and elution solvent are used for a polar analyte like this compound.
Analyte instability in the sample or final extract.Investigate the stability of this compound under the storage and processing conditions. Consider the use of stabilizers if necessary.
Significant Ion Suppression or Enhancement Co-elution of matrix components with this compound.Enhance sample preparation using techniques like SPE. Optimize the chromatographic method to improve separation.
High concentration of salts or phospholipids in the final extract.Employ sample preparation methods specifically designed to remove these components.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode or polymeric reversed-phase SPE is often effective for polar analytes.

  • Condition the SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Equilibrate the Cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load the Sample: Pre-treat 500 µL of plasma by adding 500 µL of 2% formic acid. Load the diluted sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A: A standard of this compound prepared in a pure solvent (e.g., mobile phase).

    • Set B: A blank matrix extract spiked with the this compound standard at the same concentration as Set A.

    • Set C: A pre-spiked matrix sample (matrix spiked with the this compound standard before the extraction process).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects for polar analytes like this compound. The values are indicative and can vary depending on the specific matrix and analytical conditions.

Sample Preparation Technique Typical Matrix Effect Reduction Typical Analyte Recovery Relative Cost
Protein Precipitation (PPT) Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighHigh

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Pretreatment Pre-treatment (e.g., add acid) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evap Evaporation & Reconstitution Elution->Evap LC LC Separation Evap->LC MS MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_matrix_effects Start Inconsistent/Inaccurate Results? AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Present? AssessME->ME_Present OptimizePrep Optimize Sample Preparation (e.g., SPE) ME_Present->OptimizePrep Yes NoME Other Issue (e.g., Instrument, Standard) ME_Present->NoME No OptimizeLC Optimize LC Separation OptimizePrep->OptimizeLC UseSIL Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL Revalidate Re-validate Method UseSIL->Revalidate End Accurate Results Revalidate->End

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: beta-Glucogallin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of beta-Glucogallin in cell culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound (β-Glucogallin) is a naturally occurring polyphenolic compound with potent antioxidant and anti-inflammatory properties.[1][2] As a primary metabolite in the biosynthesis of hydrolyzable tannins, it is of significant interest in various research fields.[1] However, like many polyphenols, this compound can be unstable in aqueous solutions such as cell culture media. Its degradation can lead to a loss of bioactivity and the formation of potentially confounding byproducts, impacting experimental reproducibility and the accuracy of results.

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A2: The stability of polyphenols like this compound in cell culture media is influenced by several factors, including:

  • pH: The pH of the cell culture medium can significantly affect the rate of hydrolysis and oxidation.

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.

  • Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Oxygen Levels: The presence of dissolved oxygen can lead to oxidative degradation.

  • Presence of Metal Ions: Metal ions, often present in media components, can catalyze oxidation.

  • Enzymatic Activity: Some cell types may release enzymes, such as polyphenol oxidases (PPOs), that can degrade polyphenols.

  • Media Composition: The complex mixture of components in cell culture media, like Dulbecco's Modified Eagle's Medium (DMEM), can contribute to polyphenol instability.

Q3: How can I prepare and store this compound stock solutions to maximize stability?

A3: Proper preparation and storage of stock solutions are critical.

  • Solvent Choice: For stock solutions, dissolve this compound in an organic solvent like DMSO or dimethylformamide, where it is more soluble and stable. It is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize exposure to oxygen.

  • Storage Conditions: Store stock solutions at -20°C or lower in airtight, light-protected containers.

  • Aqueous Solutions: Avoid long-term storage of aqueous solutions. If an aqueous stock solution is necessary, it is recommended not to store it for more than one day. Prepare it fresh before each experiment.

Q4: Are there any recommended supplements to add to my cell culture medium to improve this compound stability?

A4: Yes, several supplements can help to mitigate degradation:

  • Antioxidants: Ascorbic acid (Vitamin C) and citric acid are commonly used antioxidants that can help prevent oxidative degradation.

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can bind metal ions that catalyze oxidation, thereby improving stability.

  • Serum: While serum itself is a complex mixture, the proteins within it can sometimes bind to polyphenols, offering some protection against degradation. However, the impact of serum can be variable and should be empirically tested.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Browning of cell culture medium after adding this compound. Oxidation of this compound, leading to the formation of colored quinone-like compounds.1. Prepare fresh this compound solutions for each experiment.2. Add antioxidants like ascorbic acid (50-100 µM) to the medium.3. Minimize light exposure by working in a darkened environment and using amber-colored culture vessels.4. If possible, reduce the oxygen tension in the incubator.
Inconsistent or lower-than-expected biological activity of this compound. Degradation of this compound in the culture medium over the course of the experiment.1. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).2. Conduct a time-course experiment to determine the rate of degradation in your specific cell culture system.3. Include a stability control (this compound in cell-free medium) in your experiments to assess degradation.
High variability between experimental replicates. Inconsistent preparation and handling of this compound solutions. Lot-to-lot variability in serum if used.1. Standardize the protocol for preparing and adding this compound to the culture medium.2. Prepare a large batch of stock solution to be used across all related experiments.3. If using serum, test a single batch and reserve enough for the entire set of experiments.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the half-life and degradation kinetics of this compound in various cell culture media. Researchers are encouraged to perform their own stability studies to determine these parameters within their specific experimental setup. The following table can be used as a template to record and compare stability data.

Cell Culture MediumSerum Concentration (%)Stabilizer AddedIncubation Temperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
Example: DMEMExample: 10% FBSExample: NoneExample: 37Data to be determinedData to be determined
Example: DMEMExample: 10% FBSExample: 100 µM Ascorbic AcidExample: 37Data to be determinedData to be determined
Example: RPMI-1640Example: 5% FBSExample: NoneExample: 37Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC

This protocol outlines a method to determine the stability of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the desired cell culture medium to the final working concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Sample Preparation for HPLC: Immediately after removal, stop any further degradation by freezing the sample at -80°C until analysis. Before analysis, thaw the sample and, if necessary, precipitate proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. A typical HPLC method for polyphenol analysis uses a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[3][4][5] Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (around 280 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Dilute in Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sampling Collect Samples at Time Points (0-72h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Determine Half-life hplc->data_analysis

Caption: Workflow for assessing this compound stability.

degradation_pathway BG This compound Oxidation Oxidation (O₂, Metal Ions, Enzymes) BG->Oxidation Hydrolysis Hydrolysis (pH, Temperature) BG->Hydrolysis Quinones Quinones (Colored Compounds) Oxidation->Quinones Other Other Degradation Products Hydrolysis->Other Loss Loss of Biological Activity Quinones->Loss Other->Loss

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Problem with This compound Experiment? browning Medium Browning? start->browning inconsistent Inconsistent Results? start->inconsistent low_activity Low Biological Activity? start->low_activity sol_browning Add Antioxidants Minimize Light Exposure browning->sol_browning Yes sol_inconsistent Standardize Protocol Use Single Stock/Serum Batch inconsistent->sol_inconsistent Yes sol_low_activity Replenish Medium Determine Degradation Rate low_activity->sol_low_activity Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimization of In Vitro Assays for Beta-Glucogallin Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing in vitro assays for beta-glucogallin activity. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro biological activity of this compound that is commonly assayed?

A1: The most well-documented in vitro activity of this compound is the inhibition of the enzyme aldose reductase (AKR1B1).[1][2][3][4] This enzyme is a key target in the study of diabetic complications.[5][6][7] Therefore, most in vitro assays for this compound activity are designed as aldose reductase inhibition assays.

Q2: My assay is not working at all (no signal or very low signal). What are the initial checks I should perform?

A2: If your assay is not producing a signal, consider the following initial troubleshooting steps:

  • Reagent Integrity: Ensure that all kit components are within their expiration date and have been stored correctly.[8][9] Pay special attention to the enzyme and the cofactor (NADPH), as they can be sensitive to degradation.[10]

  • Assay Buffer Temperature: The assay buffer should be at room temperature for optimal performance.[8]

  • Correct Wavelength: Verify that your plate reader is set to the correct wavelength for detecting NADPH consumption, which is typically 340 nm.[5][11]

  • Protocol Adherence: Double-check that you have followed all the steps in the protocol precisely, without omitting any additions or incubations.[8]

  • Enzyme Activity: Confirm the activity of your aldose reductase stock. It may have lost activity due to improper storage or multiple freeze-thaw cycles.[12]

Q3: I'm observing high background noise in my assay. What are the common causes and how can I reduce it?

A3: High background can obscure your results and is often caused by several factors:

  • Non-Enzymatic NADPH Oxidation: NADPH can be unstable and oxidize spontaneously. To account for this, include a "no-enzyme" control in your experimental setup. This well should contain all assay components except for the aldose reductase enzyme. The rate of absorbance decrease in this well can be subtracted from your experimental wells.[5][13]

  • Sample Interference: Components in your test sample, including this compound itself at very high concentrations, might absorb light at 340 nm. Run a "sample blank" containing your sample and all assay components except NADPH to measure this background absorbance.

  • Contaminated Reagents: Ensure that your buffers and other reagents are not contaminated. Use high-purity water and reagents to prepare all solutions.[14][15]

  • Insufficient Washing (for ELISA-based formats): If using an ELISA-based detection method, ensure that washing steps are thorough to remove any unbound reagents.[14][15][16]

Q4: My results are inconsistent between wells and experiments. How can I improve the reproducibility of my assay?

A4: Inconsistent results are a common challenge. Here are some tips to improve reproducibility:

  • Consistent Pipetting: Use calibrated pipettes and be consistent with your pipetting technique. Avoid introducing air bubbles.[8][9] Whenever possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[8][9]

  • Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure that all reagents and plates are equilibrated to the assay temperature (e.g., 37°C) and that the temperature is maintained consistently throughout the experiment.[17]

  • Substrate and Enzyme Concentrations: Use consistent concentrations of both the enzyme and the substrate in all experiments. The substrate concentration should ideally be at or near the Michaelis constant (Km) for competitive inhibitors.[10]

  • Thorough Mixing: Ensure that all components in the wells are mixed thoroughly but gently after addition.[8]

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect results. To minimize this "edge effect," avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubations.[17]

Q5: How does the solvent used to dissolve this compound, such as DMSO, affect the assay?

A5: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound. However, it can impact enzyme activity:

  • Inhibition: High concentrations of DMSO can inhibit many enzymes.[18] It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1% (v/v).[1][18]

  • Solvent Control: Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the inhibitor (this compound). This allows you to account for any effect of the solvent on the enzyme's activity.[10]

  • Solubility Issues: If this compound precipitates when added to the aqueous assay buffer, you may need to optimize the final DMSO concentration. Ensure the inhibitor is fully dissolved in the stock solution before diluting it into the assay buffer.[5]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your this compound in vitro assays.

Guide 1: Spectrophotometric Aldose Reductase Inhibition Assay
Problem Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity in the positive control (no inhibitor). 1. Inactive enzyme due to improper storage or handling.[12] 2. Degraded NADPH cofactor.[10] 3. Incorrect buffer pH or temperature.[5] 4. Omission of a key reagent (e.g., substrate).1. Use a fresh aliquot of aldose reductase and avoid repeated freeze-thaw cycles. 2. Always prepare NADPH solutions fresh before each experiment. 3. Verify the pH of your buffer at the assay temperature and ensure your plate reader is set to the correct temperature. 4. Carefully review the protocol and your pipetting steps.
High background absorbance (signal decreases in "no enzyme" control). 1. Spontaneous, non-enzymatic oxidation of NADPH.[5][13] 2. Contamination of reagents with oxidizing agents.1. Subtract the rate of absorbance decrease from the "no enzyme" control from all other readings. 2. Use high-purity reagents and freshly prepared buffers.
Non-linear reaction rate (curve flattens out too quickly). 1. Substrate depletion.[8] 2. Enzyme concentration is too high.1. Ensure the substrate concentration is not limiting. For kinetic studies, it should be around the Km value. 2. Perform an enzyme titration to determine the optimal enzyme concentration that gives a linear reaction rate for the desired time period.[12]
IC50 value for this compound is significantly different from expected values. 1. Incorrect concentration of this compound stock solution. 2. Substrate concentration is affecting the apparent IC50.[5] 3. Final DMSO concentration is too high, causing non-specific inhibition.[18]1. Confirm the purity and concentration of your this compound. 2. Standardize the substrate concentration across all experiments. Be aware that for competitive inhibitors, the IC50 will increase with increasing substrate concentration. 3. Perform a DMSO tolerance test for your enzyme and ensure the final concentration in the assay is in the non-inhibitory range.[18]
Guide 2: HPLC/LC-MS Based Quantification of this compound or Reaction Products
Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting). 1. Column contamination or degradation.[19] 2. Incompatibility between the sample solvent and the mobile phase.[19] 3. Column void.1. Flush the column with a strong solvent or replace the column if necessary. 2. Whenever possible, dissolve the sample in the initial mobile phase. 3. Replace the column and ensure proper handling to avoid pressure shocks.[20]
Inconsistent retention times. 1. Fluctuations in mobile phase composition.[21] 2. Temperature variations.[16] 3. Leaks in the HPLC system.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check for any leaks in the fittings and pump seals.[16]
High baseline noise. 1. Contaminated mobile phase or solvents.[22] 2. Air bubbles in the system. 3. Detector issues.1. Use high-purity, LC-MS grade solvents and additives.[7] 2. Degas the mobile phase thoroughly. 3. Clean the detector cell or consult the instrument manual.
Low signal intensity or poor sensitivity. 1. Suboptimal ionization in the mass spectrometer. 2. Sample degradation. 3. Matrix effects from the assay buffer.1. Optimize the ion source parameters (e.g., temperature, gas flow). 2. Ensure proper sample storage and handling. Consider the stability of this compound in your assay buffer. 3. Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances from the buffer.[23]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound activity assays, primarily focusing on its inhibition of aldose reductase.

Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase (AKR1B1)

SubstrateSubstrate ConcentrationThis compound IC50 (µM)Reference
DL-GlyceraldehydeSaturating58 ± 3[1][4]
Glucose1 M (Saturating)17 ± 1[1][4]
Glucose50 mM (Physiological)13 ± 1[1][4]

Table 2: General Recommendations for DMSO Concentration in Enzyme Assays

Final DMSO Concentration (v/v)Expected Impact on Enzyme ActivityRecommendationsReference
< 1%Generally considered safe for most enzymes with minimal impact.Ideal for most assays. Always include a vehicle control.[1][18]
1% - 5%May cause inhibition or activation of some enzymes.Requires empirical determination of DMSO tolerance for the specific enzyme.[18]
> 5%Likely to cause significant inhibition or denaturation of many enzymes.Avoid if possible. If necessary, extensive validation and controls are required.[24]

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of this compound against aldose reductase.

Protocol 1: Spectrophotometric Aldose Reductase Inhibition Assay

This protocol is adapted from methodologies used in the characterization of aldose reductase inhibitors.[1][11]

1. Materials and Reagents:

  • Purified recombinant human aldose reductase (AKR1B1)

  • This compound

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2

  • DMSO (for dissolving this compound)

  • 96-well, clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

2. Reagent Preparation:

  • Aldose Reductase Solution: Prepare a working solution of aldose reductase in the assay buffer. The final concentration should be determined by an enzyme titration to ensure a linear reaction rate for at least 10 minutes.

  • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 0.1 mM. Note: Prepare this solution fresh before each experiment.

  • Substrate Solution: Prepare a stock solution of DL-glyceraldehyde in the assay buffer. The final concentration in the assay should be at or near the Km value for the enzyme.

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.

3. Assay Procedure:

  • Set up the 96-well plate with the following controls and experimental wells:

    • Blank (No Enzyme): Assay Buffer, Substrate, NADPH

    • Positive Control (No Inhibitor): Assay Buffer, Aldose Reductase, Substrate, NADPH, and DMSO (at the same final concentration as the inhibitor wells)

    • Inhibitor Wells: Assay Buffer, Aldose Reductase, Substrate, NADPH, and serial dilutions of this compound

  • To each well, add the following in order:

    • Assay Buffer

    • Aldose Reductase solution

    • This compound solution or DMSO (for the positive control)

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Substrate and NADPH solution to all wells.

  • Immediately place the plate in the microplate spectrophotometer, pre-heated to 37°C.

  • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

4. Data Analysis:

  • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Subtract the rate of the "Blank" well from all other wells to correct for non-enzymatic NADPH oxidation.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the optimization of this compound in vitro assays.

Experimental_Workflow_for_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate/Cofactor) pre_incubation->reaction_init kinetic_read Kinetic Measurement (e.g., Absorbance at 340 nm) reaction_init->kinetic_read rate_calc Calculate Initial Rates kinetic_read->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc

Caption: A typical experimental workflow for screening enzyme inhibitors like this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., No Signal, High Background) check_reagents Check Reagents (Expiration, Storage, Preparation) start->check_reagents check_protocol Verify Protocol Steps start->check_protocol check_instrument Check Instrument Settings (Wavelength, Temperature) start->check_instrument run_controls Analyze Controls (No Enzyme, Vehicle) check_reagents->run_controls check_protocol->run_controls check_instrument->run_controls optimize_conditions Optimize Assay Conditions (pH, Concentrations) run_controls->optimize_conditions Issue Persists resolved Problem Resolved run_controls->resolved Issue Identified optimize_conditions->resolved

Caption: A logical troubleshooting workflow for common issues in enzyme assays.

Aldose_Reductase_Pathway hyperglycemia Hyperglycemia (High Blood Glucose) glucose Glucose hyperglycemia->glucose akr1b1 Aldose Reductase (AKR1B1) glucose->akr1b1 sorbitol Sorbitol sdh Sorbitol Dehydrogenase sorbitol->sdh osmotic_stress Osmotic Stress sorbitol->osmotic_stress fructose Fructose akr1b1->sorbitol nadp NADP+ akr1b1->nadp oxidative_stress Oxidative Stress (NADPH Depletion) akr1b1->oxidative_stress sdh->fructose nadph NADPH nadph->akr1b1 Cofactor complications Diabetic Complications (Retinopathy, Neuropathy) osmotic_stress->complications oxidative_stress->complications beta_glucogallin This compound beta_glucogallin->akr1b1 inhibits

Caption: The polyol pathway showing the role of aldose reductase and its inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of Beta-Glucogallin and Gallic Acid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of beta-Glucogallin and its aglycone, gallic acid. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic applications.

This compound, a gallotannin found in various plants, and its core phenolic component, gallic acid, are both recognized for their significant biological activities.[1][2] While structurally related, the glycosylation of gallic acid to form this compound can influence its bioavailability, metabolic fate, and efficacy. This guide delves into a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of this compound and gallic acid. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Antioxidant Activity
Assay Compound
DPPH Radical ScavengingGallic Acid
ABTS Radical ScavengingGallic Acid
This compoundData not available in directly comparable studies
Table 2: Anti-inflammatory Activity
Target Compound
COX-2 InhibitionGallic Acid
Aldose Reductase InhibitionThis compound
Table 3: Anticancer Activity (Cytotoxicity)
Cell Line Compound
SMMC-7721 (Human Hepatocellular Carcinoma)Gallic Acid
MDA-MB-231 (Human Breast Cancer)Gallic Acid
K562 (Human Leukemia)Gallic Acid
Imatinib-resistant K562 (IR-K562)Gallic Acid
KB (Oral Cancer)This compound

Bioavailability and Metabolism: A Comparative Overview

Gallic Acid: Following oral administration, gallic acid is rapidly absorbed and metabolized.[3][4] This leads to low bioavailability of the parent compound.[5][6] Its metabolism primarily occurs in the liver, with major metabolites including 4-O-methylgallic acid.[5]

This compound: The glycosidic linkage in this compound may influence its absorption and metabolism. Evidence suggests that this compound can be absorbed systemically, as unmodified this compound has been detected in urine after administration.[7] However, detailed pharmacokinetic studies directly comparing its bioavailability to gallic acid are limited. Some studies suggest that derivatives of this compound are being developed to improve pharmacokinetic parameters.[1]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling

Both this compound and gallic acid have been shown to modulate key inflammatory pathways. Gallic acid exerts its anti-inflammatory effects through the inhibition of the NF-κB, MAPK, and Akt signaling pathways.[8][9] this compound has also been reported to inhibit the activation of NF-κB and the NLRP3 inflammasome.[2]

Anti-inflammatory Signaling Pathways cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK Akt Akt TLR4->Akt IkB IκB IKK->IkB phosphorylates NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines translocation to nucleus MAPK->Cytokines Akt->NFkB NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b betaGlucogallin This compound betaGlucogallin->NFkB betaGlucogallin->NLRP3 gallicAcid Gallic Acid gallicAcid->NFkB gallicAcid->MAPK gallicAcid->Akt

Figure 1: Anti-inflammatory signaling pathways modulated by this compound and gallic acid.
Anticancer Signaling

Gallic acid has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2/Bax ratio and inhibition of the BCR/ABL kinase and NF-κB activity.[10] this compound has also demonstrated anti-proliferative activity, with molecular docking studies suggesting interactions with AKT1.[11]

Anticancer Signaling Pathways GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BCRABL BCR/ABL BCRABL->Proliferation NFkB_cancer NF-κB BCRABL->NFkB_cancer Bcl2 Bcl-2 NFkB_cancer->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis betaGlucogallin This compound betaGlucogallin->Akt gallicAcid Gallic Acid gallicAcid->BCRABL gallicAcid->NFkB_cancer gallicAcid->Bcl2 gallicAcid->Bax

Figure 2: Anticancer signaling pathways influenced by this compound and gallic acid.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (this compound or gallic acid) in a suitable solvent.

    • In a 96-well plate, add a specific volume of each test compound concentration to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Prepare various concentrations of the test compounds.

    • Add a specific volume of the diluted ABTS•+ solution to the wells of a 96-well plate.

    • Add different concentrations of the test compounds to the wells and incubate for a set time.

    • Measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assays
  • Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Protocol:

    • A reaction mixture containing buffer, heme, and the COX-2 enzyme is prepared.

    • The test compound (this compound or gallic acid) at various concentrations is pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of prostaglandin produced is quantified, typically using an ELISA kit.

    • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

  • Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression and, consequently, a reduction in light emission.

  • Protocol:

    • Cells (e.g., HEK293T or macrophages) are transfected with a plasmid containing the NF-κB-luciferase reporter construct.

    • The cells are then treated with various concentrations of the test compound.

    • Inflammation is induced using an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After a specific incubation period, the cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • The luminescence is measured using a luminometer.

    • The percentage of NF-κB inhibition is calculated, and the IC50 value can be determined.

Anticancer Activity Assays
  • Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • The MTT reagent is added to each well, and the plate is incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (around 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cancer cells are treated with the test compound for a specified time.

    • The cells are harvested and washed with a binding buffer.

    • The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.

    • The stained cells are analyzed using a flow cytometer.

    • The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are determined.

Conclusion

Both this compound and gallic acid exhibit promising antioxidant, anti-inflammatory, and anticancer properties. Gallic acid has been more extensively studied, with a wealth of data on its mechanisms of action and specific inhibitory concentrations. This compound, as a glycoside of gallic acid, presents an interesting profile with demonstrated systemic availability and potent inhibition of specific enzymes like aldose reductase.

References

Validating the Inhibitory Effect of beta-Glucogallin on Aldose Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of beta-Glucogallin's performance as an aldose reductase inhibitor against other alternatives, supported by experimental data.

Comparative Inhibitory Potency of Aldose Reductase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known aldose reductase inhibitors. IC50 values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in experimental conditions such as enzyme source and substrate can influence the results.

InhibitorChemical ClassIC50 (µM)Enzyme SourceSubstrate
This compound Polyphenolic Glycoside17[1][2]Human recombinant AKR1B1Glucose
This compound Polyphenolic Glycoside58[1][3]Human recombinant AKR1B1DL-Glyceraldehyde
Sorbinil Spirohydantoin0.26 - 0.28[4]Not SpecifiedDL-Glyceraldehyde
Tolrestat Acetic acid derivative0.015[4]Not SpecifiedDL-Glyceraldehyde
Epalrestat Acetic acid derivative0.012 - 0.021[4]Not SpecifiedDL-Glyceraldehyde
Ranirestat (AS-3201) Succinimide~0.0018Human Recombinant Aldose ReductaseDL-Glyceraldehyde
Fidarestat Spirohydantoin0.018[4]Not SpecifiedDL-Glyceraldehyde
Zenarestat Acetic acid derivative0.011[4]Not SpecifiedDL-Glyceraldehyde
Zopolrestat Acetic acid derivative0.041[4]Not SpecifiedDL-Glyceraldehyde
Alrestatin Acetic acid derivative1[4]Not SpecifiedDL-Glyceraldehyde
Quercetin FlavonoidNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.[5][6][7]

1. Enzyme Preparation:

  • Aldose reductase can be isolated from various sources, such as rat lenses or kidneys, or commercially available human recombinant enzyme can be used.[5][7]

  • For tissue extraction, homogenize the tissue in an ice-cold phosphate buffer (e.g., 0.067 M, pH 6.2) containing a reducing agent like β-mercaptoethanol.[6]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[5][6]

  • The resulting supernatant containing the crude enzyme extract can be used directly or further purified.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate or quartz cuvettes.[5][6]

  • The reaction mixture contains:

    • Phosphate buffer (0.067 M, pH 6.2)

    • NADPH (cofactor, e.g., 0.1-0.2 mM final concentration)[8]

    • Aldose reductase enzyme preparation

    • The test compound (e.g., this compound) at various concentrations, or a vehicle control (e.g., DMSO).[8]

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, typically DL-glyceraldehyde or glucose.[5][7]

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP+.[5]

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Cell-Based Sorbitol Accumulation Assay

This assay measures the ability of a compound to inhibit aldose reductase activity within a cellular context by quantifying the accumulation of sorbitol.[9][10][11]

1. Cell Culture and Treatment:

  • Use a suitable cell line that expresses aldose reductase, such as retinal cells, lens epithelial cells, or macrophages.[9][10]

  • Culture the cells under high glucose conditions (e.g., 30-50 mM glucose) to induce aldose reductase activity.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Sorbinil) as a positive control for a specified period (e.g., 24-72 hours).[1][3][10]

2. Sample Preparation:

  • After treatment, harvest the cells and lyse them to release intracellular contents.

  • Deproteinate the cell lysates, for example, by perchloric acid precipitation followed by neutralization.[11]

3. Sorbitol Quantification:

  • The intracellular sorbitol concentration can be measured using various methods, including:

    • Fluorometric enzyme assays: These assays use sorbitol dehydrogenase to convert sorbitol to fructose, with the concomitant reduction of NAD+ to NADH, which is then measured fluorometrically.[11]

    • High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of sorbitol from other cellular components.

    • Commercially available sorbitol assay kits.

4. Data Analysis:

  • Quantify the sorbitol levels in treated cells and compare them to the untreated high-glucose control.

  • Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound.

Mandatory Visualizations

Polyol_Pathway cluster_enzymes Polyol Pathway Enzymes Glucose High Intracellular Glucose AldoseReductase Aldose Reductase (AKR1B1) Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose Inhibitor This compound & Other Inhibitors Inhibitor->AldoseReductase

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation EnzymePrep Enzyme Preparation (Recombinant or Tissue Extract) Assay Aldose Reductase Inhibition Assay (Spectrophotometric) EnzymePrep->Assay IC50 IC50 Determination Assay->IC50 Conclusion Conclusion: Validation of Inhibitory Effect IC50->Conclusion CellCulture Cell Culture (High Glucose) Treatment Treatment with This compound CellCulture->Treatment SorbitolAssay Sorbitol Accumulation Assay Treatment->SorbitolAssay InhibitionQuant Quantification of Inhibition SorbitolAssay->InhibitionQuant InhibitionQuant->Conclusion Start Hypothesis: This compound inhibits Aldose Reductase Start->EnzymePrep Start->CellCulture

Caption: Experimental workflow for validating an aldose reductase inhibitor.

References

A Comparative Guide to Cross-Validation of HPLC and NMR for Beta-Glucogallin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Beta-glucogallin, a key hydrolyzable tannin precursor found in various medicinal plants, has garnered significant interest for its therapeutic potential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques for the quantification of such phytochemicals. This guide provides an objective comparison of HPLC and qNMR for this compound quantification, supported by experimental protocols and data presentation.

Quantitative Performance Comparison

While direct head-to-head cross-validation studies for this compound are not extensively published, the performance of both HPLC and quantitative NMR (qNMR) can be reliably inferred from existing literature on this compound analysis and general validation principles for natural products. Both methods, when properly validated, offer good accuracy and precision.[1]

ParameterHPLC (with UV Detection)qNMR (¹H NMR)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 95-105%95-105%
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) Typically in the low µg/mL rangeTypically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the low to mid µg/mL rangeTypically in the low to mid µg/mL range
Analysis Time per Sample 15-30 minutes5-15 minutes
Solvent Consumption HighLow
Sample Preparation Moderately complex (filtration, dilution)Simple (dissolution in deuterated solvent)
Structural Information NoYes
Need for Reference Standard Yes (for calibration curve)Yes (for identity confirmation and internal/external standard)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is based on a validated reversed-phase HPLC method for the simultaneous detection of this compound and gallic acid.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

  • Plant extract containing this compound

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, vortex, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Method for this compound Quantification

This protocol outlines a general procedure for the quantification of this compound using ¹H-NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Methanol-d4, DMSO-d6)

  • Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • This compound reference standard

  • Plant extract containing this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the dried plant extract and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Vortex the sample to ensure complete dissolution and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

    • Use a 90° pulse angle for maximum signal intensity.

  • Data Processing and Quantification:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform phase and baseline correction.

    • Integrate the characteristic, well-resolved signal of this compound and the signal of the internal standard. The aromatic protons of the galloyl group of this compound are often suitable for integration.

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • analyte = this compound

    • IS = Internal Standard

Method Comparison and Cross-Validation Workflow

A robust cross-validation ensures the reliability and interchangeability of the analytical methods.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Cross-Validation PlantExtract Plant Extract HPLC_Prep Sample Filtration & Dilution PlantExtract->HPLC_Prep NMR_Prep Dissolution in Deuterated Solvent with Internal Standard PlantExtract->NMR_Prep HPLC_Run HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Quant Quantification via External Standard HPLC_Run->HPLC_Quant Compare Compare Quantitative Results HPLC_Quant->Compare NMR_Run 1H-NMR Spectrum Acquisition NMR_Prep->NMR_Run NMR_Quant Quantification via Internal Standard NMR_Run->NMR_Quant NMR_Quant->Compare Stats Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare->Stats

Caption: Cross-validation workflow for this compound quantification.

Signaling Pathway of this compound Biosynthesis

Understanding the biosynthetic pathway of this compound provides context for its presence in plant extracts.

UDP_Glucose UDP-Glucose Enzyme UDP-glucose: gallate glucosyltransferase UDP_Glucose->Enzyme Gallic_Acid Gallic Acid Gallic_Acid->Enzyme Beta_Glucogallin This compound Enzyme->Beta_Glucogallin Hydrolyzable_Tannins Hydrolyzable Tannins Beta_Glucogallin->Hydrolyzable_Tannins Further enzymatic steps

Caption: Biosynthesis of this compound.

Conclusion

Both HPLC and qNMR are suitable methods for the quantification of this compound. HPLC is a well-established, sensitive, and robust technique, particularly for routine quality control in a high-throughput setting. On the other hand, qNMR offers a rapid, non-destructive analysis with minimal sample preparation and provides valuable structural information simultaneously. The choice between the two methods will depend on the specific research question, available instrumentation, and the desired throughput. For comprehensive and highly reliable results, a cross-validation approach, leveraging the strengths of both techniques, is recommended.

References

A Comparative Analysis of the Antioxidant Capacity of Beta-Glucogallin and Other Prominent Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of beta-glucogallin against other well-researched polyphenols, including gallic acid, quercetin, curcumin, and resveratrol. The information is supported by available experimental data from in vitro antioxidant assays and an exploration of the underlying signaling pathways.

Quantitative Antioxidant Capacity: A Comparative Overview

Direct quantitative comparisons of the antioxidant capacity of pure this compound using standardized in vitro assays like DPPH, ABTS, and ORAC are limited in publicly available literature. However, this compound is widely recognized as a potent antioxidant.[1][2] Its antioxidant effects have been demonstrated in cellular models, where it has been shown to reduce reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD).[3] One study reported a high Oxygen Radical Absorbance Capacity (ORAC) value of 4200 µmol Trolox equivalents/g for a product containing this compound, though it is not specified if this value corresponds to the pure compound.

For a comparative perspective, the following table summarizes the reported antioxidant capacities of gallic acid, quercetin, curcumin, and resveratrol from various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

PolyphenolDPPH Assay (IC50)ABTS Assay (IC50)ORAC Assay (µmol TE/g or µM TE)
This compound Data not availableData not available~4200 µmol TE/g (in a product)
Gallic Acid 3.03 - 8.5 µg/mL1.03 - 2.8 µg/mLData not available
Quercetin 2.5 - 19.17 µg/mL1.89 - 11.2 µg/mL2.19 - 7.7 µmol TE/µmol
Curcumin 3.2 - 53 µM15.59 - 18.54 µg/mLData not available
Resveratrol ~25 - 100 µM2.86 - 44.8 µg/mL23.12 µmol TE/g

Note: TE = Trolox Equivalents. A lower IC50 value indicates higher antioxidant activity.

Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway

A key mechanism through which many polyphenols exert their antioxidant effects is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[5] However, in the presence of oxidative stress or electrophilic compounds like certain polyphenols, Keap1 undergoes a conformational change, releasing Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[5][6] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[7]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Polyphenols Polyphenols Polyphenols->Keap1_Nrf2 Inhibit binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induce dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Figure 1. Activation of the Keap1-Nrf2 antioxidant signaling pathway by polyphenols.

Experimental Protocols

To ensure consistency and comparability of antioxidant capacity data, standardized experimental protocols are essential. Below are detailed methodologies for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compound (e.g., this compound, other polyphenols) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH with Sample/Standard in Microplate A->C B Prepare Sample and Standard Solutions B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 2. Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Generation of ABTS Radical Cation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution and mix.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the free radical initiator (AAPH), and a standard antioxidant (Trolox).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Assay in Microplate: In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample, standard, or a blank (solvent).

  • Pre-incubation: Incubate the plate at 37°C for a short period.

  • Initiation of Reaction: Add the AAPH solution to all wells to start the oxidative reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence over time (e.g., every 1-2 minutes for up to 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • Quantification: Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox equivalents (TE).

Conclusion

References

In Vivo Antidiabetic Effects of Beta-Glucogallin: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antidiabetic effects of beta-glucogallin, primarily as a component of Emblica officinalis (amla) extract, against established antidiabetic agents, metformin and sitagliptin, in animal models. The data presented is compiled from preclinical studies to offer insights into the potential of this compound as a therapeutic agent for diabetes.

Comparative Efficacy of Antidiabetic Agents

The following tables summarize the quantitative data from in vivo studies in streptozotocin (STZ)-induced diabetic rat models, a common approach to mimic type 1 diabetes, and other relevant models. It is important to note that the data for this compound is derived from studies using Emblica officinalis extracts, and thus the effects cannot be solely attributed to this compound.

Table 1: Effect on Fasting Blood Glucose in STZ-Induced Diabetic Rats

TreatmentAnimal ModelDoseDurationBaseline Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% Reduction
Emblica officinalis Extract (Aqueous seed)Wistar Rats300 mg/kgSingle dose~135 (sub-diabetic)~101~25.3%
Emblica officinalis Extract (Hydro-methanolic leaves)Wistar Rats400 mg/kg45 days>250Significantly decreased-
MetforminWistar Rats100 mg/kgSingle dose~450~351~21.9%
MetforminWistar Rats300 mg/kg8 weeksHighSignificantly improved-
Sitagliptin (analog)HFD/STZ Mice-10 weeksHighSignificantly alleviated-

Table 2: Effects on Other Relevant Parameters

TreatmentAnimal ModelKey Findings
Emblica officinalis Extract (Hydro-methanolic leaves)Wistar RatsSignificantly increased plasma insulin levels; Improved lipid profile (reduced total cholesterol and triglycerides); Enhanced antioxidant status in liver and kidney.[1]
MetforminWistar RatsIncreased plasma β-endorphin-like immunoreactivity; Increased GLUT-4 expression in soleus muscle; Attenuated hepatic PEPCK gene expression.[2]
SitagliptinZDF RatsSignificantly improved glycemic control (reduced HbA1c); Significantly reduced triglycerides; Decreased inflammatory markers (CRPhs, IL-1β).[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Induction of Diabetes in Animal Models
  • Streptozotocin (STZ)-Induced Diabetes: Diabetes is commonly induced in rodents by a single intraperitoneal injection of STZ, a chemical toxic to pancreatic β-cells.[2] Doses can vary, but a typical dose for rats is around 60 mg/kg body weight.[3] Diabetes is confirmed by measuring blood glucose levels, with levels above 250 mg/dL indicating a diabetic state.[1]

  • High-Fat Diet (HFD) / STZ-Induced Type 2 Diabetes: To model type 2 diabetes, animals are often fed a high-fat diet for several weeks to induce insulin resistance, followed by a low dose of STZ to induce partial β-cell dysfunction.[4]

Administration of Test Substances
  • Emblica officinalis Extract: Aqueous or hydro-methanolic extracts of different parts of the plant (seeds, leaves) are typically administered orally via gavage.[1][5] Doses in the cited studies ranged from 100 to 400 mg/kg body weight.[1][5]

  • Metformin: Metformin is administered orally.[2] Doses in the referenced studies for rats were in the range of 100-300 mg/kg.[2][6]

  • Sitagliptin: Sitagliptin or its analogs are administered orally.[4][7]

Biochemical Parameter Analysis
  • Fasting Blood Glucose: Blood samples are typically collected from the tail vein after an overnight fast. Glucose levels are measured using a glucometer or by standard enzymatic methods.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose tolerance.[5]

  • Plasma Insulin: Plasma insulin levels are measured using commercially available ELISA kits.[1]

  • Lipid Profile: Total cholesterol, triglycerides, LDL, and HDL cholesterol are measured from serum samples using standard biochemical assays.[1]

  • Gene and Protein Expression: Tissues of interest (e.g., liver, muscle) are collected to analyze the expression of specific genes and proteins (e.g., GLUT-4, PEPCK) using techniques like RT-PCR and Western blotting.[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound (as an aldose reductase inhibitor), metformin, and sitagliptin.

beta_glucogallin_pathway Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AldoseReductase Aldose Reductase (AKR1B1) Sorbitol Sorbitol Glucose->Sorbitol Polyol Pathway OsmoticStress Osmotic Stress Sorbitol->OsmoticStress DiabeticComplications Diabetic Complications (e.g., Cataracts, Neuropathy) OsmoticStress->DiabeticComplications BetaGlucogallin This compound BetaGlucogallin->AldoseReductase Inhibition

Caption: this compound's role in inhibiting the polyol pathway.

metformin_pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition Gut Gut Microbiota Alteration & GLP-1 Secretion Metformin->Gut AMPK AMPK Activation Mitochondria->AMPK HepaticGlucose Decreased Hepatic Glucose Production AMPK->HepaticGlucose MuscleGlucose Increased Muscle Glucose Uptake (GLUT4) AMPK->MuscleGlucose BloodGlucose Lowered Blood Glucose HepaticGlucose->BloodGlucose MuscleGlucose->BloodGlucose Gut->BloodGlucose

Caption: Metformin's multifaceted mechanism of action.

sitagliptin_pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibition GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) DPP4->GLP1_GIP Inactivation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Insulin Increased Glucose-Dependent Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon BloodGlucose Lowered Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose (from liver)

Caption: Sitagliptin's mechanism via DPP-4 inhibition.

Discussion and Future Directions

The available evidence from animal studies suggests that Emblica officinalis extracts, rich in this compound, possess significant antidiabetic properties, including blood glucose reduction and improvement in insulin levels and lipid profiles.[1][5] The primary mechanism attributed to this compound is the inhibition of aldose reductase, which is crucial in mitigating diabetic complications.[8][9] However, the direct in vivo blood glucose-lowering effect of isolated this compound needs to be unequivocally established.

In comparison, metformin and sitagliptin have well-defined mechanisms of action targeting hepatic glucose production/muscle glucose uptake and incretin hormone regulation, respectively.[2][7][10][11] Studies in STZ-induced diabetic rats and other models have consistently demonstrated their efficacy in controlling hyperglycemia.[2][3][12]

Future research should focus on in vivo studies using purified this compound to delineate its specific contribution to the antidiabetic effects observed with Emblica officinalis extracts. Investigating its potential synergistic effects with existing antidiabetic drugs could also open new avenues for diabetes management. A deeper understanding of its molecular targets beyond aldose reductase is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of beta-Glucogallin and Other Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of beta-Glucogallin and other prominent aldose reductase inhibitors. Aldose reductase is a critical enzyme in the polyol pathway. Under normal physiological conditions, this pathway has a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications. This document furnishes detailed experimental data, protocols for key assays, and visual representations of the underlying biological pathways and experimental procedures to aid in research and development.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of various natural and synthetic aldose reductase inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy; a lower IC50 value indicates greater potency. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and substrate used.

InhibitorClassIC50 ValueEnzyme SourceSubstrate
This compound Natural (Tannin)17 µM[1]Recombinant Human AKR1B1DL-Glyceraldehyde
58 µM[2][3]Recombinant Human AKR1B1Glyceraldehyde
Epalrestat Synthetic (Acetic Acid Derivative)10 nM[4]Human PlacentaNot Specified
98 nM[5]Human LensNot Specified
Sorbinil Synthetic (Spirohydantoin)0.26 - 0.28 µMNot SpecifiedDL-Glyceraldehyde
0.4 - 1.4 µMBovine LensGlucose
Tolrestat Synthetic (Acetic Acid Derivative)35 nM[4]Bovine LensesNot Specified
Fidarestat Synthetic (Spirohydantoin)9.0 nM[3]Not SpecifiedNot Specified
Ranirestat Synthetic (Acetic Acid Derivative)11 nM[6]Rat LensNot Specified
15 nM[6]Recombinant HumanNot Specified
Zopolrestat Synthetic (Acetic Acid Derivative)3.1 nM[7]Human PlacentaNot Specified
Quercetin Natural (Flavonoid)0.16 µMRat LensDL-Glyceraldehyde
Agnuside Natural (Iridoid Glycoside)22.4 nM[5]Human LensNot Specified
Eupalitin-3-O-galactoside Natural (Flavonoid)27.3 nM[5]Human LensNot Specified

Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. It catalyzes the reduction of glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concomitant depletion of NADPH contribute to osmotic and oxidative stress, which are implicated in the development of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.

Polyol_Pathway cluster_polyol Polyol Pathway cluster_enzymes Enzymatic Reactions cluster_cofactors Cofactors cluster_complications Diabetic Complications High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Sorbitol Accumulation Sorbitol Accumulation Sorbitol->Sorbitol Accumulation Aldose Reductase Aldose Reductase Sorbitol Dehydrogenase Sorbitol Dehydrogenase NADPH NADPH NADP+ NADP+ NADPH->NADP+ oxidation Oxidative Stress Oxidative Stress NADP+->Oxidative Stress imbalance NAD+ NAD+ NADH NADH NAD+->NADH reduction Aldose Reductase_Inhibitor Aldose Reductase Inhibitors (e.g., this compound) Aldose Reductase_Inhibitor->Aldose Reductase Osmotic Stress Osmotic Stress Sorbitol Accumulation->Osmotic Stress Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Buffer - NADPH - Substrate - Inhibitor Dilutions Reaction_Mix Prepare Reaction Mixture: Buffer, NADPH, Enzyme, Inhibitor Reagent_Prep->Reaction_Mix Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Mix Pre_incubation Pre-incubate at 37°C Reaction_Mix->Pre_incubation Initiate_Reaction Add Substrate (DL-glyceraldehyde) Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm (kinetic) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (ΔOD/min) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

References

Unveiling the In Vitro Mechanisms of β-Glucogallin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of β-Glucogallin's bioactivity, offering a comparative perspective against established alternatives in key therapeutic areas. This guide provides researchers, scientists, and drug development professionals with essential experimental data and detailed protocols to evaluate its potential as a multifaceted therapeutic agent.

β-Glucogallin, a naturally occurring polyphenolic ester, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from potent aldose reductase inhibition to antioxidant, anti-inflammatory, and emerging anti-cancer properties, position it as a promising candidate for further investigation. This guide consolidates the current in vitro evidence of β-Glucogallin's mechanisms of action, presenting a comparative analysis with other well-known molecules to provide a clear perspective on its potency and potential applications.

Comparative Analysis of In Vitro Efficacy

To contextualize the therapeutic potential of β-Glucogallin, its in vitro activity is compared against established inhibitors and standard compounds across its primary mechanisms of action.

Table 1: Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a critical strategy in managing diabetic complications. β-Glucogallin demonstrates potent and selective inhibition of this enzyme.

CompoundTarget EnzymeIC50 Value (µM)Source
β-Glucogallin Aldose Reductase (AKR1B1)13-17 (with glucose as substrate)[1][2][3][4][5]Emblica officinalis (Amla)
β-Glucogallin Aldose Reductase (AKR1B1)58 (with glyceraldehyde as substrate)[2][3][6]Emblica officinalis (Amla)
SorbinilAldose Reductase0.4 - 3.1[7]Synthetic
QuercetinAldose Reductase2.11 - 5[1][8][9]Plant Flavonoid
EpicatechinAldose Reductase~7.0 (for Gallocatechin gallate, a related catechin)[10]Plant Flavonoid
Table 2: Antioxidant Activity

The free radical scavenging ability of β-Glucogallin contributes to its protective effects against oxidative stress-related pathologies.

CompoundAssayIC50 ValueSource/Standard
β-Glucogallin Antioxidant ActivityPotent free radical scavenging properties reported[11]Emblica officinalis (Amla)
Ascorbic Acid (Vitamin C)DPPH Assay~3.1 µg/mL[12][13]Standard Antioxidant
TroloxABTS Assay~2.34 µg/mL[14]Standard Antioxidant

Note: Specific IC50 values for β-Glucogallin in DPPH and ABTS assays were not available in the searched literature, though its potent antioxidant activity is widely acknowledged.

Table 3: Anti-Inflammatory Effects

β-Glucogallin modulates key inflammatory pathways, reducing the production of pro-inflammatory mediators.

CompoundEffectTarget/AssayIC50 ValueSource/Standard
β-Glucogallin Reduction of pro-inflammatory cytokinesTNF-α, IL-6-In vitro studies
DexamethasoneInhibition of MCP-1 secretionTHP-1 cells3 nM[11]Synthetic Corticosteroid
DexamethasoneInhibition of IL-7 secretionTHP-1 cells58 nM[11]Synthetic Corticosteroid
DexamethasoneInhibition of MIP-1α secretionTHP-1 cells332 nM[11]Synthetic Corticosteroid

Note: While β-Glucogallin is known to reduce TNF-α and IL-6 levels, specific IC50 values for this inhibition were not found in the provided search results.

Table 4: Anti-Cancer Activity

Emerging evidence suggests that β-Glucogallin possesses anti-proliferative effects against cancer cells, potentially through the modulation of critical signaling pathways. A structurally related compound, Penta-O-galloyl-beta-D-glucose (PGG), has shown potent anti-cancer activity.

CompoundCell LineIC50 ValuePutative Mechanism
β-Glucogallin Oral Cancer (KB cells)224.41 ± 2.01 µg/mL (for QI extract containing β-Glucogallin)[1]PI3K/Akt pathway inhibition
Penta-O-galloyl-beta-D-glucose (PGG)DNA Polymerase α13 nM[2]Inhibition of DNA replication
Penta-O-galloyl-beta-D-glucose (PGG)Colon Cancer Cells-Induction of p53[15]

Signaling Pathways and Mechanisms of Action

The multifaceted therapeutic potential of β-Glucogallin stems from its ability to interact with and modulate several key cellular signaling pathways.

Aldose Reductase Inhibition Pathway

Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress and diabetic complications. β-Glucogallin acts as a non-competitive inhibitor of aldose reductase, effectively blocking this pathway.

cluster_polyol Polyol Pathway cluster_inhibition Inhibition Glucose High Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AKR1B1) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications Sorbitol->Complications beta_Glucogallin β-Glucogallin Aldose Reductase\n(AKR1B1) Aldose Reductase (AKR1B1) beta_Glucogallin->Aldose Reductase\n(AKR1B1) Inhibits cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NLRP3->Cytokines beta_Glucogallin β-Glucogallin beta_Glucogallin->NFkB Inhibits beta_Glucogallin->NLRP3 Inhibits cluster_pi3k PI3K/Akt Pathway cluster_inhibition Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation beta_Glucogallin β-Glucogallin beta_Glucogallin->PI3K Inhibits A Prepare Reagents: - Aldose Reductase Enzyme - NADPH Solution - Substrate (Glucose/Glyceraldehyde) - Test Compound (β-Glucogallin) - Control Inhibitor (e.g., Sorbinil) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor NADPH Absorbance at 340 nm C->D E Calculate % Inhibition and IC50 Value D->E A Prepare DPPH Solution and Test Compound Dilutions B Mix DPPH Solution with Test Compound A->B C Incubate in the Dark B->C D Measure Absorbance at ~517 nm C->D E Calculate % Scavenging and IC50 Value D->E A Seed Cells in a 96-well Plate B Treat Cells with Test Compound (β-Glucogallin) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent and Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance at ~570 nm E->F G Calculate % Viability and IC50 Value F->G A Treat Cells with β-Glucogallin B Lyse Cells and Quantify Protein A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to a Membrane C->D E Probe with Primary Antibodies (e.g., p-Akt, Akt) D->E F Probe with Secondary Antibody E->F G Detect and Quantify Protein Bands F->G

References

A Comparative Guide to the Reproducibility of β-Glucogallin Extraction and Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably extract and quantify β-glucogallin is paramount for progressing research into its therapeutic potential, notably as an aldose reductase inhibitor. This guide provides a comparative overview of common extraction and analysis methods for β-glucogallin, focusing on their reproducibility and performance. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.

Comparison of β-Glucogallin Extraction Methods

The efficient and reproducible extraction of β-glucogallin from plant matrices, such as Emblica officinalis (amla), is the foundational step for its analysis and downstream applications. The choice of extraction method significantly impacts the yield, purity, and integrity of the final extract. This section compares conventional and modern extraction techniques.

Table 1: Comparison of Extraction Methods for Phenolic Compounds (Illustrative for β-Glucogallin)

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking the plant material in a solvent to allow for the slow diffusion of compounds.Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing solvent penetration.Use of microwave energy to heat the solvent and plant material, accelerating the extraction process.
Typical Solvents Ethanol, Methanol, Water, Acetone-water mixtures[1]70% Ethanol[2], Water50% Ethanol[3], Water
Extraction Time 24 - 48 hours[2]15 - 30 minutes[2]1 - 5 minutes[2][4]
Extraction Yield Lower[2][5]Higher than maceration[2][5]Generally the highest[4]
Reproducibility (RSD) Generally higher variability due to longer extraction times and environmental factors.Good, can be precisely controlled.Good, with precise control over power and time.
Compound Stability Risk of degradation for thermolabile compounds if performed at elevated temperatures.Can generate localized heat, potentially affecting thermolabile compounds.Rapid heating can cause degradation if not properly controlled.
Experimental Workflow for β-Glucogallin Extraction

The following diagram outlines a general workflow for the extraction and purification of β-glucogallin from a plant source, incorporating modern extraction techniques for improved efficiency.

G plant Plant Material (e.g., Emblica officinalis) prep Preparation (Drying, Grinding) plant->prep extraction Extraction prep->extraction maceration Maceration extraction->maceration Conventional uae Ultrasound-Assisted Extraction (UAE) extraction->uae Modern mae Microwave-Assisted Extraction (MAE) extraction->mae Modern filtration Filtration / Centrifugation maceration->filtration uae->filtration mae->filtration concentration Solvent Evaporation (Concentration) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Analysis (HPLC, LC-MS, NMR) purification->analysis

A generalized workflow for the extraction and analysis of β-glucogallin.

Comparison of β-Glucogallin Analysis Methods

Accurate and reproducible analytical methods are crucial for the quantification of β-glucogallin in extracts and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.

Table 2: Comparison of Analytical Methods for β-Glucogallin

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on polarity, with detection typically by UV absorbance.Separation by chromatography followed by mass-to-charge ratio detection, providing structural information.Exploits the magnetic properties of atomic nuclei to provide detailed structural elucidation.
Primary Use Quantification and purity assessment.Identification, quantification, and structural confirmation.Definitive structure elucidation and purity determination.
Reproducibility (RSD) Typically <2% for validated methods[6][7]Typically <15% for bioanalytical methods[8]High for quantitative NMR (qNMR).
Linearity Range Wide, e.g., 1-500 µg/mL for similar compounds[9]Wide, e.g., 1.56-4000 nM for flavonoid glucuronides[10]Dependent on instrument and experimental setup.
Limit of Detection (LOD) Generally in the µg/mL range.High sensitivity, often in the ng/mL to pg/mL range.Lower sensitivity compared to HPLC and LC-MS.
Limit of Quantification (LOQ) Generally in the µg/mL range.[7]High sensitivity, often in the ng/mL to pg/mL range.Lower sensitivity compared to HPLC and LC-MS.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of β-Glucogallin (General Protocol)
  • Sample Preparation : Dry the plant material (e.g., Emblica officinalis fruit) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction :

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 100 mL of 70% ethanol).

    • Submerge the vessel in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature.[2]

  • Filtration and Concentration :

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator under reduced pressure.

  • Purification (Optional) :

    • The crude extract can be further purified using techniques like column chromatography on Sephadex LH-20 or C18 reversed-phase columns to isolate β-glucogallin.

Protocol 2: HPLC Analysis of β-Glucogallin
  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape). A typical gradient might be 5-30% acetonitrile over 30 minutes.

    • Flow Rate : 1.0 mL/min.[6]

    • Detection : UV detector at 280 nm.

    • Injection Volume : 20 µL.

  • Sample Preparation :

    • Dissolve the dried extract or purified compound in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification :

    • Prepare a calibration curve using a certified reference standard of β-glucogallin at various concentrations.

    • Quantify β-glucogallin in the samples by comparing their peak areas to the calibration curve.

Protocol 3: LC-MS Analysis of β-Glucogallin
  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[10]

    • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid. An initial isocratic phase of 5% acetonitrile can be followed by a linear gradient to 60% acetonitrile.

    • Flow Rate : 0.2 - 0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

    • Analysis Mode : Can be full scan to identify compounds or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • The [M-H]⁻ ion for β-glucogallin is expected at m/z 331.

  • Sample Preparation : Similar to HPLC, ensure samples are dissolved and filtered before injection.

Protocol 4: NMR Analysis of β-Glucogallin
  • Sample Preparation : Dissolve a sufficient amount of purified β-glucogallin in a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆ with a drop of D₂O).

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key reported ¹H NMR signals (in acetone-d₆ and D₂O) include peaks around δ 7.16 (2H, s), 5.65 (1H, d), and between 3.41-3.85 ppm.

    • Key reported ¹³C NMR signals (in DMSO-d₆) include peaks at δ 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, and 61.0 ppm.

  • Data Analysis : Analyze the spectra to confirm the structure and assess the purity of the compound.

Signaling Pathway: β-Glucogallin as an Aldose Reductase Inhibitor

β-Glucogallin has been identified as a potent inhibitor of aldose reductase (AKR1B1), a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications by converting excess glucose into sorbitol. The accumulation of sorbitol leads to osmotic stress and other cellular damage. By inhibiting aldose reductase, β-glucogallin can mitigate these detrimental effects.

G hyperglycemia Hyperglycemia (High Glucose) glucose Glucose hyperglycemia->glucose aldose_reductase Aldose Reductase (AKR1B1) glucose->aldose_reductase NADPH -> NADP+ sorbitol Sorbitol aldose_reductase->sorbitol sorbitol_dehydrogenase Sorbitol Dehydrogenase sorbitol->sorbitol_dehydrogenase NAD+ -> NADH complications Diabetic Complications (e.g., Cataracts, Neuropathy) sorbitol->complications Accumulation leads to osmotic stress fructose Fructose sorbitol_dehydrogenase->fructose beta_glucogallin β-Glucogallin beta_glucogallin->aldose_reductase Inhibition

Inhibition of the polyol pathway by β-glucogallin.

References

A Head-to-Head Comparison: Synthetic vs. Natural Beta-Glucogallin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision point in experimental design and therapeutic development. Beta-Glucogallin (β-Glucogallin), a gallotannin with significant antioxidant, anti-inflammatory, and aldose reductase inhibitory properties, is available in both natural and synthetic forms. This guide provides an objective, data-driven comparison of these two sources to inform selection for research and development purposes.

Physicochemical and Performance Characteristics

FeatureSynthetic β-GlucogallinNatural β-GlucogallinKey Considerations & Supporting Data
Purity Typically high, with commercially available products specifying ≥98% purity.[1][2]Purity can be variable and depends on the extraction and purification methods used. Natural extracts contain a complex mixture of compounds, and achieving high purity can be challenging and costly.[3]Synthetic production allows for greater control over the final product's purity and consistency. Natural extracts may contain other bioactive compounds that could lead to synergistic effects or confounding variables in experiments.
Stability The ester linkage in β-Glucogallin is known to be labile in aqueous solutions. Synthetic analogs with more stable linkages (e.g., amide) have been developed to address this.[4] A solid form of synthetic β-Glucogallin is stable for ≥4 years at -20°C.[1]The natural ester linkage is susceptible to hydrolysis, which can impact its stability in solution over time. Aqueous solutions are not recommended for storage for more than one day.[1]For experiments in aqueous media, the stability of the ester bond is a critical factor. The development of more stable synthetic analogs highlights the inherent instability of the natural form.
Biological Activity Assumed to be equivalent to the natural form if structurally identical and of high purity. Synthetic analogs have been shown to be potent and selective inhibitors of aldose reductase.[4]A potent and selective inhibitor of aldose reductase (AKR1B1) with IC50 values of 17 µM (with glucose as substrate) and 58 µM (with glyceraldehyde as substrate).[5] It also demonstrates antioxidant and anti-inflammatory effects by reducing ROS, PDGF, RAGE, and NF-κB.[6]While direct comparative bioactivity studies are lacking, the activity of high-purity β-Glucogallin, regardless of source, is expected to be similar. However, impurities in natural extracts could modulate the observed activity.
Source & Scalability Produced through controlled chemical synthesis.[7] Microbial synthesis in engineered E. coli has also been explored, achieving titers of 92.42 mg/L.[8]Extracted from natural sources such as the fruit of Emblica officinalis (amla).[5][9]Chemical and microbial synthesis offer potential for high scalability and batch-to-batch consistency. Natural sourcing is dependent on plant material availability and can be subject to geographical and seasonal variations.
Cost-Effectiveness The cost of chemical synthesis can be high, especially for complex molecules. However, for large-scale production, it can become more economical than extraction.Extraction from natural sources can be labor-intensive and require significant amounts of raw materials and solvents, impacting cost.[10][11] The initial investment for industrial-scale extraction plants can be high, though operational costs may be lower over time.[12]A definitive cost comparison is difficult without specific production details. Generally, for high-purity compounds, chemical synthesis may be more cost-effective at scale, while extraction might be suitable for less pure extracts or smaller quantities.

Key Signaling Pathways Modulated by β-Glucogallin

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and diabetic complications.

The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose to sorbitol, the first step in the polyol pathway. Sorbitol accumulation leads to osmotic stress and is implicated in the pathogenesis of diabetic complications. β-Glucogallin is a potent inhibitor of aldose reductase, thereby mitigating this pathway.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications Sorbitol->Complications BetaGlucogallin β-Glucogallin AldoseReductase Aldose Reductase (AKR1B1) BetaGlucogallin->AldoseReductase NADPH NADPH NADP NADP+ SDH Sorbitol Dehydrogenase NAD NAD+ NADH NADH NADPH->AldoseReductase NADP->AldoseReductase NAD->SDH NADH->SDH

Polyol Pathway Inhibition by β-Glucogallin
The NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a central regulator of inflammatory responses. Its activation leads to the expression of pro-inflammatory genes. β-Glucogallin has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release BetaGlucogallin β-Glucogallin BetaGlucogallin->IKK DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes

Inhibition of NF-κB Pathway by β-Glucogallin

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of aldose reductase, typically by monitoring the oxidation of the cofactor NADPH spectrophotometrically.

Materials:

  • Purified recombinant human aldose reductase (AKR1B1)

  • Phosphate buffer (0.067 M, pH 6.2)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • DL-Glyceraldehyde (substrate)

  • Test compound (Synthetic or Natural β-Glucogallin)

  • Positive control (e.g., Epalrestat)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • NADPH solution

    • Aldose reductase enzyme solution

    • Varying concentrations of the test compound or positive control. For control wells, add solvent only.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15-20 minutes).

  • Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-15 minutes).

Data Analysis: The rate of NADPH consumption is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as follows:

% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose_Reductase_Assay Start Start PrepareReagents Prepare Reagents: Buffer, NADPH, Enzyme, β-Glucogallin, Substrate Start->PrepareReagents PlateSetup Plate Setup (96-well): Add Buffer, NADPH, Enzyme, and β-Glucogallin/Control PrepareReagents->PlateSetup Incubate Incubate at 37°C PlateSetup->Incubate AddSubstrate Add Substrate (DL-Glyceraldehyde) Incubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 340 nm (Kinetic Mode) AddSubstrate->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End

Workflow for Aldose Reductase Inhibition Assay
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound. It is based on the ability of the antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Test compound (Synthetic or Natural β-Glucogallin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

  • In a 96-well plate, add varying concentrations of the test compound or positive control to the wells.

  • Add the DPPH working solution to all wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined by plotting the scavenging percentage against the logarithm of the compound's concentration.

DPPH_Assay Start Start PrepareSolutions Prepare DPPH Solution, β-Glucogallin, and Control Start->PrepareSolutions PlateSetup Plate Setup (96-well): Add β-Glucogallin/Control to wells PrepareSolutions->PlateSetup AddDPPH Add DPPH Solution to all wells PlateSetup->AddDPPH Incubate Incubate in the Dark (Room Temperature) AddDPPH->Incubate MeasureAbsorbance Measure Absorbance at 517 nm Incubate->MeasureAbsorbance Calculate Calculate % Scavenging and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End

Workflow for DPPH Antioxidant Assay

Conclusion

The choice between synthetic and natural β-Glucogallin will depend on the specific requirements of the research or application. Synthetic β-Glucogallin offers the advantages of high purity, consistency, and potentially greater stability, which are crucial for precise pharmacological and mechanistic studies. Natural β-Glucogallin, while potentially more variable in purity, may be suitable for applications where a highly purified compound is not essential or where the effects of a broader spectrum of co-occurring natural compounds are being investigated. For therapeutic development, the enhanced stability of synthetic analogs may offer a significant advantage. Researchers should carefully consider these factors when selecting the source of β-Glucogallin for their studies.

References

Beta-Glucogallin: A Preclinical Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Beta-Glucogallin's Performance Against Alternative Therapies Supported by Preclinical Data.

This compound, a naturally occurring polyphenolic compound found in various plants, including Indian gooseberry (Emblica officinalis), has garnered significant interest for its potential therapeutic applications. Preclinical studies have explored its efficacy in managing diabetic complications, inflammation, and cancer. This guide provides a comprehensive statistical validation of this compound's effects in these areas, with a comparative analysis against established alternative therapies, supported by experimental data and detailed protocols.

Anti-Diabetic Effects: A Focus on Aldose Reductase Inhibition

A primary mechanism underlying the anti-diabetic potential of this compound is its ability to inhibit aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway contributes to diabetic complications by converting excess glucose to sorbitol, leading to osmotic stress and cellular damage.

Comparative Efficacy of Aldose Reductase Inhibitors

A key preclinical study directly compared the efficacy of this compound with sorbinil, a well-characterized aldose reductase inhibitor. The study utilized an ex-vivo organ culture model of lenses from transgenic mice overexpressing human aldose reductase (AKR1B1).

CompoundConcentrationSorbitol Accumulation Inhibition (%)Reference
This compound 30 µM73%[2]
Sorbinil 10 µM97%[2]

While sorbinil demonstrated higher inhibition at a lower concentration in this specific model, this compound still exhibited potent activity in preventing sorbitol accumulation.[2] Another study reported the IC50 value for this compound's inhibition of human aldose reductase (AKR1B1) to be 17 µM in vitro.[1]

A clinical study evaluated an Emblica officinalis extract (EOE) containing 10% this compound against metformin in newly diagnosed type 2 diabetes patients with dyslipidemia. While not a preclinical study, the findings provide valuable comparative insights. After 90 days, both EOE and metformin significantly decreased fasting blood sugar, postprandial blood sugar, and HbA1c levels. Notably, the higher dose of EOE (2g/day) showed a significantly greater reduction in these glycemic parameters compared to metformin (500mg/day).[3][4]

Signaling Pathway: The Polyol Pathway

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose DiabeticComplications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->DiabeticComplications NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AR Aldose Reductase (AKR1B1) SDH Sorbitol Dehydrogenase BetaGlucogallin This compound BetaGlucogallin->AR Inhibits NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription BetaGlucogallin This compound BetaGlucogallin->IKK_complex Inhibits Xenograft_Workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment_beta Treatment Group: This compound randomization->treatment_beta treatment_chemo Treatment Group: Chemotherapy randomization->treatment_chemo treatment_control Control Group: Vehicle randomization->treatment_control tumor_measurement Regular Tumor Volume Measurement treatment_beta->tumor_measurement treatment_chemo->tumor_measurement treatment_control->tumor_measurement endpoint Study Endpoint tumor_measurement->endpoint analysis Tumor Excision, Weight Measurement, & Histological Analysis endpoint->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of beta-Glucogallin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of beta-Glucogallin, a naturally occurring phenolic compound formed from gallic acid and β-D-glucose.[1] Due to its potential to hydrolyze into gallic acid, specific handling and disposal protocols are necessary to ensure environmental protection and workplace safety.

Chemical and Physical Properties

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The key characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₆O₁₀
Molecular Weight 332.26 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 207°C
Solubility Freely soluble in hot water. Sparingly soluble in cold water, methanol, ethanol, acetone, and ethyl acetate. Practically insoluble in ether, benzene, chloroform, and petroleum ether.
Stability Stable under recommended storage conditions (-20°C).[2] The ester linkage may be susceptible to hydrolysis under neutral or extreme pH conditions.

Disposal Procedures

Given that the toxicological properties of this compound have not been thoroughly investigated, and its hydrolysis product is gallic acid, which may be classified as hazardous waste, a cautious approach to disposal is paramount.[2] All waste must be handled in accordance with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.

    • Place the solid waste into a clearly labeled, sealed container. The label should include "this compound," the quantity, and the date of disposal.

    • Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Solutions:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

    • The label should specify the contents (this compound and the solvent), concentration, and hazard information.

    • Do not dispose of this compound solutions down the drain.

Step 3: Waste Storage

  • Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Final Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.

  • It is likely that the waste will be disposed of via controlled incineration at a licensed facility.

Experimental Protocols

While specific experimental protocols for this compound disposal are not published, the decision-making process for its disposal is guided by general principles of laboratory chemical waste management. The primary consideration is the potential for hydrolysis to gallic acid.

Hydrolysis Considerations: this compound is an ester of gallic acid and glucose. Under certain conditions (e.g., presence of water, particularly at non-neutral pH), it can hydrolyze to these components. Since gallic acid is the more hazardous of the two degradation products, disposal procedures should be aligned with those for gallic acid.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Steps start This compound Waste Generated assess_form Determine Form: Solid or Liquid? start->assess_form solid_ppe Wear Appropriate PPE assess_form->solid_ppe Solid liquid_ppe Wear Appropriate PPE assess_form->liquid_ppe Liquid solid_collect Sweep and Collect in Labeled, Sealed Container solid_ppe->solid_collect storage Store in Designated Waste Accumulation Area solid_collect->storage liquid_collect Collect in Labeled, Sealed Waste Bottle liquid_ppe->liquid_collect liquid_collect->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs disposal Disposal via Licensed Waste Management Facility contact_ehs->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Glucogallin
Reactant of Route 2
Reactant of Route 2
beta-Glucogallin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.